Galanthamine
描述
Galantamine is a tertiary alkaloid and reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme, which is a widely studied therapeutic target used in the treatment of Alzheimer's disease. First characterized in the early 1950s, galantamine is a tertiary alkaloid that was extracted from botanical sources, such as Galanthus nivalis. Galantamine was first studied in paralytic and neuropathic conditions, such as myopathies and postpolio paralytic conditions, and for reversal of neuromuscular blockade. Following the discovery of its AChE-inhibiting properties, the cognitive effects of galantamine were studied in a wide variety of psychiatric disorders such as mild cognitive impairment, cognitive impairment in schizophrenia and bipolar disorder, and autism; however, re-development of the drug for Alzheimer’s disease did not commence until the early 1990s due to difficulties in extraction and synthesis. Galantamine blocks the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission. It also acts as an allosteric modulator of the nicotinic receptor, giving its dual mechanism of action clinical significance. The drug was approved by the FDA in 2001 for the treatment of mild to moderate dementia of the Alzheimer's type. As Alzheimer's disease is a progressive neurodegenerative disorder, galantamine is not known to alter the course of the underlying dementing process. Galantamine works to block the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neuron function and signalling. Under this hypothesized mechanism of action, the therapeutic effects of galantamine may decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact. It is therefore not considered to be a disease-modifying drug. Galantamine is marketed under the brand name Razadyne, and is available as oral immediate- and extended-release tablets and solution.
Galantamine is a Cholinesterase Inhibitor. The mechanism of action of galantamine is as a Cholinesterase Inhibitor.
Galantamine is an oral acetylcholinesterase inhibitor used for therapy of Alzheimer disease. Galantamine is associated with a minimal rate of serum enzyme elevations during therapy and has not been implicated as a cause of clinically apparent liver injury.
Galantamine has been reported in Crinum moorei, Nerine alta, and other organisms with data available.
GALANTAMINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2001 and is indicated for dementia and alzheimer disease and has 19 investigational indications.
A benzazepine derived from norbelladine. It is found in galanthus and other amaryllidaceae. Galantamine is a cholinesterase inhibitor that has been used to reverse the muscular effects of gallamine triethiodide and tubocurarine, and has been studied as a treatment for Alzheimer's disease and other central nervous system disorders. [PubChem]
A benzazepine derived from norbelladine. It is found in GALANTHUS and other AMARYLLIDACEAE. It is a cholinesterase inhibitor that has been used to reverse the muscular effects of GALLAMINE TRIETHIODIDE and TUBOCURARINE and has been studied as a treatment for ALZHEIMER DISEASE and other central nervous system disorders.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUTZQLVASHGKV-JDFRZJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045606 | |
| Record name | Galanthamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Galantamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014812 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Crystals from water; decomposition 256-257 °C. Sparingly sol in cold; more sol in hot water. Very sparingly sol in alcohol, acetone. /Hydrochloride/, Fairly soluble in hot water; freely soluble in alcohol, acetone, chloroform. Less sol in benzene, ether., 1.70e+00 g/L | |
| Record name | GALANTAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7361 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Galantamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014812 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from benzene | |
CAS No. |
357-70-0, 23173-12-8 | |
| Record name | (-)-Galantamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=357-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galantamine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Galantamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023173128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galantamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00674 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Galantamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Galanthamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GALANTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D3Q044KCA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GALANTAMINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T835Z585R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GALANTAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7361 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Galantamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014812 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126-127 °C, 269 - 270 °C (hydrogen bromide salt) | |
| Record name | GALANTAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7361 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Galantamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014812 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Deep Dive into the Dual-Action Mechanism of Galanthamine on Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Galanthamine, a tertiary alkaloid, presents a compelling dual mechanism of action in the cholinergic system, positioning it as a significant therapeutic agent, particularly in the management of Alzheimer's disease. It functions as both a reversible, competitive inhibitor of acetylcholinesterase (AChE) and, more distinctively, as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs). This dual action not only enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine but also sensitizes nAChRs to the neurotransmitter. This whitepaper provides an in-depth technical exploration of this compound's interaction with nAChRs, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. A notable aspect of this compound's pharmacology is the existing scientific debate regarding its efficacy as a positive allosteric modulator across different nAChR subtypes, a point of discussion this paper will address by presenting the evidence from various studies.
Dual Mechanism of Action
This compound's therapeutic efficacy is rooted in its ability to modulate the cholinergic system through two distinct, yet synergistic, mechanisms.[1][2]
-
Acetylcholinesterase Inhibition: As a reversible and competitive inhibitor of AChE, this compound increases the synaptic concentration of acetylcholine, thereby enhancing cholinergic signaling.[3][4][5] This is a shared characteristic with other Alzheimer's medications like donepezil and rivastigmine.[6]
-
Allosteric Potentiation of Nicotinic Receptors: Uniquely among currently marketed Alzheimer's drugs, galantamine acts as an allosterically potentiating ligand (APL) for nAChRs.[1][7][8][9] It binds to a site on the receptor distinct from the acetylcholine binding site, inducing a conformational change that increases the receptor's sensitivity to acetylcholine.[7][8] This potentiation leads to an increased probability of channel opening and a slowing of receptor desensitization.[8]
This dual action is believed to be particularly beneficial in Alzheimer's disease, where there is a notable reduction in the expression and activity of nAChRs.[1]
Caption: this compound's dual mechanism: AChE inhibition and nAChR potentiation.
Quantitative Analysis of this compound's Interaction with nAChRs
The allosteric potentiation of nAChRs by galantamine is concentration-dependent and varies across different receptor subtypes. The following tables summarize key quantitative data from various studies.
| Receptor Subtype | This compound Concentration for Potentiation | Maximum Potentiation | Effect on ACh EC50 | Reference |
| Human α7 nAChR | 0.1 µM (100 nM) | 22% increase in ACh-induced current amplitude | Shifted from 305 µM to 189 µM | [10] |
| Torpedo (muscular) nAChR | 1 µM | 35% increase in ACh-induced current amplitude | Shifted from 79 µM to 46 µM | [10] |
| Human α4β2 nAChR | 0.1 - 1 µM | Potentiates agonist responses | Reduces apparent EC50 by half | [6][11] |
| Human α3β4 & α6β4 nAChRs | 0.1 - 1 µM | Potentiates agonist responses | Not specified | [6][10] |
| Receptor Subtype | This compound Concentration for Inhibition | Mechanism of Inhibition | Reference |
| Human α7 nAChR | > 0.1 µM | Not specified | [10] |
| Human α4β2 & α7 nAChRs | ≥ 10 µM | Open-channel pore blockade | [12][13] |
| Human nAChR Subtypes | > 10 µM | General nAChR inhibition | [6] |
Note: There is conflicting evidence in the literature. Some studies report no positive allosteric modulation by galantamine on human α4β2 or α7 nAChRs, instead observing inhibition at higher concentrations.[12][13][14]
Signaling Pathways Modulated by this compound
The potentiation of nAChR activity by galantamine translates into the modulation of downstream cellular signaling pathways, which are crucial for neuronal processes like synaptic efficacy and neuroprotection.
Activation of nAChRs, particularly the α7 subtype, leads to an influx of Ca²⁺ ions. This increase in intracellular Ca²⁺ can trigger various downstream signaling cascades, including the release of neurotransmitters. Galantamine has been shown to potentiate these nicotine-evoked increases in intracellular Ca²⁺ and subsequent neurotransmitter release, such as noradrenaline.[15][16]
Caption: this compound potentiates nAChR-mediated Ca²⁺ signaling and neurotransmitter release.
Experimental Protocols
The investigation of this compound's effects on nAChRs relies on a variety of sophisticated experimental techniques.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is widely used to study the properties of ion channels, such as nAChRs, expressed in a heterologous system.
Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Complementary RNA (cRNA) encoding the specific nAChR subunits of interest (e.g., human α7) is injected into the oocytes. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conducting solution (e.g., 3M KCl). One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode). A voltage-clamp amplifier maintains the oocyte's membrane potential at a set holding potential.
-
Drug Application: A perfusion system is used to apply acetylcholine (the agonist) in the absence and presence of varying concentrations of galantamine to the oocyte.
-
Data Acquisition and Analysis: The resulting ion currents flowing through the nAChRs are recorded. Data analysis involves measuring the peak amplitude of the currents to determine potentiation or inhibition and constructing concentration-response curves to calculate EC50 values.
Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) experiments.
Patch-Clamp Electrophysiology in Mammalian Cells
Patch-clamp techniques allow for the recording of ion channel activity in native neurons or cell lines expressing specific nAChR subtypes (e.g., HEK293 cells).
Methodology:
-
Cell Culture: Mammalian cells (e.g., SH-SY5Y neuroblastoma cells or HEK293 cells) are cultured. For heterologous expression, cells are transfected with plasmids containing the cDNA for the desired nAChR subunits.
-
Whole-Cell Recording: A glass micropipette with a very small tip diameter is brought into contact with the cell membrane. A tight seal (gigaohm seal) is formed between the pipette and the membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the entire cell interior (whole-cell configuration).
-
Voltage Clamp: The membrane potential is clamped at a specific holding potential.
-
Drug Perfusion: A fast perfusion system is used to apply agonists and modulators like galantamine to the cell.
-
Data Acquisition: The currents flowing through the nAChRs across the entire cell membrane are recorded and analyzed.
Radioligand Binding Assays
These assays are used to determine the binding affinity of galantamine to nAChRs and to investigate whether it competes with known nicotinic agonists.
Methodology:
-
Membrane Preparation: Brain tissue or cells expressing the nAChR of interest are homogenized, and the cell membranes are isolated by centrifugation.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]epibatidine, which binds to high-affinity nAChRs) and varying concentrations of unlabeled galantamine.
-
Separation and Scintillation Counting: The bound radioligand is separated from the unbound ligand by rapid filtration. The amount of radioactivity on the filters is then quantified using a scintillation counter.
-
Data Analysis: The data are used to determine if galantamine displaces the radiolabeled ligand, indicating competition for the same binding site. The lack of displacement suggests an allosteric binding site.[16]
The Controversy: Positive Allosteric Modulator or Channel Blocker?
While many studies support the role of galantamine as a positive allosteric modulator of nAChRs, this view is not universally accepted. Some research indicates that at concentrations of 10 µM and above, galantamine does not potentiate but rather inhibits nAChR function, with a mechanism consistent with open-channel pore blockade.[12][13] Furthermore, some studies using human α4β2 and α7 nAChRs expressed in Xenopus oocytes found no evidence of positive allosteric modulation at any concentration tested.[12][13]
This discrepancy in findings could be due to several factors, including the specific nAChR subtype and its stoichiometry, the expression system used (Xenopus oocytes vs. mammalian cell lines), and the experimental conditions. It is crucial for researchers in drug development to be aware of this controversy and to consider these variables when designing and interpreting experiments.
Conclusion and Future Directions
This compound's dual mechanism of action, combining acetylcholinesterase inhibition with allosteric potentiation of nicotinic acetylcholine receptors, provides a multifaceted approach to enhancing cholinergic neurotransmission. The quantitative data clearly demonstrate its ability to sensitize various nAChR subtypes to acetylcholine, albeit within a specific concentration window. However, the conflicting reports on its modulatory effects on certain human nAChR subtypes highlight the complexity of its pharmacology and underscore the need for further research.
Future investigations should focus on elucidating the precise binding site of galantamine on different nAChR subtypes and clarifying the structural determinants of its modulatory versus inhibitory actions. A deeper understanding of these mechanisms will be invaluable for the development of novel, more selective, and potent allosteric modulators of nAChRs for the treatment of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.
References
- 1. Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The case of galantamine: repurposing and late blooming of a cholinergic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. This compound, a natural product for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric modulators of the α4β2 subtype of Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
The Galanthamine Biosynthetic Pathway in Amaryllidaceae: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Galanthamine, a reversible acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease, is a prominent member of the Amaryllidaceae family of alkaloids. The intricate biosynthetic pathway leading to this compound has been the subject of extensive research, revealing a series of enzymatic transformations that convert primary metabolites into this complex tetracyclic molecule. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, consolidating current knowledge for researchers, scientists, and drug development professionals. It details the enzymatic steps, key intermediates, and regulatory mechanisms. Furthermore, this guide presents quantitative data in structured tables for comparative analysis and offers detailed experimental protocols for key analytical techniques. Visualizations of the biosynthetic and regulatory pathways, along with a typical experimental workflow, are provided using Graphviz to facilitate a comprehensive understanding of this vital metabolic route.
Introduction
The Amaryllidaceae family of plants is a rich source of structurally diverse and biologically active alkaloids, with over 650 identified compounds. Among these, this compound stands out for its therapeutic application in managing the symptoms of mild to moderate Alzheimer's disease. The increasing demand for this compound has spurred significant interest in elucidating its biosynthetic pathway to enable biotechnological production and metabolic engineering approaches. This guide synthesizes the current understanding of this compound biosynthesis, from its primary metabolic precursors to the final active compound, with a focus on the enzymatic machinery and regulatory networks involved.
The Core Biosynthetic Pathway
The biosynthesis of this compound originates from the aromatic amino acids L-phenylalanine and L-tyrosine. The pathway can be broadly divided into several key stages: the formation of the precursor norbelladine, its methylation, oxidative coupling to form the characteristic tetracyclic core, and subsequent modifications to yield this compound.
Formation of Norbelladine: The Gateway to Amaryllidaceae Alkaloids
The initial steps of the pathway involve the conversion of L-phenylalanine and L-tyrosine into 3,4-dihydroxybenzaldehyde (3,4-DHBA) and tyramine, respectively. These two intermediates then undergo a condensation reaction to form the common precursor of all Amaryllidaceae alkaloids, norbelladine. This crucial condensation step is catalyzed by the synergistic action of two enzymes: norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR). NBS catalyzes the initial condensation of tyramine and 3,4-DHBA to form an unstable imine intermediate, which is then reduced by NR to yield norbelladine.
The key enzymes involved in the early stages of the pathway include:
-
Phenylalanine ammonia-lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H) and p-Coumarate 3-hydroxylase (C3H): Catalyze the hydroxylation of cinnamic acid to yield p-coumaric acid and subsequently caffeic acid, a precursor to 3,4-DHBA.
-
Tyrosine decarboxylase (TYDC): Decarboxylates L-tyrosine to produce tyramine.
-
Norbelladine synthase (NBS): Catalyzes the condensation of tyramine and 3,4-DHBA.
-
Noroxomaritidine/norcraugsodine reductase (NR): Reduces the imine intermediate to form norbelladine.
Methylation and Oxidative Coupling: Building the this compound Scaffold
Following its formation, norbelladine undergoes a critical methylation step catalyzed by norbelladine 4'-O-methyltransferase (N4OMT) to produce 4'-O-methylnorbelladine. This intermediate is a key branch point in Amaryllidaceae alkaloid biosynthesis. For the synthesis of this compound, 4'-O-methylnorbelladine undergoes an intramolecular para-ortho' oxidative C-C coupling reaction, a pivotal step catalyzed by a specific cytochrome P450 enzyme, CYP96T1 . This reaction forms the characteristic tetracyclic core of the this compound-type alkaloids, yielding N-demethylnarwedine.
Final Steps to this compound
The final steps in the biosynthesis involve the reduction of the ketone group in N-demethylnarwedine to a hydroxyl group, forming N-demethylthis compound. This is followed by an N-methylation step to yield the final product, this compound.
Quantitative Data on this compound Biosynthesis
A compilation of quantitative data from various studies provides valuable insights into the efficiency and regulation of the this compound biosynthetic pathway.
Table 1: this compound Content in Different Tissues of Amaryllidaceae Species
| Species | Tissue | This compound Content (mg/g DW) | Reference |
| Lycoris radiata | Bulb | 0.27 ± 0.04 | |
| Root | 0.53 ± 0.07 | ||
| Leaf | 0.75 ± 0.09 | ||
| Lycoris radiata (callus, 96h wounding) | Callus | 0.17 | |
| Narcissus pseudonarcissus cv. Carlton | Basal Plate | 1.05 - 1.31 (µg/g FW) | |
| Bulb | 0.98 - 1.15 (µg/g FW) | ||
| Callus | 0.001 - 0.007 (µg/g FW) | ||
| Bulblets | 0.012 - 0.215 (µg/g FW) |
Table 2: Kinetic Properties of Norbelladine 4'-O-methyltransferase (N4OMT)
| Enzyme Source | Substrate | Km (µM) | kcat (min-1) | Reference |
| Narcissus aff. pseudonarcissus | Norbelladine | 1.6 | 1.3 | |
| N-methylnorbelladine | - | 2.6 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthetic pathway.
Extraction and Quantification of this compound by LC-MS/MS
This protocol is adapted from methods described for the analysis of this compound in plant tissues.
1. Sample Preparation: a. Harvest and freeze-dry plant material (e.g., bulbs, leaves, roots). b. Grind the freeze-dried tissue to a fine powder using a mortar and pestle with liquid nitrogen.
2. Extraction: a. Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube. b. Add 1 mL of extraction solvent (e.g., 70% methanol or 0.1% formic acid in water). c. Vortex the mixture for 1 minute. d. Sonicate the sample for 30 minutes in a water bath. e. Centrifuge at 13,000 x g for 10 minutes. f. Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.
3. LC-MS/MS Analysis: a. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. b. Inject a suitable volume (e.g., 5-10 µL) onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). c. Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). d. Set the mass spectrometer to positive electrospray ionization (ESI+) mode. e. Monitor the specific multiple reaction monitoring (MRM) transition for this compound (e.g., m/z 288.1 -> 213.1). f. Quantify the this compound concentration by comparing the peak area to a standard curve prepared with a certified this compound standard.
Enzyme Assay for Norbelladine Synthase (NBS) and Noroxomaritidine/norcraugsodine Reductase (NR)
This protocol is based on the methods described for the characterization of NBS and NR.
1. Recombinant Enzyme Production: a. Clone the coding sequences of NBS and NR into an expression vector (e.g., pET vector with a His-tag). b. Transform the constructs into an E. coli expression strain (e.g., BL21(DE3)). c. Induce protein expression with IPTG and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).
2. Enzyme Assay: a. Prepare a reaction mixture containing:
- 100 mM HEPES buffer (pH 7.5)
- 1 mM tyramine
- 1 mM 3,4-dihydroxybenzaldehyde
- 1 mM NADPH (for NR activity)
- Purified NBS and/or NR enzyme (e.g., 1-5 µg) b. Incubate the reaction at 30°C for 1-2 hours. c. Stop the reaction by adding an equal volume of ice-cold methanol or by acidification. d. Centrifuge to pellet the precipitated protein.
3. Product Analysis: a. Analyze the supernatant by LC-MS/MS to detect the formation of norbelladine. b. Monitor the MRM transition for norbelladine (e.g., m/z 260.1 -> 138.1).
Gene Expression Analysis by qRT-PCR
This protocol provides a general workflow for analyzing the expression of this compound biosynthetic genes.
1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from the desired plant tissues using a commercial kit or a TRIzol-based method. b. Treat the RNA with DNase I to remove any contaminating genomic DNA. c. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.
2. qRT-PCR: a. Design gene-specific primers for the target biosynthetic genes (e.g., PAL, TYDC, N4OMT, CYP96T1) and a reference gene (e.g., actin or ubiquitin). b. Prepare the qRT-PCR reaction mixture containing:
- SYBR Green master mix
- Forward and reverse primers (e.g., 10 µM each)
- Diluted cDNA template c. Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). d. Analyze the results using the 2-ΔΔCt method to determine the relative gene expression levels.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the this compound biosynthetic pathway, its regulation, and a typical experimental workflow.
Conclusion
The elucidation of the this compound biosynthetic pathway has made significant strides, revealing a complex and tightly regulated metabolic network. This technical guide has provided a comprehensive overview of the core pathway, from primary precursors to the final product, supported by quantitative data and detailed experimental protocols. The provided visualizations offer a clear framework for understanding the intricate relationships within the pathway and its regulation. Further research into the regulatory mechanisms, including the roles of specific transcription factors and signaling molecules, will be crucial for the successful metabolic engineering of this compound production in heterologous systems. The information compiled herein serves as a valuable resource for researchers and professionals in the pharmaceutical industry, facilitating ongoing efforts to harness the therapeutic potential of this important natural product.
The Isolation and Discovery of Galanthamine from Galanthus woronowii: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Galanthamine, a tertiary alkaloid, is a pivotal therapeutic agent in the management of mild to moderate Alzheimer's disease. Its primary mechanism of action involves the reversible, competitive inhibition of acetylcholinesterase (AChE), coupled with the allosteric potentiation of nicotinic acetylcholine receptors (nAChRs). This technical guide provides an in-depth overview of the discovery and isolation of this compound, with a specific focus on its extraction from Galanthus woronowii (Woronow's snowdrop). Detailed experimental protocols for extraction and purification are presented, alongside a comprehensive summary of quantitative data. Furthermore, this guide illustrates the key signaling pathways associated with this compound's dual mode of action through detailed diagrams.
Historical Discovery and Initial Isolation
The journey of this compound from a traditional remedy to a clinically approved pharmaceutical began in the mid-20th century. While initial reports in the 1940s from the Soviet Union mentioned the presence of unknown alkaloids in the common snowdrop (Galanthus nivalis), the definitive isolation and characterization of this compound are credited to the Soviet scientists N.V. Proskurnina and A.P. Yakovleva in 1952, who successfully isolated the compound from the bulbs of the Caucasian snowdrop, Galanthus woronowii.[1][2][3] This discovery laid the groundwork for future pharmacological investigations.
Subsequent research, notably by the Bulgarian chemist Dimitar Paskov, led to the development of the first industrial process for this compound extraction in 1959.[4][5] This process utilized species of Galanthus and other Amaryllidaceae plants, which were known in Eastern European traditional medicine.[5] this compound was initially used for various neurological conditions, including myasthenia gravis and poliomyelitis, before its potential in treating Alzheimer's disease was realized.[2][5][6]
Quantitative Analysis of this compound in Galanthus woronowii
The concentration of this compound in Galanthus woronowii varies between the different parts of the plant. The leaves have been found to contain a higher percentage of the alkaloid compared to the bulbs. The following tables summarize the available quantitative data for this compound content and analytical parameters.
Table 1: this compound Content in Galanthus woronowii
| Plant Part | This compound Content (% of Dry Weight) | Reference |
| Leaves | ~0.070% - 0.082% | [7][8] |
| Bulbs | ~0.040% - 0.045% | [8] |
Table 2: Analytical Parameters for this compound Quantification
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate | Reference |
| HPLC-DAD | 7.5 µg | 25 µg | - | |
| CGC-MS (Total Ion Current) | - | 5 µg/mL | >90% | |
| CGC-MS (Selected Ion Monitoring) | - | 1.6 ng/mL | >90% |
Experimental Protocols for Isolation and Purification
The isolation of this compound from Galanthus woronowii involves a multi-step process of extraction, acid-base partitioning, and chromatographic purification. Below are detailed protocols derived from published literature and patents.
Ultrasound-Assisted Extraction (UAE) from Galanthus woronowii Bulbs
This method, optimized for laboratory-scale extraction, utilizes ultrasonication to enhance extraction efficiency.
-
Plant Material Preparation: Fresh bulbs of Galanthus woronowii are washed, dried, and ground into a fine powder.
-
Extraction Solvent: An aqueous solution with an adjusted pH is used as the extraction medium.
-
Ultrasonication Parameters:
-
Solvent/Material Ratio: 40.70 mL/g
-
Extraction Time: 32.89 minutes
-
Extraction Temperature: Optimized between 30-70°C
-
-
Procedure:
-
The powdered bulb material is suspended in the extraction solvent at the specified ratio.
-
The mixture is subjected to ultrasonication for the designated time and at the optimal temperature.
-
Following extraction, the mixture is filtered to separate the liquid extract from the solid plant material.
-
The resulting extract, containing this compound and other alkaloids, is then ready for further purification. This optimized UAE method has been reported to yield approximately 0.470% this compound.
-
Industrial-Scale Isolation from Amaryllidaceae Bulbs (Adapted from Patent Literature)
This protocol outlines a general method for large-scale extraction and purification, which can be adapted for Galanthus woronowii.
-
Step 1: Alkalinization and Initial Extraction
-
Air-dried and comminuted bulbs are mixed with a powdered alkali, such as sodium carbonate, to convert alkaloid salts into their free base form.
-
The alkalinized material is then extracted multiple times with a non-polar organic solvent like dichloroethane or diethyl ether. The solvent is decanted after each extraction.
-
-
Step 2: Acid-Base Liquid-Liquid Extraction
-
The combined organic extracts are partitioned with a dilute acid solution (e.g., 10% sulfuric acid). The protonated this compound and other alkaloids will move into the aqueous phase.
-
The acidic aqueous phase is washed with a non-polar solvent (e.g., diethyl ether) to remove any remaining neutral impurities.
-
The aqueous phase is then made alkaline (pH 7-8) with an aqueous ammonia solution.
-
The pH is further raised to approximately 14 by saturation with potassium carbonate (potash).
-
The now deprotonated this compound is extracted back into an organic solvent, typically diethyl ether.
-
-
Step 3: Purification and Crystallization
-
The combined ether extracts are evaporated to dryness, yielding a residue containing crude this compound.
-
This residue is dissolved in acetone, and aluminum oxide is added to adsorb impurities. The mixture is stirred and then filtered.
-
The acetone is evaporated, and the resulting oily residue is dissolved in a minimal amount of a suitable solvent, such as isopropanol.
-
Crystallization is induced, and the resulting white crystals of this compound base are collected. This process can yield this compound with a purity of over 99%.
-
Spectroscopic Data of this compound
The structural elucidation and confirmation of isolated this compound are performed using various spectroscopic techniques.
Table 3: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations and Data | Reference |
| UV-Visible Spectroscopy | In distilled water, this compound hydrobromide exhibits a maximum absorbance (λmax) at 289 nm. The first derivative spectrum shows troughs at 284.8 nm and 290.4 nm. | |
| Infrared (IR) Spectroscopy | The IR spectrum of this compound hydrobromide displays characteristic peaks corresponding to its functional groups, including O-H stretching, C-H stretching, C=C aromatic stretching, and C-O ether stretching. The existence of an intramolecular H-bond has been confirmed. | |
| Mass Spectrometry (MS) | The protonated molecular ion [M+H]+ is observed at m/z 288.22. The fragmentation pattern is dominated by cleavages in the azepine ring, with a characteristic fragment ion at m/z 213.20. | |
| ¹H Nuclear Magnetic Resonance (NMR) | The ¹H NMR spectrum of this compound shows distinct signals for its aromatic, olefinic, methoxy, and aliphatic protons, providing a unique fingerprint for the molecule. | |
| ¹³C Nuclear Magnetic Resonance (NMR) | The ¹³C NMR spectrum provides information on the carbon skeleton of this compound, with characteristic chemical shifts for the aromatic, olefinic, and aliphatic carbons. |
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects through a dual mechanism of action, which is a key differentiator from other Alzheimer's disease medications.
Acetylcholinesterase (AChE) Inhibition
This compound is a selective, competitive, and reversible inhibitor of acetylcholinesterase.[6][9] By binding to the active site of AChE, it prevents the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This leads to an increase in the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.
Diagram of Acetylcholinesterase Inhibition by this compound.
Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs)
In addition to its action on AChE, this compound acts as an allosteric potentiating ligand (APL) on nicotinic acetylcholine receptors.[9] It binds to a site on the nAChR that is distinct from the acetylcholine binding site. This allosteric modulation sensitizes the receptor to acetylcholine, increasing the probability of channel opening and slowing down receptor desensitization. This potentiation of nAChR activity leads to downstream cellular responses, including an increase in intracellular calcium (Ca²⁺) levels and enhanced neurotransmitter release.
Diagram of Allosteric Potentiation of nAChRs by this compound.
Conclusion
The discovery and isolation of this compound from Galanthus woronowii represent a significant milestone in ethnobotany-driven drug discovery. The development of robust extraction and purification protocols has enabled the large-scale production of this vital medication for Alzheimer's disease. The dual mechanism of acetylcholinesterase inhibition and allosteric modulation of nicotinic receptors underscores its unique pharmacological profile. Continued research into the phytochemical and biotechnological aspects of this compound production from Galanthus species and other Amaryllidaceae plants remains a promising avenue for ensuring a sustainable supply of this important therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. rsc.org [rsc.org]
- 4. Chemical and molecular aspects on interactions of this compound and its derivatives with cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Galanthamine: A Dual-Action Acetylcholinesterase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Galanthamine, a tertiary alkaloid originally isolated from the snowdrop Galanthus woronowii, is a well-established therapeutic agent for the symptomatic treatment of mild to moderate Alzheimer's disease.[1] Its clinical efficacy stems from a unique dual mechanism of action: the competitive and reversible inhibition of acetylcholinesterase (AChE) and the allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).[2][3] This guide provides a comprehensive technical overview of the pharmacological profile of this compound as an AChE inhibitor, detailing its binding kinetics, selectivity, and the experimental methodologies used for its characterization. Furthermore, it elucidates its role as an allosteric modulator of nAChRs and the downstream signaling consequences.
Acetylcholinesterase Inhibition
This compound's primary mechanism of action involves the inhibition of acetylcholinesterase, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft.[4][5] By reversibly binding to AChE, this compound increases the concentration and prolongs the availability of acetylcholine, thereby enhancing cholinergic neurotransmission.[1][4] This enhanced cholinergic activity is believed to be the basis for its cognitive-enhancing effects in Alzheimer's disease, a neurodegenerative disorder characterized by a significant loss of cholinergic neurons.[6]
Binding Kinetics and Potency
The inhibitory potency of this compound against AChE is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibitory constant (Ki). These values can vary depending on the source of the enzyme (e.g., human recombinant, rat brain) and the specific experimental conditions.
| Parameter | Enzyme Source | Value | Reference |
| IC50 | Human Brain (Frontal Cortex) | 3.2 µmol/L | [7] |
| Human Brain (Hippocampus) | 2.8 µmol/L | [7] | |
| Acetylcholinesterase | 0.31 µg/mL | [1] | |
| Butyrylcholinesterase | 9.9 µg/mL | [1] | |
| Acetylcholinesterase | 0.000466 µmol/mL | [8] | |
| Butyrylcholinesterase | 0.01000 µmol/mL | [8] | |
| Ki | Rat Brain AChE | 7.1 µg/g | [9] |
| Mouse Brain AChE | 8.3 µg/g | [9] | |
| Rabbit Brain AChE | 19.1 µg/g | [9] |
Selectivity
This compound exhibits a notable selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE), another cholinesterase enzyme present in the brain.[10] This selectivity is considered advantageous as BuChE's role in cognition is less defined, and its inhibition may contribute to unwanted side effects. Studies have shown that this compound is approximately 21.5-fold to 53-fold more selective for AChE than BuChE.[7][8]
| Enzyme | IC50 (µmol/mL) | Selectivity (AChE/BuChE) | Reference |
| AChE | 0.000466 | 21.5 | [8] |
| BuChE | 0.0100 | [8] |
Allosteric Modulation of Nicotinic Acetylcholine Receptors
Beyond its role as an AChE inhibitor, this compound acts as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs).[11][12] It binds to a site on the nAChR that is distinct from the acetylcholine binding site, inducing a conformational change that increases the receptor's sensitivity to acetylcholine.[4] This allosteric potentiation enhances the receptor's response to its natural ligand, further augmenting cholinergic neurotransmission.[11]
Affected nAChR Subtypes and Downstream Signaling
Whole-cell patch-clamp studies have demonstrated that this compound potentiates the agonist responses of several human nAChR subtypes, including α3β4, α4β2, and α6β4, as well as the chicken/mouse chimeric α7/5-hydroxytryptamine3 receptor.[11] This potentiation occurs at concentrations that are clinically relevant, typically in the range of 0.1-1 µM.[11] The enhanced activation of these nAChRs can lead to various downstream cellular responses, including increased intracellular Ca2+ signaling and the release of other neurotransmitters like dopamine.[7][13]
Figure 1: Signaling pathway of this compound's allosteric modulation of nAChRs.
At concentrations above 10 µM, this compound can act as an inhibitor of nAChRs.[11]
Experimental Protocols
Determination of AChE Inhibition (Ellman's Assay)
The Ellman's assay is a widely used colorimetric method to determine AChE activity and screen for inhibitors.[14]
Principle: This assay is based on the reaction of the sulfhydryl group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.[14]
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution
-
14 mM Acetylthiocholine iodide (ATCI) solution
-
AChE solution (e.g., from electric eel or human recombinant)
-
Test compound (this compound) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add in the following order:
-
Phosphate buffer
-
DTNB solution
-
AChE solution
-
Test compound solution (or solvent for control)
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add ATCI solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then calculated from a dose-response curve.
Figure 2: Experimental workflow for the Ellman's assay.
Characterization of nAChR Allosteric Modulation
Principle: Radioligand binding assays are used to determine the binding affinity of a ligand to its receptor. For allosteric modulators like this compound, competition binding assays are employed to assess their ability to displace a radiolabeled ligand that binds to the primary agonist site. A lack of direct competition suggests an allosteric binding site.[13]
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest
-
Radiolabeled nAChR agonist (e.g., [³H]epibatidine)
-
Unlabeled test compound (this compound)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radiolabeled agonist in the presence of increasing concentrations of the unlabeled test compound.
-
Filtration: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The amount of specifically bound radioligand is plotted against the concentration of the unlabeled competitor to generate a competition curve, from which the Ki value can be determined.
Principle: Whole-cell patch clamp is a powerful electrophysiological technique used to measure the ion currents flowing through the channels of a single cell. This method allows for the direct assessment of the functional effects of an allosteric modulator on receptor activity.
Materials:
-
Cells expressing the nAChR subtype of interest (e.g., HEK293 cells)
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
Agonist (e.g., acetylcholine)
-
Test compound (this compound)
Procedure:
-
Cell Preparation: Culture cells expressing the nAChR of interest on coverslips.
-
Pipette Fabrication: Pull glass micropipettes to a fine tip and fill with intracellular solution.
-
Seal Formation: Form a high-resistance seal (gigaohm seal) between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior.
-
Recording: Clamp the cell membrane at a specific holding potential and apply the nAChR agonist in the absence and presence of this compound.
-
Data Analysis: Measure the amplitude and kinetics of the agonist-evoked currents to determine the potentiating effect of this compound.
Conclusion
This compound's pharmacological profile is distinguished by its dual mechanism of action, which contributes to its therapeutic efficacy in Alzheimer's disease. Its ability to both inhibit acetylcholinesterase and positively modulate nicotinic acetylcholine receptors provides a multi-faceted approach to enhancing cholinergic neurotransmission. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of this compound and other dual-action cholinergic agents, which hold promise for the development of more effective treatments for neurodegenerative disorders.
References
- 1. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine ameliorates the cognitive dysfunction in beta amyloid25-35 i.c.v.-injected mice: involvement of dopaminergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Kinetics of Acetyl- and Butyryl-Cholinesterase Inhibition by Green Tea Catechins|Relevance to the Symptomatic Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Beyond Acetylcholinesterase Inhibition: A Technical Guide to the Neuroprotective Mechanisms of Galanthamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Galanthamine, a well-established acetylcholinesterase inhibitor for the symptomatic treatment of Alzheimer's disease, possesses a range of neuroprotective properties that are independent of its action on acetylcholinesterase. This technical guide provides an in-depth exploration of these non-cholinergic mechanisms, with a focus on its role as an allosteric potentiating ligand of nicotinic acetylcholine receptors. We delve into the molecular pathways, present key quantitative data from seminal studies, detail relevant experimental protocols, and provide visual representations of the core signaling cascades. This document serves as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development, aiming to facilitate a deeper understanding of this compound's therapeutic potential and to guide future research in the development of novel neuroprotective agents.
Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs)
A primary neuroprotective mechanism of this compound, distinct from its acetylcholinesterase inhibition, is its function as an allosteric potentiating ligand (APL) of nicotinic acetylcholine receptors (nAChRs). As an APL, this compound binds to a site on the nAChR that is different from the acetylcholine binding site, inducing a conformational change that enhances the receptor's response to its agonist. This potentiation is particularly significant for the α7 and α4β2 nAChR subtypes, which are crucial for cognitive function and neuronal survival.
The allosteric modulation by this compound leads to an increased frequency and duration of channel opening in the presence of an agonist, thereby amplifying the downstream signaling cascade. This enhanced cholinergic neurotransmission is thought to contribute to its cognitive benefits and neuroprotective effects.
Quantitative Data on nAChR Potentiation
The following table summarizes key quantitative findings from studies investigating the allosteric potentiation of nAChRs by this compound.
| nAChR Subtype | Preparation | Agonist | This compound Concentration | Effect | Reference |
| α7 | Oocytes | ACh | 1 µM | 3-fold potentiation of ACh-induced current | |
| α4β2 | SH-SY5Y cells | Nicotine | 0.1 µM | ~50% increase in nicotine-induced Ca2+ influx | |
| α3β4 | HEK cells | ACh | 1 µM | No significant potentiation |
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol describes a common method for characterizing the allosteric potentiation of nAChRs by this compound.
1. Oocyte Preparation:
- Harvest oocytes from a female Xenopus laevis.
- Treat with collagenase to defolliculate.
- Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., α7).
- Incubate for 2-4 days to allow for receptor expression.
2. Electrophysiological Recording:
- Place an oocyte in a recording chamber continuously perfused with standard oocyte saline (ND96).
- Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).
- Clamp the membrane potential at a holding potential of -70 mV.
3. Drug Application:
- Apply the agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC20).
- After a washout period, co-apply the agonist with varying concentrations of this compound.
- Record the peak amplitude of the inward current in response to each application.
4. Data Analysis:
- Calculate the potentiation as the percentage increase in the agonist-induced current in the presence of this compound compared to the agonist alone.
- Plot a concentration-response curve for this compound's potentiating effect.
Signaling Pathway: nAChR Allosteric Potentiation
Caption: Allosteric potentiation of nAChRs by this compound.
Modulation of Neuroinflammation
Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. This compound has been shown to exert anti-inflammatory effects, primarily through the "cholinergic anti-inflammatory pathway." This pathway involves the activation of α7 nAChRs on immune cells such as microglia, leading to a reduction in the production and release of pro-inflammatory cytokines.
Quantitative Data on Anti-Inflammatory Effects
The following table summarizes the effects of this compound on markers of neuroinflammation.
| Model | Treatment | Marker | Effect | Reference |
| LPS-stimulated BV-2 microglia | This compound (1 µM) | TNF-α release | ~40% reduction | |
| Rodent model of neuroinflammation | This compound (5 mg/kg) | IL-1β levels in hippocampus | Significant decrease | |
| Primary rat microglia | This compound (10 µM) | NF-κB activation | Inhibition |
Experimental Protocol: Measurement of Cytokine Release from Microglia
This protocol outlines a method for assessing the anti-inflammatory effects of this compound on microglial cells.
1. Cell Culture:
- Culture a murine microglial cell line (e.g., BV-2) in DMEM supplemented with 10% FBS and antibiotics.
- Plate cells in 24-well plates and allow them to adhere overnight.
2. Treatment:
- Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
- Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
- Include control groups (vehicle only, LPS only, this compound only).
3. Sample Collection:
- After a 24-hour incubation period, collect the cell culture supernatant.
- Centrifuge the supernatant to remove cellular debris.
4. Cytokine Quantification:
- Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
5. Data Analysis:
- Normalize cytokine concentrations to the total protein content of the cells in each well.
- Compare the cytokine levels in the this compound-treated groups to the LPS-only group.
Signaling Pathway: Cholinergic Anti-Inflammatory Pathway
Caption: this compound's anti-inflammatory signaling cascade.
Regulation of Apoptosis and Calcium Homeostasis
This compound has demonstrated anti-apoptotic properties in various models of neuronal injury. This neuroprotection is partly attributed to the modulation of intracellular calcium (Ca2+) homeostasis and the regulation of key proteins in the apoptotic cascade. By potentiating nAChR activity, this compound can enhance Ca2+ influx, which in turn activates pro-survival signaling pathways.
Furthermore, this compound has been shown to influence the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis. It can increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax, thereby shifting the cellular balance towards survival.
Quantitative Data on Anti-Apoptotic Effects
The table below provides a summary of quantitative data on the anti-apoptotic effects of this compound.
| Model | Insult | This compound Concentration | Effect | Reference |
| SH-SY5Y cells | Aβ-induced toxicity | 1 µM | ~30% reduction in caspase-3 activity | |
| Primary cortical neurons | Glutamate excitotoxicity | 0.5 µM | Increased Bcl-2/Bax ratio | |
| Rat model of ischemia | Ischemia/reperfusion | 2.5 mg/kg | Reduced number of TUNEL-positive cells |
Experimental Protocol: Caspase-3 Activity Assay
This protocol describes a method for quantifying apoptosis by measuring the activity of caspase-3, a key executioner caspase.
1. Cell Lysis:
- Culture and treat cells as described in the previous protocol (e.g., with an apoptotic stimulus and this compound).
- Harvest the cells and lyse them in a chilled lysis buffer.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
2. Protein Quantification:
- Determine the total protein concentration of the lysate using a standard protein assay (e.g., Bradford assay).
3. Caspase-3 Activity Measurement:
- Add the cell lysate to a reaction buffer containing a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
- Incubate the reaction at 37°C.
- Measure the fluorescence at appropriate excitation and emission wavelengths over time using a fluorometer.
4. Data Analysis:
- Calculate the rate of substrate cleavage, which is proportional to caspase-3 activity.
- Normalize the activity to the total protein concentration.
- Compare the caspase-3 activity in this compound-treated samples to the control group.
Signaling Pathway: Anti-Apoptotic Mechanisms
structural elucidation of galanthamine and its natural analogues
An In-depth Technical Guide to the Structural Elucidation of Galanthamine and its Natural Analogues
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core analytical techniques and methodologies employed in the structural elucidation of this compound, a tetracyclic Amaryllidaceae alkaloid clinically used for the treatment of Alzheimer's disease.[1][2] The complex and stereochemically rich structure of this compound presented a significant challenge that was overcome through a combination of classical chemical methods and modern spectroscopic techniques. This document details the key experimental data, protocols, and logical workflows that culminated in the definitive structural assignment of this compound and its closely related natural analogues, narwedine and lycoramine.
Core Methodologies in Structural Elucidation
The definitive structure of this compound was pieced together using evidence from multiple analytical sources. While early studies relied on chemical degradation and UV-Vis spectroscopy, the advent of high-resolution Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provided the critical data for a complete assignment.[3][4] Ultimately, X-ray crystallography confirmed the proposed structure and its absolute stereochemistry.[5]
The general workflow for the isolation and structural elucidation of this compound from its natural sources, such as Galanthus nivalis or Leucojum aestivum, is a multi-step process.[3][4][5] It begins with extraction from plant material, followed by purification and subsequent analysis by a suite of spectroscopic techniques.
Quantitative Data Presentation
Spectroscopic data provides the fundamental evidence for molecular structure. The following tables summarize the key quantitative data from NMR and MS analyses of this compound and its analogues.
NMR Spectroscopic Data for this compound
The ¹H and ¹³C NMR spectra of this compound are essential for its structural assignment. The chemical shifts (δ) in parts per million (ppm) provide information about the chemical environment of each nucleus. The data presented below is for this compound in a CDCl₃ solvent.[6]
Table 1: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃ [6]
| Atom No. | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) |
|---|---|---|
| 1 | 127.6 (d) | 6.06 - 5.92 (m) |
| 2 | 127.0 (d) | 6.06 - 5.92 (m) |
| 3 | 143.9 (s) | - |
| 4 | 111.0 (d) | 6.65 - 6.52 (m) |
| 4a | 133.1 (s) | - |
| 4b | 88.5 (d) | 4.57 (br s) |
| 6 | 61.9 (d) | 4.15 - 4.08 (m) |
| 7 | 29.9 (t) | 1.88 - 1.61 (m) |
| 8 | 40.3 (t) | 1.98 (ddd, 15.7, 5.0, 2.4) |
| 8a | 48.7 (s) | - |
| 10 | 47.0 (t) | 2.66 (ddd, 15.7, 1.6, 1.6) |
| 11 | 53.8 (t) | 3.34 (ddd, 14.6, 3.5, 3.5), 3.18 (ddd, 13.2, 11.4, 2.6) |
| 12 | 146.2 (s) | - |
| 12a | 120.5 (d) | 6.65 - 6.52 (m) |
| 12b | 133.0 (s) | - |
| OCH₃ | 55.8 (q) | 3.79 (s) |
| NCH₃ | - | Not explicitly assigned in source |
Mass Spectrometry Data for this compound
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of a compound. Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation.
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed Mass (m/z) | Interpretation |
|---|---|---|---|
| ESI-MS | Positive [M+H]⁺ | 288.159 | Corresponds to the protonated molecule, C₁₇H₂₂NO₃⁺. |
| ESI-MS/MS | Positive | 288.159 (Parent Ion) | Protonated this compound. |
| 270 | [M+H - H₂O]⁺ | ||
| 225 | Fragmentation of azepine ring.[7] | ||
| 213 (Major Fragment) | Cleavage of azepine ring followed by loss of H₂O.[7] |
| | | 197 | Further fragmentation.[7] |
Comparative Data for this compound Analogues
Narwedine is the biosynthetic precursor to this compound, differing by a ketone at position C-6. Lycoramine (or Dihydrothis compound) is the reduced form, lacking the C1-C2 double bond. These structural differences are clearly reflected in their NMR spectra.
Table 3: Comparative ¹H and ¹³C NMR Data of Key Structural Moieties
| Compound | Moiety | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) | Key Difference |
|---|---|---|---|---|
| This compound | C-6 (CH-OH) | 61.9 | ~4.1 | Signal for a hydroxyl-bearing methine. |
| C-1 / C-2 (CH=CH) | 127.6 / 127.0 | ~6.0 | Olefinic proton signals present. | |
| Narwedine | C-6 (C=O) | ~205-210 | - | Signal for a ketone carbonyl; no proton on C-6. |
| C-1 / C-2 (CH=CH) | ~128 / ~126 | ~6.1 | Olefinic proton signals similar to this compound. | |
| Lycoramine | C-6 (CH-OH) | ~62 | ~4.0 | Signal for a hydroxyl-bearing methine. |
| | C-1 / C-2 (CH₂-CH₂) | ~25-35 | ~1.5-2.5 | Absence of olefinic signals; appearance of aliphatic methylene signals.[1] |
(Note: Exact values for Narwedine and Lycoramine may vary based on solvent and specific literature source. The values provided illustrate the expected shifts based on their structures.)
Experimental Protocols
The following sections provide generalized, detailed methodologies for the key experiments involved in the structural elucidation of this compound.
Protocol 1: Isolation and Purification of this compound
This protocol is a representative method for extracting alkaloids from plant material.
-
Maceration and Extraction:
-
Air-dried and powdered plant material (e.g., bulbs of L. aestivum) is macerated in an acidic aqueous solution (e.g., 0.1 M H₂SO₄) for 24-48 hours at room temperature. This protonates the alkaloids, rendering them water-soluble.
-
-
Filtration and Basification:
-
The mixture is filtered to remove solid plant debris.
-
The acidic aqueous extract is basified to a pH of 9-10 using a base (e.g., NH₄OH or Na₂CO₃). This deprotonates the alkaloids, making them soluble in organic solvents.
-
-
Liquid-Liquid Extraction:
-
The basified aqueous solution is partitioned with an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. The alkaloid fraction moves into the organic layer.
-
-
Concentration:
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloid extract.
-
-
Chromatographic Purification:
-
The crude extract is subjected to column chromatography on silica gel or alumina.
-
A solvent gradient (e.g., hexane -> ethyl acetate -> methanol) is used to elute fractions of increasing polarity.
-
Fractions are monitored by Thin-Layer Chromatography (TLC). Those containing the target compound (visualized with an appropriate stain like Dragendorff's reagent) are combined.
-
Further purification may be achieved using High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Protocol 2: NMR Spectral Acquisition
This outlines the steps for acquiring a comprehensive set of NMR data for an isolated compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of the pure isolated this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0.0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Place the sample in the NMR spectrometer.
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum over a spectral width of 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum over a spectral width of 0-220 ppm. A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio.
-
-
2D NMR Acquisition (COSY):
-
Acquire a Correlation Spectrometry (COSY) experiment to identify proton-proton spin couplings (typically through 2-3 bonds). This helps establish H-C-C-H connections.
-
-
2D NMR Acquisition (HSQC/HMQC):
-
Acquire a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum. This correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protons to their attached carbons.
-
-
2D NMR Acquisition (HMBC):
-
Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for connecting molecular fragments and identifying quaternary (non-protonated) carbons.
-
-
Data Processing and Interpretation:
-
Process all spectra (Fourier transform, phase correction, baseline correction).
-
Integrate ¹H signals and assign chemical shifts and coupling constants.
-
Use the 2D spectra to build the molecular structure piece by piece, correlating all observed signals to piece together the final tetracyclic framework.
-
Protocol 3: Mass Spectrometric Analysis
This protocol describes how to obtain mass and fragmentation data.
-
Sample Preparation:
-
Prepare a dilute solution of the pure compound (~10-100 µg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
-
-
High-Resolution Mass Spectrum (HRMS):
-
Infuse the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Use the instrument software to calculate the elemental composition from the measured accurate mass, confirming the molecular formula.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Set the mass spectrometer to isolate the parent ion of interest (e.g., m/z 288 for this compound).
-
Induce fragmentation of the isolated ion in a collision cell using an inert gas (e.g., argon or nitrogen) at varying collision energies.
-
Acquire the spectrum of the resulting product ions.
-
-
Data Interpretation:
-
Analyze the fragmentation pattern. The mass differences between the parent ion and product ions correspond to the loss of specific neutral fragments (e.g., H₂O, CO, C₂H₄).
-
Propose fragmentation pathways that are consistent with the proposed structure of the molecule.
-
Biosynthetic and Structural Relationships
The structural elucidation of this compound is complemented by an understanding of its biosynthesis and its relationship to co-occurring natural analogues.
Biosynthesis of this compound
This compound biosynthesis begins with the amino acids L-phenylalanine and L-tyrosine.[8][9] A key step in the pathway is an intramolecular oxidative phenol coupling reaction that forms the characteristic spirocyclic core of the molecule.[1][7] This biosynthetic logic was famously proposed by Sir Derek Barton and later confirmed, guiding early synthetic efforts.[1][7]
Structural Relationships of Analogues
This compound exists in nature alongside its direct precursor and a common reduced analogue. The chemical relationships between these three compounds are simple redox transformations, which can be readily identified by comparing their spectroscopic data.
References
- 1. Lycoramine | C17H23NO3 | CID 443723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Galantamine Hydrobromide(1953-04-4) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Galanthamine's Potentiation of NMDA Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galanthamine, a drug approved for the treatment of Alzheimer's disease, exhibits a multifaceted mechanism of action that extends beyond its primary role as an acetylcholinesterase inhibitor. A significant aspect of its neuropharmacological profile is the potentiation of N-methyl-D-aspartate (NMDA) receptor function. This potentiation occurs through a dual mechanism: an indirect pathway mediated by the allosteric modulation of nicotinic acetylcholine receptors (nAChRs) and a direct, albeit weaker, allosteric effect on the NMDA receptor itself. This technical guide synthesizes the current understanding of these mechanisms, presenting key quantitative data, detailed experimental protocols used in its study, and visual representations of the involved signaling pathways and workflows. The modulation of NMDA receptors is a critical component of this compound's therapeutic potential, contributing to improved cognition, learning, and memory.[1]
Mechanism of Action: A Dual Approach
This compound enhances NMDA receptor activity through two distinct pathways. The predominant mechanism is indirect, leveraging its function as an allosteric potentiating ligand (APL) for nAChRs. A secondary, direct mechanism involves a direct interaction with the NMDA receptor complex.
Indirect Potentiation via Nicotinic Acetylcholine Receptors (nAChRs)
This compound is a potent APL of several neuronal nAChR subtypes, including α4β2 and α7 receptors.[2][3] It binds to an allosteric site on these receptors, distinct from the acetylcholine binding site, and enhances their response to agonists.[3][4][5] This sensitization of nAChRs, particularly the α7 subtype, leads to downstream activation of intracellular signaling cascades that culminate in the potentiation of NMDA receptor function.
Key signaling molecules involved in this pathway are Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) and Protein Kinase C (PKC).[6] Activation of α7-nAChRs by this compound leads to an increase in the activity of these kinases, which in turn phosphorylate NMDA receptor subunits, enhancing their activity.[6] This mechanism is crucial for this compound's ability to enhance NMDA receptor-dependent long-term potentiation (LTP), a cellular correlate of learning and memory.[6]
Direct Allosteric Modulation of NMDA Receptors
In addition to its effects on nAChRs, this compound directly potentiates NMDA-induced whole-cell currents in cortical neurons.[1] This effect displays a characteristic bell-shaped dose-response curve, with maximal potentiation observed at a concentration of 1 µM.[1]
Studies have shown that this direct modulation is not mediated through the NMDA receptor's glutamate, glycine, or Mg2+ binding sites.[1] The glycine site antagonist 7-chlorokynurenic acid does not block the potentiation, and the effect is independent of magnesium ion concentration.[1] Instead, the evidence points towards the involvement of PKC, suggesting that this compound may bind to a novel allosteric site on the NMDA receptor complex that influences its function via this kinase.[1]
Quantitative Analysis of this compound's Effects
The following tables summarize the key quantitative data from electrophysiological and neuroprotective studies of this compound.
| Parameter | Value | Concentration | Cell Type | Source |
| Direct NMDA Current Potentiation | ~130% of control | 1 µM (peak) | Rat Cortical Neurons | [1] |
| Effective Concentration Range | 10 nM - 10 µM | Bell-shaped response | Rat Cortical Neurons | [1] |
| nAChR Allosteric Potentiation | Potentiates agonist response | 0.1 - 1 µM | HEK-293 cells | [3] |
| nAChR Inhibition | Acts as an inhibitor | > 10 µM | HEK-293 cells | [3] |
Table 1: Quantitative data from electrophysiological studies on this compound's potentiation of NMDA and nACh receptors.
| Parameter | Value | Concentration | Experimental Model | Source |
| Neuroprotection | Complete reversal of NMDA toxicity | 5 µM | Rat Cortical Neurons | [2][7] |
| Synergistic Neuroprotection | Full efficacy with Memantine | 1 µM Galantamine + 0.1 µM Memantine | Rat Cortical Neurons | [2][7] |
Table 2: Quantitative data from neuroprotection assays against NMDA-induced excitotoxicity.
Signaling Pathways and Workflows
Visual diagrams provide a clear framework for understanding the complex interactions and procedures involved in studying this compound's effects.
Signaling Pathway of NMDA Receptor Potentiation
Caption: Dual mechanisms of this compound-induced NMDA receptor potentiation.
Experimental Workflow for Whole-Cell Patch-Clamp Recording
Caption: Workflow for assessing NMDA current potentiation via patch-clamp.
Key Experimental Protocols
The following sections provide detailed methodologies for cornerstone experiments used to elucidate this compound's effects on NMDA receptors.
Whole-Cell Patch-Clamp Electrophysiology for NMDA Currents
This technique is used to directly measure the ion flow through NMDA receptors in a single neuron, allowing for the precise quantification of potentiation by this compound.[1][8]
Objective: To measure NMDA-induced whole-cell currents in cultured neurons and assess their modulation by galantamine.
Methodology:
-
Cell Preparation: Primary cortical neurons from embryonic rats are cultured on glass coverslips. Experiments are typically performed after 1-2 weeks in vitro.
-
Solutions:
-
External (Bath) Solution: Contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES. Crucially, for isolating NMDA currents and studying potentiation, the solution is Mg2+-free to prevent channel block and glycine is added (e.g., 10 µM) as a co-agonist.[1][9] The pH is adjusted to 7.2.
-
Internal (Pipette) Solution: Contains (in mM): 130 CsCl, 10 BAPTA, 10 HEPES. Cesium is used to block potassium channels, and BAPTA is a calcium chelator to control intracellular calcium levels. The pH is adjusted to 7.2.[9]
-
-
Recording:
-
A coverslip with neurons is placed in a recording chamber on an inverted microscope and perfused with the external solution.
-
A glass micropipette (resistance 4-8 MΩ) filled with the internal solution is guided to a neuron.
-
Positive pressure is applied to the pipette as it approaches the cell. Upon contact, the pressure is released, and gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[10]
-
The membrane patch is then ruptured with further brief suction, establishing the whole-cell configuration.[8] The cell is held at a voltage of -70 mV.
-
-
Drug Application:
-
NMDA (e.g., 100 µM) is applied to the neuron using a fast perfusion system to evoke an inward current.
-
A baseline NMDA current is established.
-
This compound (at various concentrations, e.g., 10 nM to 10 µM) is then co-applied with NMDA.[1]
-
Currents are recorded in the presence of this compound and after its washout to observe reversibility.
-
-
Data Analysis: The peak amplitude of the NMDA-induced current before, during, and after this compound application is measured. The percentage potentiation is calculated relative to the control baseline.
NMDA-Induced Excitotoxicity Assay
This assay quantifies the neuroprotective effects of this compound against cell death caused by excessive NMDA receptor activation.
Objective: To determine if this compound can protect neurons from NMDA-induced excitotoxicity.
Methodology:
-
Cell Culture: Primary cultures of rat cortical neurons are prepared as described above.
-
Induction of Excitotoxicity: Neuronal cultures are exposed to a high concentration of NMDA (e.g., 100 µM) for a set duration (e.g., 3 hours) to induce significant cell death.[2][7]
-
Treatment: Galantamine is co-administered with NMDA at various concentrations (e.g., 1 µM, 5 µM).[2][7] Control wells receive only NMDA or vehicle.
-
Assessment of Cell Viability: After the treatment period, cell viability is assessed using one of two common methods:
-
MTT Assay: Measures the metabolic activity of living cells. The tetrazolium dye MTT is converted to a purple formazan product by mitochondrial reductases. The amount of formazan, quantified by spectrophotometry, is directly proportional to the number of viable cells.
-
LDH Assay: Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage (necrosis). Higher LDH activity in the medium corresponds to greater cell death.
-
-
Data Analysis: The viability in this compound-treated wells is compared to the NMDA-only control to calculate the percentage of neuroprotection.
Conclusion and Future Directions
The potentiation of NMDA receptors by this compound represents a significant, non-cholinergic aspect of its therapeutic profile. The dual mechanism, involving both indirect potentiation via nAChR modulation and direct allosteric action, highlights a sophisticated interplay between the cholinergic and glutamatergic systems. This combined action likely contributes to the cognitive benefits observed in Alzheimer's disease patients.[1][11]
Future research should focus on elucidating the precise molecular binding site for this compound's direct action on the NMDA receptor. Identifying this site could pave the way for the development of novel, more specific NMDA receptor-potentiating drugs with enhanced therapeutic efficacy and potentially fewer side effects. Furthermore, exploring the role of specific NMDA receptor subunits (e.g., NR2A vs. NR2B) in this compound's potentiation could provide deeper insights into its neuroprotective and cognitive-enhancing effects.[2][12]
References
- 1. Mechanism of action of galantamine on N-methyl-D-aspartate receptors in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Galantamine enhancement of long-term potentiation is mediated by calcium/calmodulin-dependent protein kinase II and protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patch Clamp Protocol [labome.com]
- 11. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine ameliorates the cognitive dysfunction in beta amyloid25-35 i.c.v.-injected mice: involvement of dopaminergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of NMDA Receptors in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Snowdrop's Legacy: A Technical History of Galanthamine from Traditional Remedy to Alzheimer's Therapeutic
A Whitepaper on the Ethnobotanical Origins, Pharmacological Discovery, and Clinical Development of a Key Cholinesterase Inhibitor
Introduction
Galanthamine, a tertiary alkaloid, stands as a compelling example of modern drug discovery rooted in traditional medicine. Its journey from a folk remedy in the Caucasus to a licensed treatment for Alzheimer's disease (AD) is a testament to the value of ethnopharmacological observation and subsequent rigorous scientific investigation. This technical guide provides an in-depth history of this compound, detailing its traditional uses, the key experiments that elucidated its mechanism of action, and the clinical evidence that established its therapeutic efficacy in managing the cognitive decline associated with AD. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the scientific underpinnings of this important therapeutic agent.
From Folk Medicine to Scientific Scrutiny: The Early History of this compound
The formal scientific investigation of this compound began in the 1950s when Soviet scientists first isolated the alkaloid from Galanthus nivalis (the common snowdrop).[6][7] Initial studies in the Soviet Union and Bulgaria explored its use in anesthesiology to reverse the effects of neuromuscular blocking agents and in the treatment of various neuromuscular disorders.[6] These early applications were based on the understanding that this compound could enhance cholinergic neurotransmission.
Elucidating the Dual Mechanism of Action: A Technical Overview
The therapeutic effects of this compound in Alzheimer's disease are attributed to its dual mechanism of action, which targets the cholinergic system, a key pathway implicated in memory and learning that is progressively impaired in AD.[8][9][10][11]
Reversible, Competitive Inhibition of Acetylcholinesterase (AChE)
The primary mechanism of galantamine is the reversible and competitive inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[8][12] By inhibiting AChE, galantamine increases the concentration and prolongs the availability of ACh at the synapse, thereby enhancing cholinergic signaling.[8]
Experimental Protocol: Determination of Acetylcholinesterase Inhibitory Activity (Ellman's Method)
The acetylcholinesterase inhibitory activity of this compound is commonly determined using a modified version of the Ellman's method. This spectrophotometric assay quantifies the hydrolysis of acetylthiocholine iodide (ATCI) by AChE.
-
Materials:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound hydrobromide
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
-
-
Procedure:
-
Prepare solutions of AChE, ATCI, DTNB, and varying concentrations of galantamine in phosphate buffer.
-
In a 96-well plate, add 50 µL of AChE solution (0.25 U/mL) and 50 µL of the this compound solution (or buffer for control) to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding 100 µL of the substrate solution containing ATCI and DTNB.
-
Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader. The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition for each galantamine concentration compared to the control.
-
Determine the IC50 value (the concentration of galantamine that inhibits 50% of AChE activity) by plotting the percentage of inhibition against the logarithm of the galantamine concentration.
-
Allosteric Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
In addition to its action on AChE, galantamine also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[9][13][14][15] It binds to a site on the nAChR that is distinct from the acetylcholine binding site.[11][16] This allosteric binding potentiates the receptor's response to acetylcholine, increasing the frequency of channel opening and enhancing the release of various neurotransmitters, including acetylcholine itself.[9][13] This modulation of nAChRs is thought to contribute to the cognitive benefits of galantamine.[14]
Experimental Protocol: Evaluation of Allosteric Modulation of nAChRs (Two-Electrode Voltage-Clamp Electrophysiology)
The allosteric modulating effects of galantamine on nAChRs can be studied using two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes expressing specific nAChR subtypes (e.g., α4β2 or α7).
-
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired nAChR subunits
-
Two-electrode voltage-clamp setup
-
Perfusion system
-
Acetylcholine
-
This compound hydrobromide
-
Recording solution (e.g., Ringer's solution)
-
-
Procedure:
-
Inject the cRNA for the nAChR subunits into the Xenopus oocytes and incubate for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
Perfuse the oocyte with the recording solution.
-
To assess positive allosteric modulation, co-apply a sub-maximal concentration of acetylcholine with varying concentrations of galantamine.
-
Record the inward currents elicited by the application of the agonists.
-
Compare the amplitude of the current in the presence and absence of galantamine to determine the degree of potentiation.
-
To assess direct agonist effects, apply galantamine alone and record any elicited currents.
-
Cholinergic Signaling Pathway and this compound's Intervention
The following diagram illustrates the key elements of the cholinergic synapse and the points of intervention for galantamine.
Caption: Cholinergic synapse and this compound's dual action.
Clinical Development and Efficacy in Alzheimer's Disease
The transition of this compound from a compound with known cholinergic activity to a treatment for Alzheimer's disease was driven by a series of well-controlled clinical trials in the 1990s and early 2000s. These studies systematically evaluated the efficacy and safety of galantamine in patients with mild to moderate AD.
Key Clinical Trials and Quantitative Outcomes
The efficacy of galantamine has been demonstrated in several large, randomized, double-blind, placebo-controlled trials. The primary outcome measures in these studies typically included the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) and the Clinician's Interview-Based Impression of Change-plus caregiver input (CIBIC-plus). Secondary outcomes often included measures of activities of daily living (ADL) and behavioral symptoms.
Table 1: Summary of Efficacy Data from a 5-Month, Randomized, Placebo-Controlled Trial
| Outcome Measure | Placebo (n=213) | This compound 16 mg/day (n=212) | This compound 24 mg/day (n=211) |
| ADAS-Cog (change from baseline) | +1.8 | -1.5 | -1.8 |
| Placebo Difference | - | -3.3 (p < 0.001) | -3.6 (p < 0.001) |
| CIBIC-plus (% improved/stable) | 47% | 64% | 68% |
| p-value vs. Placebo | - | < 0.001 | < 0.001 |
| ADCS/ADL (change from baseline) | -4.2 | -2.0 | -2.1 |
| p-value vs. Placebo | - | < 0.01 | < 0.01 |
| NPI Total Score (change from baseline) | +1.2 | -0.1 | -0.4 |
| p-value vs. Baseline | < 0.05 | Not Significant | Not Significant |
| Data adapted from a 5-month, randomized, placebo-controlled trial.[8] |
Table 2: Summary of Efficacy Data from a 6-Month, Randomized, Placebo-Controlled Trial (USA-1 Study)
| Outcome Measure | Placebo (n=212) | This compound 24 mg/day (n=212) | This compound 32 mg/day (n=212) |
| ADAS-Cog/11 (change from baseline) | +2.0 | -1.9 | -1.8 |
| Placebo Difference | - | -3.9 (p < 0.001) | -3.8 (p < 0.001) |
| CIBIC-plus (mean score) | 4.4 | 4.0 | 4.0 |
| p-value vs. Placebo | - | < 0.05 | < 0.05 |
| DAD (change from baseline) | -3.5 | -1.0 | -0.8 |
| p-value vs. Placebo | - | Not Significant | Not Significant |
| Data adapted from the USA-1 Study, a 6-month randomized, placebo-controlled trial.[9][13] |
These and other clinical trials consistently demonstrated that galantamine, at doses of 16-24 mg/day, provides statistically significant and clinically meaningful benefits in cognition, global function, and activities of daily living compared to placebo in patients with mild to moderate Alzheimer's disease.[5][17][18]
From Plant to Pharmaceutical: Isolation and Synthesis
Historically, this compound was extracted from various species of the Amaryllidaceae family, including snowdrops (Galanthus spp.), snowflakes (Leucojum spp.), and daffodils (Narcissus spp.).[7] The low yield of this compound from these natural sources (often less than 0.1% by dry weight) presented a significant challenge for large-scale production.
Experimental Protocol: General Procedure for Isolation of this compound from Plant Material
The isolation of this compound from plant sources typically involves an acid-base extraction followed by chromatographic purification.
-
Materials:
-
Dried and powdered plant material (e.g., Galanthus nivalis bulbs)
-
Aqueous solution of an inorganic or organic acid (e.g., sulfuric acid, citric acid)
-
Organic solvent (e.g., diethyl ether, chloroform)
-
Base (e.g., sodium carbonate, ammonium hydroxide)
-
Chromatography column (e.g., silica gel, alumina)
-
Eluting solvents
-
-
Procedure:
-
Acidic Extraction: The powdered plant material is extracted with an acidic aqueous solution. This protonates the alkaloids, making them soluble in the aqueous phase, while many other plant constituents remain in the solid material.
-
Filtration: The mixture is filtered to separate the acidic aqueous extract containing the protonated alkaloids from the solid plant residue.
-
Basification: The acidic extract is basified to a pH of around 9-10. This deprotonates the alkaloids, making them less water-soluble and more soluble in organic solvents.
-
Organic Solvent Extraction: The basified aqueous solution is extracted with an organic solvent. The deprotonated alkaloids partition into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude alkaloid mixture.
-
Chromatographic Purification: The crude extract is subjected to column chromatography to separate this compound from other alkaloids and impurities. The column is eluted with a gradient of solvents of increasing polarity.
-
Crystallization: The fractions containing pure galantamine are combined, and the solvent is evaporated. The purified galantamine is then crystallized from a suitable solvent (e.g., 2-propanol).
-
The challenges associated with the natural sourcing of this compound spurred the development of synthetic routes. The first total synthesis of this compound was reported in 1962, and since then, several other synthetic approaches have been developed, ensuring a stable and scalable supply of the drug for clinical and commercial use.
Conclusion
The history of this compound is a compelling narrative of how traditional ethnobotanical knowledge can lead to the development of a modern therapeutic agent. Through decades of scientific research, the initial observations of the neuroactive properties of the snowdrop have been translated into a well-characterized drug with a proven dual mechanism of action. The inhibition of acetylcholinesterase and the allosteric modulation of nicotinic acetylcholine receptors provide a synergistic approach to enhancing cholinergic function in the brains of individuals with Alzheimer's disease. The extensive clinical trial data have firmly established the efficacy and safety of galantamine in providing symptomatic relief for the cognitive and functional decline associated with this devastating neurodegenerative disorder. The journey of galantamine serves as a powerful reminder of the rich and often untapped potential of the natural world in providing novel therapeutic solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. Galantamine Derivatives as Acetylcholinesterase Inhibitors: Docking, Design, Synthesis, and Inhibitory Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alzheimer's Disease: Targeting the Cholinergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological aspects of galantamine for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Galantamine, an Acetylcholinesterase Inhibitor and Positive Allosteric Modulator of Nicotinic Acetylcholine Receptors, Attenuates Nicotine Taking and Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Galantamine activates muscle-type nicotinic acetylcholine receptors without binding to the acetylcholine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical and molecular aspects on interactions of this compound and its derivatives with cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nicotinic cholinergic modulation: galantamine as a prototype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. research.tudelft.nl [research.tudelft.nl]
Galanthamine's Allosteric Potentiation of Nicotinic Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galanthamine, a drug approved for the treatment of mild to moderate Alzheimer's disease, exhibits a complex pharmacological profile that extends beyond its well-established role as an acetylcholinesterase inhibitor. A significant body of research has focused on its action as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs), a mechanism that could contribute to its therapeutic effects by enhancing cholinergic neurotransmission. However, the allosteric potentiation by this compound is a subject of considerable debate within the scientific community, with some studies reporting potentiation at specific receptor subtypes and concentrations, while others find no such effect or even inhibition. This technical guide provides an in-depth analysis of the current state of knowledge regarding this compound's allosteric modulation of nicotinic responses, presenting quantitative data from key studies, detailing experimental protocols, and visualizing the proposed mechanisms and workflows. The conflicting findings are highlighted to provide a comprehensive and critical overview for researchers in neuropharmacology and drug development.
Introduction: The Dual Mode of Action of this compound
This compound's therapeutic efficacy in Alzheimer's disease is primarily attributed to its inhibition of acetylcholinesterase (AChE), which increases the synaptic availability of acetylcholine (ACh). However, a second, distinct mechanism of action has been proposed: the allosteric potentiation of nAChRs.[1][2] Allosteric modulators bind to a site on the receptor that is different from the orthosteric (agonist-binding) site and can enhance the receptor's response to an agonist.[3] This sensitizing action on nAChRs could be particularly beneficial in Alzheimer's disease, where there is a known deficit in nicotinic cholinergic neurotransmission.[3][4]
This guide will delve into the technical details of the studies that have investigated this phenomenon, with a focus on the quantitative aspects and the methodologies employed.
Quantitative Data on this compound's Modulation of nAChRs
The effect of this compound on nAChR function is highly dependent on the receptor subtype, the concentration of this compound and the agonist, and the experimental system used. The following tables summarize the quantitative data from various studies.
Table 1: Potentiation of α7 nAChR Responses by this compound
| Concentration of this compound | Agonist and Concentration | Observed Effect | Cell System | Reference |
| 100 nM | 250 µM ACh | 22% increase in current amplitude | Xenopus oocytes | [5][6] |
| 100 nM | 500 µM ACh | 9.6 ± 2.7% increase in current amplitude | Xenopus oocytes | [5] |
| 100 nM | N/A | Shifted ACh EC50 from 305 µM to 189 µM | Xenopus oocytes | [5] |
Table 2: Modulation of α4β2 nAChR Responses by this compound
| Concentration of this compound | Agonist and Concentration | Observed Effect | Cell System | Reference |
| 10 nM - 1 µM | Sub-maximal ACh | No direct agonism or positive modulation | Xenopus oocytes and HEK293 cells | [7] |
| >10 µM | Sub-maximal ACh | Inhibition (consistent with open-channel pore blockade) | Xenopus oocytes and HEK293 cells | [7] |
| 0.1 - 1 µM | Agonist | Potentiation | HEK-293 cells | [4] |
| >10 µM | Agonist | Inhibition | HEK-293 cells | [4] |
Table 3: Modulation of Other nAChR Subtypes by this compound
| nAChR Subtype | Concentration of this compound | Observed Effect | Cell System | Reference |
| Human α3β4 | 0.1 - 1 µM | Potentiation | HEK-293 cells | [4] |
| Human α6β4 | 0.1 - 1 µM | Potentiation | HEK-293 cells | [4] |
| Torpedo (muscle-type) | 1 µM | Potentiation of ACh-induced currents | Xenopus oocytes | [6] |
| Muscle-type | up to 100 µM | No potentiation of ACh, carbachol, or choline currents | N/A | [8][9] |
Table 4: Effects of this compound on Cellular Responses Mediated by nAChRs
| Cellular Response | Concentration of this compound | Agonist | Observed Effect | Cell System | Reference |
| [³H]Noradrenaline Release | 1 µM | Nicotine | Maximum enhancement | SH-SY5Y cells | [10][11] |
| Intracellular Ca²⁺ Increase | 1 µM | Nicotine | Maximum enhancement | SH-SY5Y cells | [10][11] |
| Dopamine Cell Firing | 0.01 - 1.0 mg/kg s.c. | Endogenous ACh | Increased firing activity | Anesthetized rats | [12] |
| Hippocampal NE Release | 3.0 mg/kg s.c. | Nicotine (0.025-0.045 mg/kg) | Potentiation | Freely moving rats | [13] |
Experimental Protocols
The conflicting results in the literature may be attributable to differences in experimental design. Below are detailed methodologies from key studies.
Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes
This technique is widely used to study the function of ion channels expressed in a heterologous system.
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired nAChR subunits (e.g., human α7 or α4 and β2).
-
Electrophysiological Recording:
-
After 2-7 days of incubation, oocytes are placed in a recording chamber and perfused with a saline solution.
-
Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording. The holding potential is typically set at -70 mV.[5]
-
Agonists (e.g., ACh) and modulators (e.g., this compound) are applied via the perfusion system.
-
Current responses are recorded and analyzed to determine parameters such as peak current amplitude, EC₅₀, and desensitization kinetics.
-
Patch-Clamp Electrophysiology in Mammalian Cell Lines
Patch-clamp allows for the recording of ionic currents through single channels or the whole cell.
-
Cell Culture and Transfection: Mammalian cell lines, such as Human Embryonic Kidney (HEK) 293 cells or the neuroblastoma cell line SH-SY5Y, are cultured.[7][14] For studying specific nAChR subtypes, cells are transiently or stably transfected with plasmids containing the cDNA for the desired subunits.[4][7]
-
Whole-Cell Recording:
-
A glass micropipette with a tip diameter of ~1 µm is brought into contact with the cell membrane to form a high-resistance seal (a "gigaseal").
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
-
The cell is voltage-clamped, and currents are recorded in response to the application of agonists and modulators via a perfusion system.
-
Radioligand Binding Assays
These assays are used to determine the binding affinity of a ligand to a receptor.
-
Membrane Preparation: Brain tissue or cells expressing the nAChR of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]cytisine for α4β2 nAChRs or [³H]methyllycaconitine for α7 nAChRs) and varying concentrations of the unlabeled test compound (this compound).[15][16]
-
Separation and Counting: The bound radioligand is separated from the unbound ligand, typically by filtration. The amount of radioactivity on the filters is then measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the inhibition constant (Ki) of the test compound, which reflects its binding affinity. Studies have shown that this compound does not compete for radioligand binding to the agonist binding sites of several nAChR subtypes, which is consistent with an allosteric mechanism of action.[10][11][15]
Neurotransmitter Release Assays
These experiments measure the functional consequence of nAChR modulation on neurotransmitter release.
-
Preparation: Brain slices (e.g., hippocampus) or cultured cells (e.g., SH-SY5Y) are pre-loaded with a radiolabeled neurotransmitter (e.g., [³H]noradrenaline).[10][11][15]
-
Stimulation: The tissue or cells are stimulated with an nAChR agonist (e.g., nicotine) in the presence or absence of this compound.
-
Measurement: The amount of radioactivity released into the supernatant is measured by liquid scintillation counting.
-
Analysis: The potentiation of agonist-induced release by this compound is quantified.
Visualizing Mechanisms and Workflows
Signaling Pathway of nAChR Allosteric Potentiation
References
- 1. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galantamine is an allosterically potentiating ligand of the human alpha4/beta2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of galantamine on the human alpha7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galantamine Activates Muscle-Type Nicotinic Acetylcholine Receptors without Binding to the Acetylcholine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galantamine activates muscle-type nicotinic acetylcholine receptors without binding to the acetylcholine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. Galantamine enhances dopaminergic neurotransmission in vivo via allosteric potentiation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of galantamine, a nicotinic allosteric potentiating ligand, on nicotine-induced catecholamine release in hippocampus and nucleus accumbens of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular responses to nicotinic receptor activation are decreased after prolonged exposure to galantamine in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Galanthamine in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanthamine, a tertiary alkaloid originally isolated from the snowdrop Galanthus nivalis, is a well-established therapeutic agent for the symptomatic treatment of mild to moderate Alzheimer's disease. Its clinical efficacy is rooted in a unique dual mechanism of action within the central nervous system (CNS). This technical guide provides a comprehensive overview of the molecular targets of this compound, presenting quantitative data, detailed experimental protocols for target validation, and visualizations of the associated signaling pathways.
Primary Molecular Targets
The principal therapeutic effects of this compound are attributed to its interaction with two key components of the cholinergic system: acetylcholinesterase (AChE) and nicotinic acetylcholine receptors (nAChRs).
Acetylcholinesterase (AChE)
This compound acts as a competitive and reversible inhibitor of acetylcholinesterase, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1][2] By inhibiting AChE, this compound increases the concentration and prolongs the availability of ACh to act on its receptors, thereby enhancing cholinergic neurotransmission.[1]
| Parameter | Value | Species/Tissue | Reference |
| IC₅₀ | 410 nM | Not Specified | |
| IC₅₀ | 0.85 µM | Not Specified | [3] |
| IC₅₀ | 0.35 µM | Human Erythrocyte | [4] |
| IC₅₀ (vs. BuChE) | 12.1 µM | Not Specified | [3] |
| Selectivity | >50-fold for AChE over BuChE | Human | [5] |
This colorimetric assay is a standard method for determining AChE activity and inhibition.
Principle: Acetylthiocholine (ATC) is hydrolyzed by AChE to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically at 412 nm.
Materials:
-
0.1 M Sodium Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)
-
Test compound (this compound) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of DTNB and ATCI on the day of the experiment. Keep the AChE solution on ice.
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.[6]
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of this compound solution at various concentrations.[6]
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and this compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[6]
-
Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction.[6]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for a defined period (e.g., 10-15 minutes).[6]
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percent inhibition for each this compound concentration is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100 The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for AChE Inhibition Assay
References
- 1. Galantamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound hydrobromide, Alkaloid acetylcholinesterase inhibitor (CAS 1953-04-4) | Abcam [abcam.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. Selective inhibition of human acetylcholinesterase by this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Audience: Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Galanthamine's Impact on Amyloid-Beta Aggregation Pathways
Abstract
This compound, a drug clinically approved for the symptomatic treatment of Alzheimer's disease (AD), is recognized for its dual mechanism of action: inhibition of the acetylcholinesterase (AChE) enzyme and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).[1] Emerging evidence, however, points to a third, non-cholinergic function involving direct interference with the amyloid-beta (Aβ) aggregation cascade, a central pathological event in AD.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms through which galantamine impacts Aβ aggregation. It consolidates quantitative data on its inhibitory effects, presents detailed experimental protocols for key assays, and visualizes the complex signaling pathways and research workflows. This document serves as a resource for researchers investigating galantamine's disease-modifying potential and for professionals in the field of neurodegenerative drug discovery.
Introduction: Beyond Cholinergic Enhancement
The pathological hallmarks of Alzheimer's disease are dominated by the extracellular deposition of senile plaques, primarily composed of aggregated amyloid-beta peptides, and the formation of intracellular neurofibrillary tangles.[4] The amyloid cascade hypothesis posits that the aggregation of Aβ, particularly the Aβ42 isoform, initiates a cascade of events leading to synaptic dysfunction, neuroinflammation, and neuronal death.[4]
This compound's established therapeutic role is to increase the availability of acetylcholine in the synaptic cleft by inhibiting its breakdown.[5] However, numerous studies now indicate that its benefits may transcend symptomatic relief. This compound has been shown to directly inhibit Aβ aggregation, reduce its associated cytotoxicity, and promote its clearance, suggesting a potential disease-modifying role.[3][4] This guide delves into the technical details of these non-canonical mechanisms.
Mechanisms of Action on the Aβ Pathway
This compound's influence on amyloid-beta is multifaceted, involving both direct molecular interactions and indirect, receptor-mediated cellular processes.
Direct Inhibition of Aβ Aggregation
Computational and biophysical studies have demonstrated that galantamine can directly bind to Aβ peptides, thereby hindering their assembly into neurotoxic oligomers and mature fibrils.[2][6]
-
Binding Site and Conformational Disruption: Molecular docking and dynamics simulations have identified that galantamine interacts with the central (Lys16-Ala21) and C-terminal (Ile31-Val36) regions of an Aβ dimer.[6][7] This binding is significant because it disrupts the critical pi-pi stacking interaction between the aromatic rings of Phe19 residues on adjacent Aβ monomers, a key step in fibril stabilization. Furthermore, galantamine's presence induces a major conformational change in the turn region of the peptide (Asp23-Gly29), promoting a non-toxic conformation and preventing the ordered self-assembly required for oligomerization.[6][7]
-
Morphological Alterations: When Aβ is incubated in the presence of galantamine, the resulting fibrils, as visualized by electron microscopy, appear disordered and clumped rather than forming the well-ordered structures typical of amyloid plaques.[3]
Indirect, Receptor-Mediated Pathways
In addition to direct binding, galantamine leverages its function as an allosteric potentiating ligand (APL) of nicotinic acetylcholine receptors (nAChRs) to combat Aβ pathology.[1][8]
-
Enhanced Microglial Clearance: Galantamine sensitizes α7 nAChRs expressed on microglia, the resident immune cells of the brain.[4][8] This sensitization enhances the microglial response to choline, leading to Ca2+ influx and subsequent actin reorganization.[8] These cytoskeletal changes stimulate the phagocytosis (engulfment and clearance) of Aβ deposits, representing a significant pathway for reducing amyloid burden in the brain.[4][8]
-
Neuroprotection and Autophagy: Galantamine protects neurons from Aβ-induced apoptosis (programmed cell death).[9] This neuroprotective effect is mediated by the activation of α7 nAChRs, which leads to an upregulation of the anti-apoptotic protein Bcl-2.[9] A novel mechanism has also been proposed where galantamine enhances the expression of α7nAChR, which then acts as a cargo carrier, binding to both Aβ and the autophagosomal protein LC3.[10] This action facilitates the sequestration and degradation of Aβ through the cell's autophagy pathway.[10]
Quantitative Data on Inhibitory Effects
The following table summarizes key quantitative findings from in vitro studies, demonstrating galantamine's efficacy in mitigating Aβ aggregation and toxicity.
| Parameter | Value / Observation | Aβ Isoform(s) | Experimental Context |
| Aggregation Inhibition | 61.4% inhibition at 1000 µM | Aβ 1-40 | ELISA-based aggregation assay.[2] |
| Aggregation Inhibition | 69.8% inhibition at 1000 µM | Aβ 1-42 | ELISA-based aggregation assay.[2] |
| Cytotoxicity Reduction | Concentration-dependent reduction of cytotoxicity | Aβ 1-40 | MTT and LDH assays using SH-SY5Y human neuroblastoma cells.[3] |
| Apoptosis Reduction | Dramatic reduction in cellular apoptosis | Aβ 1-40 | Apoptosis assays using SH-SY5Y cells.[3] |
| Binding Affinity | Negative binding affinity of -6.0 (kcal/mol) | Aβ protein | Molecular docking simulation predicting favorable interaction.[11] |
Key Experimental Protocols
The following sections detail the methodologies for foundational experiments used to characterize this compound's effects on Aβ aggregation.
Thioflavin T (ThT) Fluorescence Assay
This is the most widely used real-time assay to monitor the kinetics of amyloid fibril formation.
-
Principle: Thioflavin T (ThT) is a fluorescent dye that undergoes a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.[12][13] Its fluorescence is typically excited around 440-450 nm with an emission maximum near 482 nm.[12][14]
-
Protocol:
-
Aβ Preparation: Lyophilized synthetic Aβ peptide is first monomerized by dissolving in a solvent like hexafluoroisopropanol (HFIP), which is then evaporated. The resulting peptide film is resuspended in a weak base (e.g., 10 mM NaOH) and then diluted into a physiological buffer (e.g., 10 mM phosphate buffer, 150 mM NaCl, pH 7.0) to the desired final concentration (e.g., 10 µM).[12]
-
Reaction Setup: In a multi-well plate (typically a black, clear-bottom plate), prepare reaction mixtures containing the Aβ solution, ThT dye (e.g., 5-20 µM final concentration), and varying concentrations of galantamine (test condition) or vehicle (control).
-
Incubation and Measurement: The plate is incubated in a fluorescence plate reader, typically at 37°C with intermittent shaking. Fluorescence intensity (Ex: ~440 nm, Em: ~482 nm) is measured at regular intervals (e.g., every 10-15 minutes) for 24-48 hours.
-
Data Analysis: The fluorescence intensity is plotted against time to generate sigmoidal aggregation curves. Key kinetic parameters, such as the lag phase duration, maximum aggregation rate, and final plateau fluorescence, are compared between control and galantamine-treated samples.
-
Transmission Electron Microscopy (TEM)
TEM is used to directly visualize the morphology of Aβ aggregates and to qualitatively assess how galantamine affects fibril structure.
-
Principle: Negative staining with a heavy metal salt allows the electron-dense stain to pool around the protein aggregates, creating a contrast that reveals their size and shape under an electron beam.
-
Protocol:
-
Sample Preparation: Aβ peptides are incubated at 37°C for an extended period (e.g., 24-72 hours) in the presence and absence of galantamine to allow for mature fibril formation.
-
Grid Application: A 5-10 µL aliquot of the sample is applied to a carbon-coated copper TEM grid and allowed to adsorb for 1-2 minutes.
-
Washing and Staining: The grid is gently washed with drops of deionized water and then stained with a 2% (w/v) solution of uranyl acetate for 1-2 minutes. Excess stain is wicked away with filter paper.
-
Imaging: The grid is allowed to air-dry completely before being loaded into a transmission electron microscope for imaging. Images are captured to compare the fibril morphology, density, and degree of ordering between samples.
-
Molecular Docking Simulation
This computational technique predicts the preferred binding poses and affinity between a ligand (galantamine) and a receptor (Aβ peptide).
-
Principle: An algorithm systematically samples conformations of the ligand within the binding site of the target protein, using a scoring function to estimate the binding energy for each pose.
-
Protocol:
-
Structure Preparation: Obtain the 3D atomic coordinates for galantamine (from databases like PubChem) and the Aβ peptide (from the Protein Data Bank, PDB; often a dimer or small oligomer structure is used).[7][11] Prepare the structures by adding hydrogen atoms, assigning charges, and removing water molecules using software like Chimera or PyRx.[11]
-
Grid Generation: Define a "docking box" or grid that encompasses the potential binding regions on the Aβ peptide surface.
-
Docking Execution: Run the docking algorithm (e.g., AutoDock Vina) to place galantamine into the defined grid. The program will generate multiple possible binding poses ranked by their predicted binding affinity (e.g., in kcal/mol).[11]
-
Analysis: Analyze the top-ranked poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) between galantamine and specific amino acid residues of the Aβ peptide. This analysis provides a structural hypothesis for the mechanism of inhibition.[6]
-
Visualizations of Pathways and Workflows
Signaling and Interaction Pathway
Caption: this compound's dual impact on Aβ: direct aggregation blockade and indirect receptor-mediated clearance.
Experimental Workflow
Caption: A multi-pronged experimental workflow to characterize this compound's effect on amyloid-beta.
Conclusion and Future Directions
The collective evidence strongly supports the hypothesis that galantamine's therapeutic profile in Alzheimer's disease is broader than its cholinergic functions. It acts directly on the Aβ peptide to disrupt the aggregation process and indirectly promotes Aβ clearance and neuronal survival through its modulation of nicotinic receptors. These disease-modifying attributes make galantamine a compelling molecule for further investigation.
Future research should aim to:
-
Determine the precise stoichiometry and binding affinity (Kd) of the galantamine-Aβ interaction through biophysical methods like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).
-
Investigate whether the anti-aggregation effects observed in vitro are recapitulated in vivo at clinically relevant concentrations.
-
Explore the development of novel hybrid molecules that combine the Aβ-binding motif of this compound with other functional groups to enhance potency and target multiple facets of AD pathology simultaneously.
This guide provides a foundational technical understanding for scientists dedicated to unraveling the complexities of Alzheimer's disease and developing next-generation therapeutics.
References
- 1. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine ameliorates the cognitive dysfunction in beta amyloid25-35 i.c.v.-injected mice: involvement of dopaminergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Galantamine inhibits beta-amyloid aggregation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galantamine-induced Amyloid-β Clearance Mediated via Stimulation of Microglial Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Investigating the binding interactions of galantamine with β-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Galantamine-induced amyloid-{beta} clearance mediated via stimulation of microglial nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Galantamine prevents apoptosis induced by beta-amyloid and thapsigargin: involvement of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Galantamine Inhibits Aβ1–42-Induced Neurotoxicity by Enhancing α7nAChR Expression as a Cargo Carrier for LC3 Binding and Aβ1–42 Engulfment During Autophagic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparing the effect of Galantamine and Rivastigmine on beta-amyloid protein using docking method [icbcongress.com]
- 12. Thioflavin T spectroscopic assay [assay-protocol.com]
- 13. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
An In-depth Technical Guide to the Antioxidant Properties of Galanthamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Galanthamine, a well-established acetylcholinesterase inhibitor for the symptomatic treatment of Alzheimer's disease (AD), possesses significant antioxidant properties that contribute to its neuroprotective effects. Oxidative stress is a key pathological feature of neurodegenerative diseases, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of endogenous antioxidant systems to neutralize them. This guide provides a comprehensive overview of the antioxidant mechanisms of this compound, supported by quantitative data from preclinical and clinical studies. It details the experimental protocols for assessing its antioxidant activity and visualizes the key signaling pathways involved. This document is intended to serve as a technical resource for researchers and professionals in the field of neuropharmacology and drug development.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through a multi-faceted approach, involving both direct and indirect mechanisms. These actions collectively mitigate neuronal damage induced by oxidative stress.
2.1 Direct Scavenging of Reactive Oxygen Species (ROS) In vitro studies have demonstrated that this compound can directly scavenge various reactive oxygen species.[1][2][3][4][5][6][7] This free-radical scavenging ability is attributed to the enolic hydroxyl group within its molecular structure.[2][4][7] By neutralizing ROS, this compound helps protect vital cellular components like lipids, proteins, and nucleic acids from oxidative damage.
2.2 Modulation of Endogenous Antioxidant Enzymes this compound has been shown to enhance the activity of key endogenous antioxidant enzymes, thereby bolstering the cell's natural defense against oxidative stress.
-
Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
-
Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of more harmful radicals.[8][9]
-
Glutathione Peroxidase (GPx): GPx reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor.
Clinical studies in subjects with Metabolic Syndrome (MetS), a condition associated with increased oxidative stress, have shown that this compound treatment significantly increases the activities of SOD and CAT.[10][11][12] In preclinical models, this compound prevented the decrease in GPx and glutathione reductase activities in neurons exposed to amyloid-beta peptide.[13]
2.3 Inhibition of Pro-Oxidant Enzymes and Signaling Pathways Beyond enhancing antioxidant defenses, this compound actively suppresses sources of oxidative stress. It has been shown to inhibit NADPH oxidase (NOX), a major enzymatic source of superoxide radicals in the brain.[14][15] This inhibition is part of a larger signaling cascade that contributes to its neuroprotective effects.
The neuroprotective action of this compound involves the activation of nicotinic acetylcholine receptors (nAChRs), which in turn activates the Janus kinase 2 (Jak2) signaling pathway.[14] Activation of this pathway leads to the downstream inhibition of both NOX and the transcription factor Nuclear Factor-kappa B (NF-κB).[14] By inhibiting NF-κB, this compound also reduces the expression of inducible nitric oxide synthase (iNOS), another key enzyme in the production of reactive nitrogen species.[14]
Quantitative Data on Antioxidant Effects
The following tables summarize the quantitative findings from key studies investigating the antioxidant properties of this compound.
Table 1: Effect of this compound on Antioxidant Enzyme Activity in Humans (Metabolic Syndrome) [10][11]
| Enzyme | Change in Activity (this compound vs. Placebo) | 95% Confidence Interval | P-value |
| Superoxide Dismutase (SOD) | +1.65 USOD/mg protein | 0.39 – 2.92 | 0.004 |
| Catalase (CAT) | +0.93 nmol/mg | 0.34 – 1.51 | 0.01 |
| Glutathione Peroxidase (GPx) | -1.64 nmol/min/mg protein | -9.31 – 6.03 | 0.329 |
Data from a 12-week randomized trial in subjects with Metabolic Syndrome.
Table 2: Effect of this compound on Markers of Oxidative Damage
| Marker | Model System | Effect of this compound | Reference |
| Lipid Peroxidation (TBARS) | Subjects with Metabolic Syndrome | Decreased vs. Placebo (P=0.05) | [10][11] |
| Lipid Peroxidation | Rat cortical neurons (Aβ-induced) | Prevented increase | [13] |
| Reactive Oxygen Species (ROS) | Rat cortical neurons (Aβ-induced) | Prevented increase | [13] |
| Reactive Oxygen Species (ROS) | SK-N-SH cells (H₂O₂-induced) | Reduced release by up to 50% | [16] |
| Nitrite Generation (NO) | SK-N-SH cells (H₂O₂-induced) | Significantly inhibited | [16] |
Visualizations: Pathways and Workflows
Signaling Pathway of this compound-Mediated Neuroprotection
The following diagram illustrates the signaling cascade initiated by this compound that leads to the inhibition of oxidative stress.
Caption: this compound's neuroprotective signaling pathway.
General Mechanisms of Antioxidant Action
This diagram provides a high-level overview of how this compound combats oxidative stress.
Caption: Overview of this compound's antioxidant mechanisms.
Experimental Workflow for Enzyme Activity Assay
This workflow outlines the typical steps involved in measuring the activity of an antioxidant enzyme like SOD, CAT, or GPx from a biological sample.
Caption: General workflow for antioxidant enzyme assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe standard protocols for key antioxidant assays.
Superoxide Dismutase (SOD) Activity Assay
This assay is based on the ability of SOD to inhibit the reduction of a tetrazolium salt (like WST-1 or NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system.[17][18][19][20][21]
-
Principle: Xanthine oxidase produces superoxide anions, which reduce WST-1 to a water-soluble formazan dye, causing a color change measured at ~450 nm. SOD in the sample competes for the superoxide anions, thus inhibiting the color reaction. The degree of inhibition is proportional to the SOD activity.
-
Reagents:
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
WST-1 or NBT solution
-
Enzyme Solution (Xanthine Oxidase)
-
Substrate Solution (Xanthine)
-
Sample lysate or homogenate
-
-
Procedure:
-
Prepare sample lysates from tissues or cells by homogenization in an appropriate ice-cold buffer, followed by centrifugation to remove debris.[17][18]
-
Determine the total protein concentration of the lysate for normalization.
-
In a 96-well plate, add sample solution, WST-1 working solution, and buffer to respective wells (including blanks).[18]
-
Initiate the reaction by adding the xanthine oxidase solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 20-30 minutes).[19][20][21]
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine SOD activity relative to a standard curve or by the definition of one unit of SOD activity.
-
Catalase (CAT) Activity Assay
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
-
Principle 1 (Direct Measurement): The disappearance of H₂O₂ is monitored directly by the decrease in absorbance at 240 nm.
-
Principle 2 (Colorimetric): The amount of H₂O₂ remaining after incubation with the sample is determined colorimetrically. The sample is incubated with H₂O₂. The reaction is stopped, and the remaining H₂O₂ reacts with a chromogen to produce a colored product.[22][23][24] For example, in the presence of peroxidase, it can oxidize a substrate, or it can react with ferrous ions to form ferric ions, which then form a colored complex.[23]
-
Reagents (Colorimetric Method):
-
Procedure (Colorimetric Method):
-
Prepare sample lysates as described for the SOD assay.
-
In a microplate or tubes, add the sample to a phosphate buffer.[23]
-
Add the H₂O₂ substrate to initiate the reaction.
-
Incubate for a fixed time at a controlled temperature (e.g., 5 minutes at 37°C).[23]
-
Add a stop solution to terminate the enzymatic reaction.[22]
-
Add the chromogenic working reagent and incubate to allow color development.[25]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm or 540 nm).[23][25]
-
Calculate CAT activity based on a standard curve of known H₂O₂ concentrations.
-
Glutathione Peroxidase (GPx) Activity Assay
This is a coupled enzyme assay that measures the rate of NADPH oxidation.
-
Principle: GPx reduces an organic peroxide (e.g., cumene hydroperoxide) using GSH, producing oxidized glutathione (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process. The decrease in NADPH is monitored by the change in absorbance at 340 nm, which is proportional to GPx activity.[26][27]
-
Reagents:
-
Assay Buffer (e.g., Tris or Phosphate buffer, pH 7.0-7.5)
-
Sample lysate or homogenate
-
Reduced Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Substrate (e.g., Cumene Hydroperoxide or H₂O₂)
-
-
Procedure:
-
Prepare sample lysates as previously described.
-
In a 96-well UV-transparent plate or cuvette, prepare a reaction mixture containing the assay buffer, GSH, GR, and NADPH.[28]
-
Add the sample to the reaction mixture and incubate briefly to deplete any existing GSSG.[27]
-
Initiate the reaction by adding the peroxide substrate.[28][29]
-
Immediately monitor the decrease in absorbance at 340 nm kinetically over several minutes using a spectrophotometer.
-
Calculate the rate of NADPH consumption (ΔA340/min). The GPx activity is proportional to this rate and is normalized to the protein concentration of the sample.[26]
-
Lipid Peroxidation (TBARS) Assay
This assay quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation.[30][31]
-
Principle: MDA in the sample reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct, which can be measured spectrophotometrically or fluorometrically.[30][31][32]
-
Reagents:
-
Sample homogenate
-
Thiobarbituric Acid (TBA) solution
-
Acid solution (e.g., trichloroacetic acid [TCA] or phosphoric acid)
-
Antioxidant (e.g., butylated hydroxytoluene [BHT]) to prevent further oxidation during the assay.
-
-
Procedure:
-
Homogenize tissue samples in a suitable buffer.
-
Add the acid solution to the homogenate to precipitate proteins and release bound MDA.
-
Add the TBA reagent.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 30-60 minutes) to facilitate the reaction.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at ~532 nm.[30]
-
Quantify the concentration of thiobarbituric acid reactive substances (TBARS) using a standard curve prepared with an MDA precursor (e.g., 1,1,3,3-tetramethoxypropane). Note: This assay is sensitive but can lack specificity, as TBA may react with other aldehydes in biological samples.[32]
-
Conclusion and Future Directions
The evidence strongly supports the role of this compound as a compound with significant antioxidant properties, complementing its primary function as an acetylcholinesterase inhibitor. Its ability to directly scavenge reactive oxygen species, enhance the activity of crucial antioxidant enzymes, and suppress pro-oxidant cellular pathways provides a mechanistic basis for its observed neuroprotective effects.[1][6] The quantitative data clearly demonstrate these effects both in preclinical models of neurodegeneration and in clinical settings associated with oxidative stress.[10][11][13]
For drug development professionals, these antioxidant actions suggest that this compound's therapeutic utility may extend beyond symptomatic relief in Alzheimer's disease to potentially disease-modifying effects by mitigating the chronic oxidative damage inherent in neurodegeneration. Future research should focus on further elucidating the long-term clinical impact of these antioxidant properties and exploring the potential of developing new this compound derivatives with enhanced antioxidant and neuroprotective capabilities.[1][6] The detailed protocols and visualized pathways provided in this guide offer a foundational resource for scientists dedicated to advancing this area of research.
References
- 1. Antioxidant activity of galantamine and some of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant properties of galantamine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. znaturforsch.com [znaturforsch.com]
- 5. Galantamine-Memantine Combination as an Antioxidant Treatment for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant Activity of Galantamine and Some of its Derivatives | Bentham Science [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Galantamine administration reduces reactive astrogliosis and upregulates the anti-oxidant enzyme catalase in rats submitted to neonatal hypoxia ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Cholinergic Drug Galantamine Alleviates Oxidative Stress Alongside Anti-inflammatory and Cardio-Metabolic Effects in Subjects With the Metabolic Syndrome in a Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medrxiv.org [medrxiv.org]
- 12. The Cholinergic Drug Galantamine Alleviates Oxidative Stress Alongside Anti-inflammatory and Cardio-Metabolic Effects in Subjects With the Metabolic Syndrome in a Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Galantamine protects against oxidative stress induced by amyloid-beta peptide in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Galantamine elicits neuroprotection by inhibiting iNOS, NADPH oxidase and ROS in hippocampal slices stressed with anoxia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective Effects of Apocynin and Galantamine During the Chronic Administration of Scopolamine in an Alzheimer's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antioxidative properties of galantamine on neuronal damage induced by hydrogen peroxide in SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. prometheusprotocols.net [prometheusprotocols.net]
- 18. assaygenie.com [assaygenie.com]
- 19. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Catalase (CAT) activity assay for zooplankton samples [protocols.io]
- 23. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mmpc.org [mmpc.org]
- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 26. nwlifescience.com [nwlifescience.com]
- 27. assaygenie.com [assaygenie.com]
- 28. 3hbiomedical.com [3hbiomedical.com]
- 29. raybiotech.com [raybiotech.com]
- 30. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 31. dadun.unav.edu [dadun.unav.edu]
- 32. researchgate.net [researchgate.net]
The Anti-inflammatory Effects of Galanthamine: A Technical Guide
Executive Summary
Galantamine, a well-established acetylcholinesterase inhibitor and allosteric modulator of nicotinic acetylcholine receptors, has demonstrated significant anti-inflammatory properties. This document provides a comprehensive overview of the mechanisms underlying these effects, supported by quantitative data from preclinical and clinical studies. The primary mechanism of action is the activation of the cholinergic anti-inflammatory pathway, which leads to the suppression of pro-inflammatory cytokine production. Furthermore, galantamine modulates key intracellular signaling cascades, including the NF-κB and JAK2/STAT3 pathways. This guide details the experimental protocols used to elucidate these effects and presents the quantitative data in a structured format for researchers, scientists, and drug development professionals.
Introduction to Galanthamine and Inflammation
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. Galantamine, an alkaloid initially approved for the symptomatic treatment of Alzheimer's disease, has emerged as a potent anti-inflammatory agent.[1] Its ability to dampen inflammatory responses is attributed to its dual mechanism of action: inhibiting the breakdown of acetylcholine and positively modulating nicotinic acetylcholine receptors.[2] This positions galantamine as a promising therapeutic candidate for a range of inflammatory conditions.
Core Mechanism of Action: The Cholinergic Anti-inflammatory Pathway
The cornerstone of galantamine's anti-inflammatory action is its ability to stimulate the cholinergic anti-inflammatory pathway (CAP).[3] This neural reflex arc regulates the immune response to inflammation. By inhibiting acetylcholinesterase, galantamine increases the concentration of acetylcholine in the synaptic cleft.[2] This elevated acetylcholine level enhances the signaling of the vagus nerve, the principal nerve of the parasympathetic nervous system.[4] Vagal nerve stimulation ultimately leads to the release of acetylcholine in the spleen and other organs, which then interacts with α7 nicotinic acetylcholine receptors (α7nAChR) on macrophages and other immune cells.[3][5] The activation of α7nAChR inhibits the production and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[6][7][8]
References
- 1. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]
- 2. Peripheral Blood Mononuclear Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galantamine Alleviates Inflammation and Other Obesity-Associated Complications in High-Fat Diet–Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galantamine anti-colitic effect: Role of alpha-7 nicotinic acetylcholine receptor in modulating Jak/STAT3, NF-κB/HMGB1/RAGE and p-AKT/Bcl-2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytokine Elisa [bdbiosciences.com]
- 8. ovid.com [ovid.com]
Methodological & Application
Total Synthesis of (-)-Galanthamine: A Comprehensive Overview of Methodologies and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of prominent total synthesis methods for (-)-galanthamine, a crucial acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. The content is structured to offer practical application notes and experimental protocols for key synthetic strategies, facilitating research and development in medicinal chemistry and drug synthesis.
Introduction
(-)-Galanthamine is a tetracyclic alkaloid characterized by a unique and challenging molecular architecture, including a spiro quaternary center.[1][2] Its scarcity from natural sources has driven the development of numerous synthetic approaches.[1] This document outlines several key strategies, including biomimetic oxidative coupling, transition metal-catalyzed reactions, and chemoenzymatic methods. Each section provides a summary of the synthetic route, quantitative data for key steps, detailed experimental protocols, and a visual representation of the synthetic pathway.
Biomimetic Synthesis via Oxidative Phenol Coupling
The biomimetic approach mimics the natural biosynthetic pathway of galanthamine, where a key step involves the oxidative coupling of a norbelladine precursor.[3][4] This strategy has been extensively studied and forms the basis of the industrial-scale synthesis of (-)-galanthamine.[1]
The Sanochemia Industrial Process
A notable example of the biomimetic approach is the industrial process developed by Sanochemia.[1][5] This synthesis commences with readily available isovanillin and utilizes a key oxidative phenol coupling of a protected norbelladine derivative to construct the tetracyclic core. A crucial aspect of this process is the crystallization-induced dynamic resolution of the intermediate (±)-narwedine to obtain the desired (-)-enantiomer, which is then stereoselectively reduced to (-)-galanthamine.[1][5]
Quantitative Data for the Sanochemia Process [1][5]
| Step | Reagents and Conditions | Yield (%) | Notes |
| Oxidative Phenol Coupling | Potassium ferricyanide, potassium carbonate, toluene | ~40-42% | Forms the key tetracyclic intermediate. |
| Dynamic Resolution of (±)-narwedine | Catalytic (+)-galanthamine or (-)-narwedine seed crystals | ~90% | Provides enantiomerically pure (-)-narwedine. |
| Stereoselective Reduction | L-selectride, THF, < -15 °C | ~99% | Reduces the ketone of (-)-narwedine to the alcohol of (-)-galanthamine. |
| Overall Yield | ~12.4% | From the precursor phenol. |
Experimental Protocols
Protocol 1: Oxidative Phenol Coupling of N-formyl-norbelladine derivative [1]
-
To a solution of the N-formyl-norbelladine precursor in toluene, add potassium carbonate.
-
Heat the mixture to the desired reaction temperature.
-
Slowly add a solution of potassium ferricyanide in water over a period of several hours.
-
Maintain the reaction temperature and stir until the starting material is consumed (monitor by TLC or HPLC).
-
After completion, cool the reaction mixture and separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the tetracyclic enone.
Protocol 2: L-Selectride Reduction of (-)-Narwedine [1][5]
-
Dissolve (-)-narwedine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a temperature below -15 °C.
-
Slowly add a solution of L-selectride (1.0 M in THF) dropwise to the cooled solution, maintaining the temperature below -15 °C.
-
Stir the reaction mixture at this temperature until the reaction is complete (monitor by TLC or HPLC).
-
Quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (-)-galanthamine.
-
Further purification can be achieved by crystallization or chromatography if necessary.
Synthetic Pathway
Caption: Sanochemia's industrial synthesis of (-)-galanthamine.
Transition Metal-Catalyzed Approaches: The Trost Synthesis
A landmark in the synthesis of (-)-galanthamine was the asymmetric total synthesis developed by Trost and Toste, which avoids the problematic biomimetic oxidative coupling.[3][6] This approach utilizes a palladium-catalyzed asymmetric allylic alkylation (AAA) to establish the key stereocenter, followed by an intramolecular Heck reaction to construct the dihydrofuran ring system.[3]
Quantitative Data for the Trost Synthesis [3]
| Step | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee %) |
| Asymmetric Allylic Alkylation (AAA) | Pd2(dba)3, (R,R)-ligand, bromophenol, allylic carbonate | 72% | 88% |
| Intramolecular Heck Reaction | Pd(OAc)2, PPh3, Ag2CO3, MeCN | 91% | - |
| Overall Yield | ~18% |
Experimental Protocols
Protocol 3: Palladium-Catalyzed Asymmetric Allylic Alkylation [3]
-
In a flame-dried flask under an inert atmosphere, dissolve the palladium catalyst (e.g., Pd2(dba)3) and the chiral ligand in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add the bromophenol precursor and the allylic carbonate.
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the chiral aryl ether.
Protocol 4: Intramolecular Heck Reaction [3]
-
To a solution of the aryl ether substrate in anhydrous acetonitrile, add palladium(II) acetate, a phosphine ligand (e.g., triphenylphosphine), and a silver salt (e.g., silver carbonate).
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the tricyclic product.
Synthetic Pathway
Caption: Trost's asymmetric synthesis of (-)-galanthamine.
Chemoenzymatic Synthesis
A more recent and greener approach involves the use of enzymes to catalyze key transformations. Saladino and coworkers reported a chemoenzymatic synthesis of this compound where the key oxidative coupling is mediated by a laccase/TEMPO system.[7] This method offers a more environmentally friendly alternative to the use of heavy metal oxidants.
Quantitative Data for the Chemoenzymatic Synthesis [7]
| Step | Reagents and Conditions | Yield (%) |
| Laccase/TEMPO Mediated Oxidative Coupling | Laccase, TEMPO, O2, buffer/dioxane | ~65% |
| Intramolecular oxa-Michael addition | DBU, CH2Cl2 | 91% |
| Reduction Sequence | L-selectride, then LiAlH4 | 61% |
| Overall Yield | 34% |
Experimental Protocol
Protocol 5: Laccase/TEMPO Mediated Oxidative Coupling [7]
-
Dissolve the N-formyl-2-bromo-O-methylnorbelladine precursor in a mixture of a suitable buffer (e.g., sodium acetate) and an organic co-solvent (e.g., 1,4-dioxane).
-
Add the redox mediator TEMPO and the laccase enzyme.
-
Stir the mixture vigorously at room temperature under an oxygen atmosphere (or open to the air).
-
Monitor the reaction by HPLC.
-
After completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude spirocyclohexadienone intermediate can be used in the next step without further purification or purified by column chromatography.
Synthetic Pathway
Caption: Chemoenzymatic synthesis of (-)-galanthamine.
Conclusion
The total synthesis of (-)-galanthamine has been a significant area of research, leading to the development of diverse and innovative synthetic strategies. The biomimetic approach, particularly the Sanochemia process, has proven to be effective for large-scale production. Transition metal-catalyzed methods, such as the Trost synthesis, offer elegant and highly stereocontrolled routes. More recently, chemoenzymatic syntheses are emerging as promising green alternatives. The selection of a particular synthetic route will depend on factors such as scalability, cost-effectiveness, and stereochemical control requirements. The detailed protocols and comparative data presented in this document are intended to serve as a valuable resource for researchers in the field of organic synthesis and drug development.
References
- 1. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. Divergent enantioselective synthesis of (-)-galanthamine and (-)-morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Galanthamine Extraction from Narcissus Cultivars
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanthamine, a tertiary isoquinoline alkaloid, is a well-established acetylcholinesterase inhibitor used for the treatment of mild to moderate Alzheimer's disease.[1] While chemical synthesis is possible, the primary commercial source of this compound remains the extraction from various species of the Amaryllidaceae family, particularly Narcissus cultivars (daffodils).[2][3][4] The selection of an appropriate Narcissus cultivar and an efficient extraction protocol is critical for maximizing the yield and purity of this compound for research and pharmaceutical development.
These application notes provide detailed protocols for the extraction of this compound from Narcissus cultivars, covering both conventional and modern techniques. The accompanying quantitative data and experimental workflows are intended to guide researchers in selecting and implementing the most suitable method for their specific needs.
This compound Content in Narcissus Cultivars
The concentration of this compound can vary significantly between different Narcissus cultivars and even within the same cultivar depending on growing conditions and bulb part.[5][6] The following table summarizes the this compound content found in several commonly studied cultivars.
| Narcissus Cultivar | Plant Part | This compound Content (µg/g Dry Weight unless specified) | Reference |
| 'Carlton' | Dormant Bulb | 860 | [7] |
| 'Carlton' | Basal Plate | 1254 | [7] |
| 'Carlton' | Non-dormant Bulb | 1117 | [7] |
| 'Carlton' | Bulbs | 452 ± 73 (µg/g) | [5][6] |
| 'Fortune' | Bulbs | 285 ± 47 (µg/g) | [5][6] |
| 'Ice Follies' | Bulbs | 69 ± 17 (µg/g) | [5][6] |
| 'Galilee' | Bulbs | 1 - 20 (µg/g) | [5][6] |
| 'Ziva' | Bulbs | 1 - 20 (µg/g) | [5][6] |
| 'Andrew's Choice' | Dormant Bulb | 674 | [7] |
| 'Andrew's Choice' | Basal Plate | 1051 | [7] |
Experimental Protocols
Sample Preparation
Proper preparation of the plant material is a crucial first step for efficient this compound extraction.
Protocol: General Sample Preparation
-
Harvesting: Harvest Narcissus bulbs during the dormant period for optimal this compound content.
-
Cleaning: Thoroughly wash the bulbs with water to remove soil and other debris.
-
Dissection (Optional): For targeted extraction, dissect the bulbs into different parts such as the basal plate and scales.
-
Drying: To prevent enzymatic degradation and prepare for grinding, dry the plant material. This can be achieved by:
-
Air-drying in a well-ventilated area until a constant weight is achieved.
-
Lyophilization (freeze-drying) for 72 hours.[8]
-
Oven drying at a controlled temperature (e.g., 40-50°C).
-
-
Grinding: Grind the dried plant material into a fine powder using a laboratory mill. A smaller particle size increases the surface area for extraction.
Conventional Solvent Extraction
This is a widely used and relatively simple method for this compound extraction.
Protocol: Methanol Maceration
-
Maceration:
-
Filtration: Filter the mixture to separate the methanol extract from the solid plant material.
-
Re-extraction:
-
Concentration: Evaporate the combined methanol extracts under reduced pressure to obtain the crude alkaloid extract.
Protocol: Acid-Base Liquid-Liquid Extraction (LLE) for Purification
This protocol is often used as a purification step following an initial solvent extraction.
-
Acidification:
-
Dissolve the crude extract in 1 mL of 3% sulfuric acid (pH ~2.0).[8]
-
-
Defatting:
-
Wash the acidic solution with an equal volume of an organic solvent like diethyl ether or dichloromethane to remove non-polar compounds. Discard the organic phase.
-
-
Basification:
-
Adjust the pH of the aqueous phase to 9-10 with a base such as 25% ammonium hydroxide.
-
-
Extraction of this compound:
-
Extract the this compound from the basic aqueous solution with an organic solvent (e.g., dichloromethane or a mixture of chloroform and ethanol) multiple times.
-
Combine the organic extracts.
-
-
Final Concentration:
-
Evaporate the organic solvent under reduced pressure to yield the purified this compound-rich extract.
-
Supercritical CO₂ Extraction
This "green" technology utilizes supercritical carbon dioxide as the extraction solvent, offering advantages in terms of environmental safety and selectivity.
Protocol: Supercritical CO₂ Extraction with Basic Modifier
-
Sample Preparation:
-
Mix the dried and powdered Narcissus bulb material with a basic modifier. A pre-treatment with 25% (v/v) NH₄OH has been shown to be effective.[9]
-
-
Extraction Parameters:
-
Collection: The extracted this compound is separated from the supercritical CO₂ in a cyclone separator.
Pressurized Liquid Extraction (PLE)
PLE uses solvents at elevated temperatures and pressures, which can significantly reduce extraction time and solvent consumption.
Protocol: Pressurized Water Extraction
-
Sample Preparation: Load the dried and powdered Narcissus bulb material into the extraction cell.
-
Extraction Parameters:
-
Solvent: Water
-
Temperature: 70°C
-
Pressure: 150 bar
-
Extraction Time: 45 minutes
-
-
Purification: The resulting aqueous extract typically requires a subsequent acid-base liquid-liquid extraction for purification as described in the conventional solvent extraction section.
Natural Deep Eutectic Solvents (NADES) Extraction
NADES are emerging as environmentally friendly and highly efficient solvents for the extraction of natural products.
Protocol: Pressurized NADES Extraction
-
NADES Preparation: Prepare the NADES solvent. A mixture of malic acid-sucrose-water (1:1:5 molar ratio) has shown promising results.[10][11]
-
Extraction Parameters:
-
Extraction Cycles: Perform a two-cycle extraction process for optimal yield.[10]
-
Post-Extraction: The recovery of this compound from the NADES extract may require further development of purification steps.
Quantitative Data Summary
The following table summarizes key quantitative data from various extraction protocols.
| Extraction Method | Narcissus Cultivar | Key Parameters | This compound Yield/Recovery | Reference |
| Methanol Maceration & SPE (MCX cartridges) | 'Carlton', 'Fortune', 'Ice Follies' | 16h incubation at 37°C | 82% recovery | [8][11] |
| Methanol Maceration & LLE | 'Carlton', 'Fortune', 'Ice Follies' | - | 75% recovery | [8][11] |
| Supercritical CO₂ Extraction | N. pseudonarcissus | 70°C, 220 bar, 3h, NH₄OH pre-treatment | 303 µg/g | [9] |
| Supercritical CO₂ Extraction | N. pseudonarcissus | 40°C, 150 bar, 3h | 0.024 mg/g | [12] |
| Pressurized Water Extraction | N. pseudonarcissus | 70°C, 150 bar, 45 min | ~3.50 mg/g | |
| Pressurized NADES Extraction | N. pseudonarcissus | Malic acid-sucrose-water (1:1:5), 50°C, 50 bar | Similar to Soxhlet with methanol | [10][11] |
| Organic Solvent Extraction | N. pseudonarcissus | 25°C, 3h | 0.057 mg/g | [12] |
Analytical Quantification
Accurate quantification of this compound in the extracts is essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.
Protocol: HPLC-UV Analysis
-
Sample Preparation: Dissolve the dried extract in the mobile phase and filter through a 0.45 µm syringe filter.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 289 nm.
-
-
Quantification: Use a calibration curve generated from this compound standards of known concentrations.
Protocol: GC-MS Analysis
-
Sample Preparation: The extract may require derivatization (e.g., silylation) prior to analysis.
-
GC System:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the components of the extract.
-
-
MS System:
-
Ionization: Electron Impact (EI).
-
Detection: The mass spectrometer is used to identify and quantify this compound based on its characteristic mass spectrum.
-
Visualized Workflows
Caption: General workflow for this compound extraction and analysis.
Caption: Acid-base liquid-liquid extraction for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [diposit.ub.edu]
- 5. research.tudelft.nl [research.tudelft.nl]
- 6. Analysis of Amaryllidaceae alkaloids from Narcissus by GC-MS and capillary electrophoresis [pubmed.ncbi.nlm.nih.gov]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. Galantamine Quantity and Alkaloid Profile in the Bulbs of Narcissus tazetta and daffodil cultivars (Amaryllidaceae) Grown in Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
- 10. Pressurized Natural Deep Eutectic Solvent Extraction of this compound and Related Alkaloids from Narcissus pseudonarcissus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Galanthamine Derivatives with Improved Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanthamine, a naturally occurring alkaloid, is a well-established acetylcholinesterase (AChE) inhibitor used in the symptomatic treatment of Alzheimer's disease. However, the pursuit of enhanced therapeutic profiles with improved efficacy and reduced side effects has driven the development of novel this compound derivatives. This document provides detailed application notes and protocols for the synthesis and evaluation of a promising class of these derivatives: N-substituted this compound analogs bearing an indole moiety. These derivatives have demonstrated significantly increased AChE inhibitory potency, with some compounds exhibiting up to 95 times greater activity than the parent molecule. Additionally, this document will touch upon this compound-peptide hybrids which have been shown to possess markedly lower toxicity.
Data Presentation: Comparative Efficacy of Novel this compound Derivatives
The following table summarizes the in vitro acetylcholinesterase (AChE) inhibitory activity (IC50) and acute toxicity (LD50) of selected novel this compound derivatives compared to the parent compound, this compound.
| Compound | Structure Modification | AChE IC50 (µM) | Fold Improvement vs. This compound | Acute Toxicity (LD50, mg/kg, i.p. in mice) | Reference(s) |
| This compound | - | 1.82 - 3.52 | - | ~40-60 | [1] |
| This compound-Indole Derivatives | Not Reported | ||||
| N-[(1H-indol-3-yl)ethyl]northis compound | N-demethylation and substitution with an indole-ethyl group | ~0.02 - 0.16 | ~11 - 95 | Not Reported | [2] |
| N-[(1H-indol-3-yl)propyl]northis compound | N-demethylation and substitution with an indole-propyl group | ~0.03 | ~60 | Not Reported | [2] |
| This compound-Peptide Hybrids | |||||
| This compound-peptide derivative 1 | Peptide moiety at position 11 | Not Reported | - | >1000 | [3][4] |
| This compound-peptide derivative 2 | Peptide moiety at position 6 | Not Reported | - | >1000 | [3] |
Note: IC50 and LD50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
Synthesis of N-[(1H-indol-3-yl)alkyl]northis compound Derivatives
This protocol describes a general method for the synthesis of this compound-indole hybrids via nucleophilic substitution of a halogenated indole derivative with northis compound (N-demethylthis compound).
a. Materials and Reagents:
-
Northis compound
-
1-(2-Bromoethyl)-1H-indole (or other haloalkyl indoles)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN), anhydrous
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., dichloromethane/methanol gradient)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
b. Step-by-Step Synthesis Protocol:
-
Reaction Setup: To a solution of northis compound (1 equivalent) in anhydrous acetonitrile in a round-bottom flask, add potassium carbonate (3 equivalents).
-
Addition of Indole Derivative: Add the respective 1-(bromoalkyl)-1H-indole (1.5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at reflux (approximately 82°C) for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:methanol 95:5).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol to afford the pure N-[(1H-indol-3-yl)alkyl]northis compound derivative.
-
Characterization: Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol outlines the determination of the AChE inhibitory activity of the synthesized this compound derivatives using a 96-well plate-based colorimetric assay originally described by Ellman.
a. Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (EeAChE)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Synthesized this compound derivatives (test compounds)
-
This compound (as a positive control)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipette
b. Preparation of Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M NaH2PO4 and 0.1 M Na2HPO4 solutions.
-
AChE Solution (0.25 U/mL): Dissolve AChE in phosphate buffer.
-
ATCI Solution (15 mM): Dissolve ATCI in deionized water.
-
DTNB Solution (3 mM): Dissolve DTNB in phosphate buffer.
-
Test Compound Solutions: Prepare stock solutions of the synthesized derivatives and this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with phosphate buffer.
c. Assay Protocol:
-
Plate Setup: In a 96-well plate, add the following to each well:
-
Blank: 125 µL DTNB solution + 25 µL phosphate buffer + 25 µL ATCI solution.
-
Control (100% enzyme activity): 125 µL DTNB solution + 25 µL AChE solution + 25 µL phosphate buffer (with the same percentage of solvent as the test compounds).
-
Test Sample: 125 µL DTNB solution + 25 µL AChE solution + 25 µL of the test compound solution at various concentrations.
-
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes.
-
Initiation of Reaction: Add 25 µL of the ATCI solution to all wells except the blank to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity) using non-linear regression analysis.
-
Visualizations
Signaling Pathway: Mechanism of Action of this compound and its Derivatives
Caption: Mechanism of AChE inhibition by this compound derivatives.
Experimental Workflow: Synthesis and Evaluation of Novel this compound Derivatives
Caption: Workflow for synthesis and evaluation of derivatives.
Logical Relationship: Structure-Activity Relationship (SAR) Hypothesis
Caption: SAR hypothesis for dual-binding this compound derivatives.
References
- 1. ddg-pharmfac.net [ddg-pharmfac.net]
- 2. Galantamine derivatives with indole moiety: Docking, design, synthesis and acetylcholinesterase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of New Peptide Derivatives of this compound Designed for Prevention and Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New this compound-Peptide Derivatives Designed for Prevention and Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Industrial Scale-up of Galanthamine Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanthamine is a tertiary alkaloid and a reversible, competitive acetylcholinesterase (AChE) inhibitor. It is an FDA-approved drug for the treatment of mild to moderate Alzheimer's disease.[1][2] While total synthesis of this compound has been achieved, extraction from plant sources remains a primary and economically viable method for its industrial production.[3][4] This document provides detailed application notes and protocols for the industrial scale-up of this compound extraction and purification from plant materials.
The primary plant sources for commercial this compound extraction belong to the Amaryllidaceae family, including:
-
Daffodils (Narcissus ssp.): Notably, Narcissus pseudonarcissus cv. 'Carlton' is a significant commercial source due to its large bulb size and relatively high this compound content.[3][5]
-
Snowflake (Leucojum aestivum): Used for industrial extraction, particularly in Eastern Europe.[3]
-
Snowdrop (Galanthus ssp.): While historically important, its small size and variable this compound content have led to it being replaced by other sources for large-scale production.[3]
-
Ungernia victoris: Utilized for extraction in Uzbekistan and Kazakhstan.[3]
The production cost of this compound is influenced by the this compound content in the raw plant material and its proportion within the total alkaloid mixture, which affects the efficiency of extraction and purification.[3]
Data Presentation: Comparative Analysis of this compound Sources and Extraction Yields
The following tables summarize quantitative data on this compound content in various plant sources and the yields obtained through different extraction methodologies.
Table 1: this compound Content in Various Plant Sources (Dry Weight Basis)
| Plant Species | Cultivar/Population | Plant Part | This compound Content (% of DW) | Total Alkaloids (% of DW) | This compound in Alkaloid Mixture (%) |
| Narcissus pseudonarcissus | 'Carlton' | Bulbs | 0.10 - 0.13% | - | 58% |
| Narcissus | 'Ice Follies' | Bulbs | 0.07% | - | - |
| Narcissus | 'Favourite' | Bulbs | 0.15% | - | - |
| Leucojum aestivum | Bulgarian Populations | Bulbs | Traces to 0.5% (typically 0.1-0.3%) | - | 4 - 99% |
| Ungernia victoris | - | Leaves | - | 0.27 - 0.71% | 56 - 57% |
| Ungernia victoris | - | Bulbs | - | 1.18 - 1.65% | 47 - 48% |
| Galanthus nivalis | - | Leaves | 0.10% | - | - |
| Galanthus nivalis | - | Bulbs | 0.73% | - | - |
Data compiled from multiple sources.[3]
Table 2: Comparison of Industrial Scale Extraction and Purification Methods
| Extraction Method | Plant Source | Key Parameters | This compound Yield | Purity | Reference |
| Solvent Extraction | Narcissus Pseudonarcissus 'Carlton' | Toluene extraction at 65-70°C after alkalinization with 10% Na2CO3 solution. | - | - | [6] |
| Acidified Water Extraction | Narcissus pseudonarcissus | Pressurized water at 70°C, 150 bar for 45 min. | ~3.50 mg/g | - | [7] |
| Supercritical CO2 (scCO2) Extraction | Narcissus pseudonarcissus | Pre-treatment with NH4OH (25% v/v), 70°C, 220 bar, 3h. | 300 µg/g | - | [8] |
| Ultrasound-Assisted Extraction (UAE) | Galanthus woronowii | Solvent/material ratio of 40.70 mL/g, 32.89 min extraction time, 51.52°C. | 0.470% | - | [9] |
| Aqueous/Low Alcohol Extraction | Leucojum aestivum or Narcissus 'Carlton' | Alkalized with Ca(OH)2 to pH 9-12 at 30-40°C. | - | >99% (as hydrobromide) | [10] |
Experimental Protocols
The following protocols provide detailed methodologies for the extraction and purification of this compound on an industrial scale.
Protocol 1: Classical Organic Solvent Extraction and Acid-Base Liquid-Liquid Purification
This method is a widely used industrial process due to its robustness and cost-effectiveness, although it may have lower recovery rates compared to other methods.[1]
1. Plant Material Preparation:
- Harvest and clean the plant material (e.g., Narcissus bulbs).
- Dry the material at a controlled temperature (e.g., 80°C) to a constant weight.[9]
- Mill the dried plant material to a consistent particle size to increase the surface area for extraction.
2. Alkalinization and Extraction:
- Mix the milled plant material with a 10% aqueous solution of sodium carbonate (Na2CO3).[6]
- Alternatively, pre-treat with ammonium hydroxide (NH4OH) to convert alkaloid salts to their free base form.[8]
- Perform multiple extractions (e.g., seven times) with an organic solvent such as toluene at an elevated temperature (65-70°C).[6] Other solvents like dichloromethane or ethanol can also be used.[1][6]
- Collect and combine the organic extracts.
3. Acid-Base Liquid-Liquid Extraction (LLE) for Purification:
- Concentrate the combined organic extracts under vacuum.
- Treat the concentrated extract with a dilute acid solution (e.g., 2% sulfuric acid) to protonate the this compound, transferring it to the aqueous phase.[6]
- Separate the aqueous phase containing the this compound salt.
- Wash the aqueous phase with a non-polar solvent to remove impurities.
- Alkalinize the aqueous phase to a pH of 9-12 with a base like ammonium hydroxide to deprotonate the this compound back to its free base form.[10]
- Extract the this compound free base into an organic solvent such as methyl isobutyl ketone, ethyl acetate, or butyl acetate.[6][10] This step is typically repeated 2-4 times.[10]
4. Crystallization:
- Collect and combine the organic extracts containing the this compound free base.
- Concentrate the solution under vacuum.
- Replace the solvent with ethanol.[10]
- Treat the ethanolic solution with hydrobromic acid (HBr) to a pH of 3.0 to form this compound hydrobromide.[6]
- Allow the this compound hydrobromide to crystallize, potentially at a reduced temperature (0-5°C) with continuous stirring for an extended period (e.g., 12 hours).[6]
- Filter the crystals and dry them at a controlled temperature (e.g., 40°C).[6]
5. Recrystallization for High Purity:
- Dissolve the crude this compound hydrobromide in purified water at an elevated temperature (80-85°C).[6]
- Treat with activated carbon to remove colored impurities and filter.[6]
- Cool the solution and repeat the acid-base LLE and crystallization steps to achieve a final product with a purity of >99% by HPLC.[10]
Protocol 2: Supercritical CO2 (scCO2) Extraction
This "green" technology offers an environmentally friendly alternative to traditional solvent extraction.[1]
1. Plant Material Preparation:
- Prepare the dried and milled plant material as described in Protocol 1.
2. Pre-treatment:
- To enhance the extraction of polar alkaloids like this compound, which are often present as salts, a pre-treatment is necessary.[11]
- Mix the plant material with an alkaline modifier such as sodium bicarbonate or diethylamine.[12] A pre-treatment with 25% (v/v) ammonium hydroxide has been shown to be effective.[8]
3. scCO2 Extraction:
- Load the pre-treated plant material into the extraction vessel of a supercritical fluid extractor.
- Set the extraction parameters. Optimal conditions can vary, but a starting point could be a pressure of 220 bar and a temperature of 70°C.[8]
- Pump supercritical CO2 through the extraction vessel for a specified duration (e.g., 3 hours).[8]
- The addition of a polar co-solvent (modifier) like methanol to the scCO2 can also improve extraction efficiency, though this may lead to the formation of byproducts like fatty acid methyl esters.[8]
4. Separation and Collection:
- Reduce the pressure and/or adjust the temperature of the CO2 in a separator to decrease its solvating power, causing the extracted compounds to precipitate.
- Collect the crude this compound extract.
5. Downstream Purification:
- The crude extract from scCO2 extraction will require further purification, typically following the acid-base LLE and crystallization steps outlined in Protocol 1.
Visualizations: Workflow and Logical Relationships
The following diagrams illustrate the key processes in the industrial production of this compound.
Caption: Overall workflow for industrial this compound production.
Caption: Acid-base liquid-liquid extraction purification cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. DSpace [diposit.ub.edu]
- 4. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 5. ourlandandwater.nz [ourlandandwater.nz]
- 6. WO2019222817A1 - Method for preparation of purified galantamine hydrobromide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. research.tudelft.nl [research.tudelft.nl]
- 9. researchgate.net [researchgate.net]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Screening Galanthamine Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanthamine is a well-established therapeutic agent for Alzheimer's disease, exhibiting a dual mechanism of action that makes it a subject of ongoing research and drug development efforts.[1][2] It is a reversible, competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][3] By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1] Additionally, this compound acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), sensitizing them to the effects of acetylcholine.[1][4][5] This allosteric potentiation is a unique characteristic among acetylcholinesterase inhibitors used for Alzheimer's disease.[4][6]
These application notes provide detailed protocols for two key in vitro assays designed to screen for and characterize the bioactivity of this compound and its analogues: the Ellman's assay for acetylcholinesterase inhibition and a cell-based calcium imaging assay for the allosteric modulation of nicotinic acetylcholine receptors.
Section 1: Acetylcholinesterase Inhibition Assay
The most widely used method for measuring AChE activity is the spectrophotometric assay developed by Ellman and colleagues.[7][8][9] This colorimetric assay is lauded for its simplicity, reliability, and adaptability for high-throughput screening.[7]
Principle of the Assay
The Ellman's method is based on the enzymatic hydrolysis of the substrate acetylthiocholine (ATCI) by AChE to produce thiocholine. The released thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[7][8] The rate of color formation is directly proportional to the AChE activity.
Experimental Protocol: Ellman's Assay
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
This compound (or test compound)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH is achieved.[7]
-
10 mM DTNB Solution: Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer. Store protected from light.[7]
-
14 mM ATCI Solution: Dissolve 40.2 mg of ATCI in 10 mL of deionized water. This solution should be prepared fresh daily.[7]
-
AChE Solution (1 U/mL): Prepare a stock solution of AChE and dilute it with phosphate buffer to a final concentration of 1 U/mL immediately before use. Keep this solution on ice.[7]
-
Test Compound (this compound) Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and then create a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay.
Assay Procedure (96-well plate format):
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution.[7]
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[7][10]
-
Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction. For the blank wells, add 10 µL of deionized water. The final volume in each well should be 180 µL.[7]
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every minute for a duration of 10-15 minutes.[7]
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Correct for any non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.[7]
-
Calculate the percentage of AChE inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.
Quantitative Data Summary
| Compound | Enzyme Source | IC50 Value | Reference |
| This compound | Electrophorus electricus | 0.35 µM | [3] |
| This compound | Not Specified | 410 nM (0.41 µM) | |
| This compound | Not Specified | 18.6 µM | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations, and the source of the enzyme.
Section 2: Nicotinic Acetylcholine Receptor (nAChR) Allosteric Potentiation Assay
This compound's ability to potentiate nAChR activity can be assessed using cell-based assays that measure the downstream effects of receptor activation, such as an increase in intracellular calcium concentration.[11][12] Human neuroblastoma cell lines, such as SH-SY5Y, which endogenously express several nAChR subtypes, are commonly used for this purpose.[6][11]
Principle of the Assay
This assay utilizes a fluorescent calcium indicator to measure changes in intracellular calcium levels in response to nAChR activation. In the presence of an agonist like nicotine, nAChRs, which are ligand-gated ion channels, open and allow the influx of cations, including Ca2+.[13] A positive allosteric modulator like this compound will enhance this agonist-induced calcium influx, resulting in a greater fluorescent signal.
Experimental Protocol: Cell-Based Calcium Imaging Assay
Materials and Reagents:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
Fluo-3 AM or other suitable calcium-sensitive fluorescent dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Nicotine (or other nAChR agonist)
-
This compound (or test compound)
-
96-well black-walled, clear-bottom microplate
-
Fluorescence microplate reader or a fluorescence microscope with an imaging system
Cell Culture and Plating:
-
Culture SH-SY5Y cells in appropriate medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere and grow for 24-48 hours.
Assay Procedure:
-
Dye Loading:
-
Prepare a loading solution of Fluo-3 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-3 AM loading solution to each well and incubate for 30-60 minutes at 37°C.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
-
Compound Incubation:
-
Add HBSS containing various concentrations of this compound (or the test compound) to the respective wells.
-
Incubate the plate for 5 minutes at room temperature.[11]
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Measure the baseline fluorescence before adding the agonist.
-
Add a solution of nicotine (e.g., a final concentration of 30 µM, which is near the EC50 for this response in SH-SY5Y cells) to the wells.[6]
-
Immediately begin measuring the fluorescence intensity over time (e.g., every second for 20-60 seconds) using a fluorescence plate reader.[6][11]
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in the presence of the test compound as a percentage of the response to the agonist alone (control).
-
Plot the percentage of potentiation against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the EC50 for potentiation and the maximum potentiation effect. Note that this compound often exhibits a bell-shaped concentration-response curve, with potentiation observed at lower concentrations (e.g., 0.1-1 µM) and inhibition at higher concentrations (>10 µM).[4][11]
Quantitative Data Summary
| Parameter | Cell Line | Agonist | This compound Concentration | Effect | Reference |
| Potentiation | SH-SY5Y | Nicotine (30 µM) | 1 µM | Maximum enhancement of nicotine-evoked Ca2+ increase | [6][11] |
| Potentiation Window | HEK-293 cells expressing nAChR subtypes | Various agonists | 0.1 - 1 µM | Potentiation of agonist responses | [4] |
| Inhibition | HEK-293 cells expressing nAChR subtypes | Various agonists | >10 µM | Inhibition of nAChR activity | [4] |
Visualizations
Signaling Pathway of nAChR Activation and Modulation
Caption: nAChR activation by acetylcholine and allosteric potentiation by this compound.
Experimental Workflow for Cell-Based Calcium Imaging Assay
Caption: Workflow for the cell-based calcium imaging assay to measure nAChR potentiation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacological aspects of galantamine for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular responses to nicotinic receptor activation are decreased after prolonged exposure to galantamine in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Animal Models for Studying Galanthamine's Effect on Cognition
Audience: Researchers, scientists, and drug development professionals.
Introduction: Galanthamine is a well-established therapeutic agent for managing mild to moderate Alzheimer's disease (AD).[1] Its efficacy in improving cognitive function stems from a dual mechanism of action: it acts as a reversible acetylcholinesterase (AChE) inhibitor and a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[1][2] As an AChE inhibitor, this compound increases the synaptic availability of acetylcholine (ACh).[2] As a positive allosteric modulator, it enhances the response of nAChRs to ACh, further promoting cholinergic neurotransmission and influencing other neurotransmitter systems.[3][4]
These application notes provide detailed protocols for utilizing common animal models to investigate the cognitive-enhancing effects of galantamine. The included methodologies for behavioral testing, along with summaries of quantitative data, are intended to guide researchers in designing and executing robust preclinical studies.
Section 1: Mechanism of Action of this compound
This compound's pro-cognitive effects are mediated through two primary pathways. Firstly, by inhibiting AChE, it elevates ACh levels in the synaptic cleft, thereby enhancing signaling through both nicotinic and muscarinic acetylcholine receptors.[2][5] Secondly, it binds to an allosteric site on nAChRs, potentiating their response to ACh.[2][3] This modulation, particularly of α7 and α4β2 subtypes, leads to increased calcium influx and the release of neurotransmitters like dopamine and glutamate.[2][3] Furthermore, activation of the α7nAChR-mediated cholinergic anti-inflammatory pathway helps to suppress neuroinflammation by inhibiting the NF-κB signaling cascade and reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][7] Collectively, these actions improve synaptic plasticity and neuronal function, leading to enhanced cognition.[6][8]
Caption: this compound's dual mechanism of action and downstream signaling pathways.
Section 2: Common Animal Models of Cognitive Impairment
To study the effects of this compound, cognitive deficits are often pharmacologically or pathologically induced in rodents.
-
2.1. Scopolamine-Induced Amnesia Model: This is the most widely used model for studying potential anti-amnesic drugs.[9] Scopolamine, a non-selective muscarinic receptor antagonist, blocks cholinergic neurotransmission, leading to transient but robust deficits in learning and memory, mimicking aspects of cholinergic dysfunction seen in AD.[9][10] Galantamine is tested for its ability to reverse these scopolamine-induced impairments.[11][12]
-
2.2. Lipopolysaccharide (LPS)-Induced Neuroinflammation Model: Intracerebral administration of LPS, a bacterial endotoxin, triggers a strong neuroinflammatory response characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines.[6][7] This model is relevant for studying the anti-inflammatory properties of galantamine and its ability to prevent inflammation-associated cognitive decline.[6][13]
-
2.3. Aged Animal Models: Normal aging is associated with cognitive decline and cholinergic system dysfunction.[14] Using aged rodents (e.g., 20+ month-old rats or mice) provides a non-invasive model to assess if galantamine can ameliorate naturally occurring age-related memory impairments.[14][15]
References
- 1. Treating disorders across the lifespan by modulating cholinergic signaling with galantamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galantamine, an Acetylcholinesterase Inhibitor and Positive Allosteric Modulator of Nicotinic Acetylcholine Receptors, Attenuates Nicotine Taking and Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galantamine enhances dopaminergic neurotransmission in vivo via allosteric potentiation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of Galantamine on Cognition in Mild-to-Moderate Alzheimer's Dementia after Failure to Respond to Donepezil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Galantamine ameliorates the impairment of recognition memory in mice repeatedly treated with methamphetamine: involvement of allosteric potentiation of nicotinic acetylcholine receptors and dopaminergic-ERK1/2 systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP [mdpi.com]
- 10. Effects of New Galantamine Derivatives in a Scopolamine Model of Dementia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beneficial effects of galantamine on performance in the object recognition task in Swiss mice: deficits induced by scopolamine and by prolonging the retention interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Galantamine Facilitates Acquisition of Hippocampus-Dependent Trace Eyeblink Conditioning in Aged Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Galantamine effects on memory, spatial cue utilization, and neurotrophic factors in aged female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Galanthamine for PET Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of galanthamine with Carbon-11 ([¹¹C]) and a proposed strategy for the synthesis of a Fluorine-18 ([¹⁸F]) labeled analog for use in Positron Emission Tomography (PET) imaging studies. This compound is a well-established acetylcholinesterase (AChE) inhibitor, and its radiolabeled forms are valuable tools for in vivo imaging of AChE in the brain, which is crucial for research in neurodegenerative diseases like Alzheimer's disease.[1]
Radiolabeling of this compound with Carbon-11
The most common method for producing [¹¹C]this compound is through the N-methylation of its precursor, northis compound, using a ¹¹C-methylating agent.[1]
Experimental Protocol: Synthesis of [¹¹C]this compound
This protocol is based on the N-methylation of northis compound with [¹¹C]methyl triflate.[1]
1.1.1. Materials and Reagents:
-
(-)-Northis compound precursor
-
[¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
-
Anhydrous solvent (e.g., acetone)
-
HPLC purification system
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Sterile water for injection, USP
-
Ethanol, USP
1.1.2. Procedure:
-
Preparation of [¹¹C]Methyl Triflate: [¹¹C]Methyl triflate is synthesized from cyclotron-produced [¹¹C]CO₂ or [¹¹C]CH₄ via established methods, often automated in a synthesis module.
-
Radiolabeling Reaction:
-
A solution of (-)-northis compound (typically 0.5-1.0 mg) in a suitable anhydrous solvent (e.g., 200-400 µL of acetone) is prepared in a reaction vessel.
-
The gaseous [¹¹C]methyl triflate is passed through the solution at room temperature.
-
The reaction is allowed to proceed for a short duration, typically 3-5 minutes.
-
-
Purification:
-
The reaction mixture is quenched with water and injected onto a semi-preparative HPLC system for purification.
-
A typical HPLC setup would involve a C18 column with a mobile phase of acetonitrile and a suitable buffer (e.g., ammonium formate).
-
The fraction corresponding to [¹¹C]this compound is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with sterile water.
-
The solution is passed through a C18 SPE cartridge to trap the [¹¹C]this compound.
-
The cartridge is washed with sterile water to remove any residual HPLC solvents.
-
The final product, [¹¹C]this compound, is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline for injection.
-
1.1.3. Quality Control:
-
Radiochemical Purity: Determined by analytical HPLC. The purity should typically be >95%.
-
Specific Activity: Calculated from the amount of radioactivity and the mass of this compound, determined by analytical HPLC with a UV detector against a standard curve.
-
Residual Solvents: Analyzed by gas chromatography to ensure levels are below pharmacopeia limits.
-
pH and Sterility: Standard quality control tests for injectable radiopharmaceuticals.
Quantitative Data for [¹¹C]this compound Synthesis
| Parameter | Typical Value | Reference |
| Radiochemical Yield (decay-corrected) | 30-50% | [1] |
| Radiochemical Purity | >95% | |
| Specific Activity | >37 GBq/µmol (>1 Ci/µmol) | |
| Synthesis Time | 20-30 minutes from end of bombardment |
Proposed Protocol for Radiolabeling a this compound Analog with Fluorine-18
Direct radiofluorination of the this compound molecule is challenging due to the lack of suitable positions for nucleophilic substitution without significantly altering its biological activity. A more viable approach is the multi-step synthesis of a fluorinated analog. This proposed protocol outlines the synthesis of an 8-fluorothis compound analog, inspired by the synthesis of non-radioactive 8-fluorothis compound.
Proposed Synthetic Strategy
The strategy involves the synthesis of a suitable precursor for radiofluorination, followed by the introduction of ¹⁸F and subsequent cyclization and final modification steps to yield the desired [¹⁸F]8-fluorothis compound.
2.1.1. Precursor Synthesis:
The synthesis of a suitable precursor, such as a compound with a leaving group at the 8-position of a this compound intermediate, would be required. This would likely be a multi-step organic synthesis starting from commercially available materials.
2.1.2. Experimental Protocol: Synthesis of [¹⁸F]8-Fluorothis compound Analog
-
Production of [¹⁸F]Fluoride: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Radiofluorination:
-
The synthesized precursor (with a suitable leaving group, e.g., a tosylate or nitro group, at the 8-position of a protected this compound intermediate) is dissolved in an anhydrous aprotic solvent (e.g., acetonitrile or DMSO).
-
[¹⁸F]Fluoride is activated using a phase-transfer catalyst such as Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate.
-
The activated [¹⁸F]fluoride is added to the precursor solution, and the reaction is heated (e.g., 80-120 °C) for a specified time (e.g., 10-20 minutes).
-
-
Deprotection and Cyclization (if necessary):
-
Following the fluorination step, any protecting groups on the intermediate would be removed under appropriate conditions (e.g., acid or base hydrolysis).
-
If the fluorinated intermediate requires a final cyclization step to form the complete this compound ring system, this would be performed.
-
-
Purification:
-
The reaction mixture is purified using semi-preparative HPLC, similar to the method described for [¹¹C]this compound, to isolate the [¹⁸F]8-fluorothis compound analog.
-
-
Formulation:
-
The collected HPLC fraction is reformulated for injection using an SPE cartridge as described for the [¹¹C] protocol.
-
2.1.3. Quality Control:
-
Similar quality control procedures as for [¹¹C]this compound would be performed, including radiochemical purity, specific activity, residual solvent analysis, pH, and sterility testing.
Estimated Quantitative Data for [¹⁸F]8-Fluorothis compound Analog Synthesis
| Parameter | Estimated Value |
| Radiochemical Yield (decay-corrected) | 5-15% (multi-step synthesis) |
| Radiochemical Purity | >95% |
| Specific Activity | >37 GBq/µmol (>1 Ci/µmol) |
| Synthesis Time | 60-90 minutes from end of bombardment |
Visualizations
Signaling Pathway: Acetylcholinesterase Inhibition by this compound
This compound acts as a competitive and reversible inhibitor of acetylcholinesterase (AChE). By binding to the active site of AChE, it prevents the breakdown of the neurotransmitter acetylcholine (ACh). This leads to an increased concentration and prolonged availability of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2][3]
Caption: this compound inhibits AChE, increasing ACh levels in the synapse.
Experimental Workflow: [¹¹C]this compound Synthesis
This diagram illustrates the key steps in the automated synthesis of [¹¹C]this compound.
Caption: Automated synthesis workflow for [¹¹C]this compound.
Logical Relationship: Proposed [¹⁸F]8-Fluorothis compound Synthesis
This diagram outlines the proposed logical steps for synthesizing an [¹⁸F]-labeled this compound analog.
Caption: Proposed multi-step synthesis of an [¹⁸F]this compound analog.
References
Application Notes and Protocols for the Green Extraction of Galanthamine using Supercritical CO2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanthamine, a tertiary alkaloid isolated from plants of the Amaryllidaceae family, is a well-established therapeutic agent for the symptomatic treatment of mild to moderate Alzheimer's disease.[1][2][3] Its primary mechanism of action involves the reversible inhibition of acetylcholinesterase (AChE) and the allosteric modulation of nicotinic acetylcholine receptors (nAChRs).[2][4][5] Traditional extraction methods for this compound often rely on organic solvents, which pose environmental and safety concerns. Supercritical fluid extraction (SFE) using carbon dioxide (CO2) presents a green and efficient alternative, offering high selectivity and the ability to tune solvent properties by modifying pressure and temperature.[5][6] This document provides detailed application notes and experimental protocols for the extraction of this compound using supercritical CO2.
Data Presentation: Supercritical CO2 Extraction Parameters for this compound
The following table summarizes key quantitative data from various studies on the supercritical CO2 extraction of this compound from Narcissus species. This data highlights the critical role of parameters such as pressure, temperature, particle size, and the use of modifiers to enhance extraction efficiency.
| Plant Material | Particle Size (µm) | Pressure (bar) | Temperature (°C) | Modifier/Co-solvent | Extraction Time (h) | This compound Yield (µg/g) | Reference |
| Narcissus pseudonarcissus cv. Carlton | 53-1000 | 220 | 70 | NH4OH (25% v/v) | 3 | 303 | [2] |
| Narcissus pseudonarcissus | 53-1000 | 220 | 70 | Sodium Bicarbonate | 3 | ~8-24 mg/g (as per graph) | [7] |
| Narcissus pseudonarcissus | 53-1000 | 220 | 70 | Diethylamine (in water) | 3 | ~8-24 mg/g (as per graph) | [7] |
| Narcissus pseudonarcissus | Not specified | 150 | 40 | Not specified | 3 | 24 | [1] |
| Lycoris raw material | ~250 (60 mesh) | 300 | 70 | Ethanol (10% of CO2 amount) with 8% water | 1 | 98% extraction rate | [8] |
| Narcissus pseudonarcissus | >1000 | 150-200 | 40-70 | Not specified | 3 | Variable | [3] |
| Narcissus pseudonarcissus | 53-1000 | 150-200 | 40-70 | Not specified | 3 | Variable | [3] |
| Narcissus pseudonarcissus | 25-53 | 150-200 | 40-70 | Not specified | 3 | Variable | [3] |
Experimental Protocols
Protocol 1: Supercritical CO2 Extraction of this compound from Narcissus pseudonarcissus Bulbs with Alkaline Pre-treatment
This protocol is based on the optimized conditions reported for achieving a high yield of this compound.[2]
1. Materials and Equipment:
-
Dried and powdered Narcissus pseudonarcissus bulbs (particle size 53-1000 µm)
-
Ammonium hydroxide (NH4OH, 25% v/v)
-
Supercritical fluid extractor system (e.g., ISCO SFX™-220 or equivalent) equipped with a CO2 pump, temperature controller, extraction vessel, and collection system.[7]
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column for quantification.[3][7]
-
This compound standard for HPLC calibration.
-
Methanol (HPLC grade) for sample preparation.
2. Methodology:
-
Sample Preparation:
-
Weigh approximately 5 g of dried, powdered Narcissus pseudonarcissus bulb material.
-
Moisten the plant material with 25% (v/v) ammonium hydroxide. The addition of a base is a crucial step to convert this compound from its salt form, which is poorly soluble in supercritical CO2, to its more soluble free base form.[2]
-
Pack the pre-treated plant material into the extraction vessel of the SFE system.
-
-
Supercritical Fluid Extraction:
-
Set the extraction temperature to 70°C and the pressure to 220 bar. This corresponds to a CO2 density of approximately 690 kg/m ³.[2]
-
Set the CO2 flow rate. While not always explicitly stated as a primary variable, a consistent flow rate should be maintained.
-
Begin the extraction process and continue for a total of 3 hours.
-
Collect the extract in a suitable solvent or via a separator.
-
-
Sample Analysis:
-
Dissolve the collected extract in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
-
Quantify the this compound content using an HPLC system with a C18 column. A typical mobile phase is a mixture of acetonitrile and 0.1% trifluoroacetic acid in water.[7]
-
Compare the peak area of this compound in the sample to a calibration curve prepared with a known concentration of the this compound standard.
-
Visualizations
Signaling Pathways of this compound
Caption: Dual mechanism of action of this compound and its neuroprotective effects.
Experimental Workflow for Supercritical CO2 Extraction
Caption: Workflow for the supercritical CO2 extraction of this compound.
References
- 1. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine ameliorates the cognitive dysfunction in beta amyloid25-35 i.c.v.-injected mice: involvement of dopaminergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Galantamine Inhibits Aβ1–42-Induced Neurotoxicity by Enhancing α7nAChR Expression as a Cargo Carrier for LC3 Binding and Aβ1–42 Engulfment During Autophagic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 5. Galantamine - Wikipedia [en.wikipedia.org]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Galanthamine in the Study of Cholinergic System Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanthamine is a tertiary alkaloid renowned for its dual mechanism of action, making it a valuable tool for investigating the complexities of the cholinergic system.[1][2][3] Initially isolated from plants of the Amaryllidaceae family, it is now a clinically approved treatment for mild to moderate Alzheimer's disease (AD).[1][3] Its utility in research extends beyond its therapeutic applications, providing a pharmacological probe to explore the consequences of cholinergic deficits and the potential of cholinergic therapies.
This compound's primary mechanisms involve the reversible, competitive inhibition of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine (ACh) breakdown, and the allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).[1][2][3][4][5] This dual action not only elevates synaptic levels of acetylcholine but also enhances the sensitivity of key receptors to this crucial neurotransmitter.[3][5] These properties make this compound an exceptional agent for studying synaptic transmission, neuroprotection, and cognitive processes linked to cholinergic integrity.
These notes provide detailed protocols and data for researchers utilizing this compound to model and study cholinergic dysfunction in various experimental paradigms.
Mechanism of Action
This compound's unique therapeutic profile stems from its ability to modulate cholinergic signaling through two distinct pathways:
-
Acetylcholinesterase (AChE) Inhibition : As a competitive and reversible inhibitor of AChE, this compound slows the degradation of acetylcholine in the synaptic cleft.[2][3][6] This action increases the concentration and prolongs the availability of ACh to interact with both nicotinic and muscarinic receptors, thereby enhancing cholinergic neurotransmission.[2][5]
-
Allosteric Potentiation of Nicotinic Receptors : this compound binds to an allosteric site on nAChRs, distinct from the acetylcholine binding site.[3][5][7] This binding induces a conformational change that sensitizes the receptor, increasing the probability of channel opening in response to acetylcholine.[8] This allosterically potentiating ligand (APL) action has been observed for several nAChR subtypes, including α4β2 and α7 receptors, and is a key feature distinguishing this compound from other AChE inhibitors like donepezil and rivastigmine.[6][9][10] This modulation can lead to increased neurotransmitter release, including that of acetylcholine, glutamate, and GABA.[6][10]
References
- 1. Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Galantamine - Wikipedia [en.wikipedia.org]
- 6. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. The nicotinic allosteric potentiating ligand galantamine facilitates synaptic transmission in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Galanthamine Analogues
These application notes provide a comprehensive guide for the preclinical assessment of novel galanthamine analogues. The protocols outlined below are designed for researchers, scientists, and drug development professionals to evaluate the efficacy and mechanism of action of these compounds for the potential treatment of neurodegenerative diseases, such as Alzheimer's disease.
Introduction to this compound and its Analogues
This compound is a well-established therapeutic agent for Alzheimer's disease, exerting its effects through a dual mechanism of action: competitive and reversible inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).[1][2] The development of this compound analogues aims to enhance its therapeutic properties, such as improved potency, selectivity, bioavailability, and neuroprotective effects, while minimizing adverse effects.[3] The preclinical experimental design for these analogues is crucial for identifying promising drug candidates.
Key Preclinical Assays
A thorough preclinical evaluation of this compound analogues involves a series of in vitro and in vivo assays to characterize their pharmacological profile. The core assays include:
-
In Vitro Acetylcholinesterase (AChE) Inhibition Assay: To determine the potency of the analogues in inhibiting the primary target enzyme.
-
In Vitro Neuroprotection Assays: To assess the ability of the analogues to protect neuronal cells from cytotoxic insults relevant to neurodegenerative diseases.
-
In Vivo Cognitive Enhancement Models: To evaluate the efficacy of the analogues in improving cognitive function in animal models of memory impairment.
-
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the analogues.
The following sections provide detailed protocols for these key experiments.
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound analogues against acetylcholinesterase using a 96-well plate format.[4][5]
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
Acetylcholinesterase (AChE) from electric eel (Type VI-S, lyophilized powder) solution (1 U/mL in phosphate buffer)
-
This compound analogue stock solutions (in a suitable solvent like DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare all solutions fresh on the day of the experiment.
-
Keep the AChE solution on ice.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following in the specified order:
-
140 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
10 µL of 10 mM DTNB solution
-
10 µL of this compound analogue solution at various concentrations (or solvent for control)
-
10 µL of 1 U/mL AChE solution
-
-
Include a blank control containing all reagents except the enzyme (add 10 µL of phosphate buffer instead).
-
-
Pre-incubation:
-
Gently mix the contents of the plate.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of 14 mM ATCI solution to each well.
-
Immediately place the plate in the microplate reader.
-
Measure the increase in absorbance at 412 nm every 30 seconds for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the analogue.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Protocol 2: In Vitro Neuroprotection Assay against β-Amyloid (Aβ) Induced Toxicity (MTT Assay)
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Aβ (1-42) peptide
-
Sterile PBS
-
This compound analogue stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare aggregated Aβ (1-42) by incubating the peptide solution at 37°C for 24-48 hours.
-
Remove the culture medium from the cells.
-
Add 100 µL of fresh medium containing the this compound analogue at various concentrations.
-
Pre-incubate the cells with the analogues for 2 hours.
-
Add aggregated Aβ (1-42) to the wells to a final concentration of 10 µM (or a concentration previously determined to induce ~50% cell death).
-
Include a control group (cells with medium only), a vehicle control group (cells with solvent), and an Aβ-only control group.
-
Incubate the plate for an additional 24-48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the control group using the formula: % Cell Viability = (Abs_treated / Abs_control) * 100
-
Plot the percentage of cell viability against the concentration of the this compound analogue.
-
Protocol 3: In Vivo Scopolamine-Induced Cognitive Impairment Model in Mice
This protocol describes the evaluation of the cognitive-enhancing effects of this compound analogues in a mouse model of amnesia induced by the muscarinic receptor antagonist, scopolamine.[8][9][10] The Morris Water Maze (MWM) test is used as the behavioral paradigm.
Animals and Housing:
-
Male C57BL/6 mice (8-10 weeks old)
-
House the animals in groups with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Allow at least one week of acclimatization before the start of the experiment.
Experimental Groups:
-
Vehicle control (e.g., saline)
-
Scopolamine control (e.g., 1 mg/kg, i.p.)
-
This compound analogue + Scopolamine (various doses of the analogue)
-
Positive control (e.g., this compound + Scopolamine)
Procedure:
-
Drug Administration:
-
Administer the this compound analogue or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the behavioral test.
-
Administer scopolamine (1 mg/kg, i.p.) 30 minutes before the behavioral test.
-
-
Morris Water Maze (MWM) - Acquisition Phase (Days 1-4):
-
The MWM apparatus is a circular pool filled with opaque water containing a hidden platform.
-
Each mouse undergoes four trials per day for four consecutive days.
-
In each trial, the mouse is placed in the water at one of four starting positions and is allowed to search for the hidden platform for 60 seconds.
-
If the mouse finds the platform, it is allowed to stay there for 15 seconds. If not, it is guided to the platform and allowed to stay for 15 seconds.
-
Record the escape latency (time to find the platform) and the path length using a video tracking system.
-
-
MWM - Probe Trial (Day 5):
-
The platform is removed from the pool.
-
Each mouse is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis:
-
For the acquisition phase, analyze the escape latency and path length using a two-way repeated measures ANOVA.
-
For the probe trial, analyze the time in the target quadrant and the number of platform crossings using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's test).
-
Data Presentation
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of this compound Analogues
| Compound | AChE IC50 (µM) | Reference |
| This compound | 1.5 - 2.5 | [3][6] |
| Analogue 1 | [Insert Value] | [Cite Source] |
| Analogue 2 | [Insert Value] | [Cite Source] |
| Analogue 3 | [Insert Value] | [Cite Source] |
Table 2: Neuroprotective Effects of this compound Analogues against Aβ-induced Toxicity
| Compound (Concentration) | % Cell Viability | Reference |
| Control | 100 | - |
| Aβ (10 µM) | ~50 | - |
| This compound (1 µM) + Aβ | [Insert Value] | [11] |
| Analogue 1 (1 µM) + Aβ | [Insert Value] | [Cite Source] |
| Analogue 2 (1 µM) + Aβ | [Insert Value] | [Cite Source] |
| Analogue 3 (1 µM) + Aβ | [Insert Value] | [Cite Source] |
Table 3: In Vivo Efficacy of this compound Analogues in the Scopolamine-Induced Amnesia Model (MWM Probe Trial)
| Treatment Group | Time in Target Quadrant (s) | Platform Crossings | Reference |
| Vehicle | [Insert Value] | [Insert Value] | - |
| Scopolamine | [Insert Value] | [Insert Value] | [1][12] |
| This compound + Scopolamine | [Insert Value] | [Insert Value] | [13][14] |
| Analogue 1 + Scopolamine | [Insert Value] | [Insert Value] | [Cite Source] |
| Analogue 2 + Scopolamine | [Insert Value] | [Insert Value] | [Cite Source] |
| Analogue 3 + Scopolamine | [Insert Value] | [Insert Value] | [Cite Source] |
Table 4: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| Rat | i.v. | 1.25 | - | - | 1230 | 5.1 | - | [15] |
| Rat | p.o. | 2.5 | 0.5 | 480 | 1890 | 3.9 | 77 | [5][15] |
| Mouse | i.v. | 4 | - | - | - | 0.72 | - | [16] |
| Dog | p.o. | 2 | 1 | 350 | 1700 | 5.7 | 78 | [5] |
Visualizations
Signaling Pathways
Caption: Dual mechanism of action of this compound analogues.
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of galantamine, a cholinesterase inhibitor, in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galantamine Based Novel Acetylcholinesterase Enzyme Inhibitors: A Molecular Modeling Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Galantamine reverses scopolamine-induced behavioral alterations in Dugesia tigrina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. This compound: pharmacokinetics, tissue distribution and cholinesterase inhibition in brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Large-Scale Production of Galanthamine Hydrobromide from Plant Sources
Introduction
Galanthamine is a reversible, competitive acetylcholinesterase (AChE) inhibitor used for the treatment of mild to moderate Alzheimer's disease.[1][2] Marketed under names like Razadyne® (formerly Reminyl®) and Nivalin®, it is an alkaloid naturally produced by plants of the Amaryllidaceae family.[2][3] While total chemical synthesis has been achieved, the primary commercial source of this compound remains extraction from plant materials due to the complexity and cost of synthesis.[2][4]
This document provides detailed protocols and application notes for the large-scale extraction, purification, and conversion of this compound from plant sources to produce pharmaceutical-grade this compound hydrobromide. The primary plant sources for industrial production include daffodils (Narcissus cultivars), snowflakes (Leucojum aestivum), and other species like Ungernia victoris and Lycoris radiata.[2] The efficiency of the extraction and the cost of production are heavily influenced by the this compound content in the raw plant material.[2]
Section 1: Plant Sources and this compound Content
The selection of plant material is a critical first step in the industrial production of this compound. The concentration of this compound varies significantly between species, cultivars, and even the part of the plant being harvested (bulbs vs. leaves).[2]
Table 1: Common Plant Sources for this compound Production
| Plant Species | Cultivar/Variety | Plant Part Used | This compound Content (% of Dry Weight, unless noted) | Total Alkaloids (% of Dry Weight) |
| Narcissus pseudonarcissus | 'Carlton' | Bulbs | 0.10 - 0.13%[2] | 58% of alkaloid mixture is this compound[2] |
| Narcissus spp. | 'Favourite' | Bulbs | 0.15%[2] | Not Reported |
| Narcissus spp. | 'Ice Follies' | Bulbs | 0.07% (70 mg per 100g)[2] | Not Reported |
| Leucojum aestivum | (Summer Snowflake) | Aerial Parts / Bulbs | 0.11%[5] | Varies significantly (4-99% of mixture)[2] |
| Ungernia victoris | - | Leaves & Bulbs | 56-57% of alkaloid mixture (leaves), 47-48% (bulbs)[2] | 0.27 - 0.71% (leaves), 1.18 - 1.65% (bulbs)[2] |
Section 2: Overall Production Workflow
The large-scale production of this compound hydrobromide from plant sources follows a multi-stage process that begins with the preparation of the raw plant material and ends with the crystallization of the high-purity final product. The general workflow involves extraction of the crude alkaloid, purification of this compound base, conversion to its hydrobromide salt, and final crystallization.
Section 3: Detailed Experimental Protocols
The following protocols are synthesized from established industrial methods, primarily those described in patent literature for large-scale production.[5][6]
This protocol details the initial extraction of this compound from dried and powdered plant material to yield a concentrated this compound base solution.
Materials and Equipment:
-
Dried, powdered aerial parts of Leucojum aestivum
-
Calcium hydroxide (Ca(OH)₂)
-
Methyl isobutyl ketone (MIBK), ethyl acetate, or n-butanol
-
Ethanol (96%)
-
Purified water
-
Large-scale extractor/reactor vessel with stirring mechanism
-
Filtration system (e.g., filter press)
-
Vacuum evaporator/concentrator
-
pH meter
Procedure:
-
Alkaline Extraction:
-
Charge the extractor with 1000 kg of dried, powdered Leucojum aestivum.[5]
-
Perform four sequential extractions, each with 3000 liters of an aqueous solution of calcium hydroxide.[5]
-
Maintain the temperature at 30-40°C and adjust the pH to 9-12 during extraction.[5]
-
Stir the mixture for a defined period for each extraction cycle.
-
-
Filtration and Concentration:
-
After the extraction cycles, filter the combined aqueous extracts to remove solid plant material.
-
Concentrate the filtered aqueous solution under vacuum to a significantly reduced volume to prepare for solvent extraction.
-
-
Liquid-Liquid Solvent Extraction:
-
Transfer the aqueous concentrate to a liquid-liquid extraction vessel.
-
Perform 2 to 4 extractions with an organic solvent such as methyl isobutyl ketone (MIBK). A typical ratio of the aqueous concentrate to the organic solvent is 2:1 to 3:1.[5]
-
Collect and pool the organic extracts containing the this compound base and other alkaloids.
-
-
Concentration and Solvent Exchange:
This protocol describes the conversion of the crude this compound base into high-purity, crystalline this compound hydrobromide.
Materials and Equipment:
-
Crude this compound base in ethanol (from Protocol 1)
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Activated carbon
-
Ammonium hydroxide (NH₄OH), 25% solution
-
Crystallization vessel with cooling and stirring capabilities
-
Filtration apparatus (e.g., Nutsche filter)
-
Vacuum drying oven
Procedure:
-
Initial Salt Formation and Purification:
-
Treat the ethanol solution of this compound base with hydrobromic acid to precipitate crude this compound hydrobromide.[5]
-
Dissolve the crude salt (e.g., 20 kg with ~83% HPLC grade) in purified water (e.g., 200 L) at 80-85°C.[5]
-
Add activated carbon (e.g., 500 g) and stir for approximately 20 minutes at this temperature to decolorize and remove impurities.[5]
-
Filter the hot solution to remove the activated carbon.
-
-
Conversion back to Base for Further Purification:
-
Cool the purified aqueous solution of this compound hydrobromide to 20-25°C.
-
Alkalize the solution with ammonium hydroxide to a pH of 9-12 to precipitate the purified this compound base.[5]
-
-
Final Extraction and Solvent Exchange:
-
Final Salt Formation and Crystallization:
-
To the final ethanol solution of purified this compound base, add a stoichiometric amount of 48% aqueous hydrobromic acid while maintaining the temperature between 0-5°C.[6]
-
Stir the resulting suspension continuously and allow it to crystallize for an extended period (e.g., 12 hours) at a low temperature (0-5°C).[5]
-
-
Filtration and Drying:
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [diposit.ub.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 5. WO2019222817A1 - Method for preparation of purified galantamine hydrobromide - Google Patents [patents.google.com]
- 6. US8013151B2 - Process for the preparation of this compound hydrobromide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Galanthamine Dosage Optimization for In Vivo Cognitive Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing galanthamine dosage for in vivo cognitive studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for cognitive enhancement studies in mice and rats?
A1: The optimal dose of this compound can vary depending on the specific cognitive task, the animal model, and the administration route. For initial studies, a dose-range finding experiment is highly recommended. However, based on published literature, a general starting point for intraperitoneal (i.p.) administration is 1-3 mg/kg for mice and 0.75-3.0 mg/kg for rats.[1][2] It is crucial to be aware of the U-shaped dose-response curve often observed with this compound, where higher doses may not produce better cognitive enhancement and can even impair performance.[2]
Q2: What is the dual mechanism of action of this compound?
A2: Galantamine exhibits a dual mechanism of action that contributes to its cognitive-enhancing effects. Firstly, it is a reversible, competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Secondly, galantamine acts as an allosteric potentiating ligand (APL) of nicotinic acetylcholine receptors (nAChRs). This means it binds to a site on the nAChR that is different from the acetylcholine binding site and positively modulates the receptor's response to acetylcholine. This allosteric modulation enhances the cholinergic signal.
Q3: How should I prepare a this compound solution for in vivo administration?
A3: Galantamine hydrobromide is soluble in saline. To prepare a solution for intraperitoneal (i.p.) injection, dissolve the required amount of galantamine hydrobromide in sterile 0.9% saline. It is recommended to prepare fresh solutions for each experiment to ensure stability and sterility. The solution should be clear and free of any particulate matter.
Q4: What are the common side effects of galantamine in rodents and how can I mitigate them?
A4: Common side effects of this compound in rodents are primarily related to its cholinergic activity. These can include tremulous jaw movements, a rodent model of parkinsonian tremor, which has been observed in rats at doses of 0.75-6.0 mg/kg i.p.[1] Other potential side effects include gastrointestinal issues, although these are more commonly reported in human clinical trials. To mitigate these effects, it is crucial to start with a low dose and gradually escalate. If tremors are observed, co-administration of a muscarinic antagonist like scopolamine can suppress these movements, though this may interfere with the cognitive effects under investigation.[1] Careful observation of the animals' behavior after administration is essential.
Q5: How long before behavioral testing should I administer this compound?
A5: The timing of administration depends on the pharmacokinetic profile of galantamine and the specific requirements of the behavioral assay. For i.p. administration, this compound is typically administered 30-60 minutes before the start of the behavioral test to allow for sufficient absorption and distribution to the brain. One study in mice administered this compound 4 hours before testing.[2] It is advisable to consult literature for the specific cognitive task being performed or to conduct a preliminary time-course study to determine the optimal administration time for your experimental setup.
Troubleshooting Guides
Issue 1: No Cognitive Enhancement Observed
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosage | The dose may be too low or too high due to the U-shaped dose-response curve.[2] Conduct a dose-response study with a wider range of concentrations (e.g., 0.5, 1, 2, 3, 5 mg/kg i.p.). |
| Incorrect Administration Timing | The time between this compound administration and behavioral testing may not be optimal for peak brain concentration. Perform a time-course experiment, testing at different intervals post-administration (e.g., 30, 60, 120 minutes). |
| Animal Model Resistance | The chosen animal strain or model may be less responsive to this compound's effects. Review the literature for studies using the same model or consider using a different strain. |
| Behavioral Task Insensitivity | The selected cognitive task may not be sensitive enough to detect the effects of this compound. Consider using a different, more challenging cognitive task or modifying the parameters of the current task. |
Issue 2: Observation of Adverse Effects (e.g., Tremors)
| Possible Cause | Troubleshooting Step |
| Dosage Too High | The administered dose is likely on the higher end of the dose-response curve, leading to excessive cholinergic stimulation.[1] Reduce the dose of this compound in subsequent experiments. |
| Rapid Administration | A rapid bolus injection might lead to a sudden spike in plasma concentration. Consider a slower infusion rate if using intravenous administration, or ensure a consistent and controlled i.p. injection technique. |
| Animal Sensitivity | Individual animals or certain strains may be more sensitive to the cholinergic effects of this compound. Monitor animals closely and exclude any that show severe adverse reactions. Consider screening animals for baseline tremor rates. |
Experimental Protocols
Novel Object Recognition (NOR) Test in Mice
This protocol is adapted from established methods for assessing recognition memory in mice.[3][4][5]
1. Habituation (Day 1):
-
Place each mouse individually into the empty open-field arena (e.g., 40x40x40 cm) for 5-10 minutes to allow for free exploration and adaptation to the new environment.[3][4]
-
This phase helps to reduce anxiety and novelty-induced exploratory behavior during the testing phases.
2. Familiarization/Training (Day 2):
-
Place two identical objects (e.g., small plastic toys of the same shape and color) in the arena, typically in opposite corners.
-
Place the mouse in the center of the arena and allow it to explore the objects for a set period, usually 5-10 minutes.[3][4]
-
The time spent exploring each object is recorded. Exploration is defined as the mouse's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.
3. Test/Retention (Day 2, after a delay):
-
After a retention interval (e.g., 1 hour to 24 hours), place the mouse back into the arena.
-
One of the familiar objects is replaced with a novel object of similar size but different shape and color.
-
The mouse is allowed to explore for 5-10 minutes, and the time spent exploring the familiar and novel objects is recorded.[3][4]
-
A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Morris Water Maze (MWM) Test in Rats
This protocol is a standard method for assessing spatial learning and memory in rats.[6][7][8]
1. Apparatus:
-
A circular pool (e.g., 150-200 cm in diameter) filled with water made opaque with non-toxic paint.
-
A submerged platform (e.g., 10-15 cm in diameter) placed in one of the four quadrants of the pool.
-
Distal visual cues are placed around the room to serve as spatial references.
2. Habituation/Pre-training (Day 1):
-
Allow the rats to swim freely in the pool for 60 seconds without the platform to acclimate them to the water.
-
Conduct several "cued" trials where the platform is visible (e.g., marked with a flag) to ensure the animals are motivated to find the platform and are not visually impaired.
3. Acquisition/Spatial Training (Days 2-5):
-
The platform is submerged and kept in the same location for all trials.
-
Each rat undergoes a series of trials per day (e.g., 4 trials) starting from different quadrants.
-
The rat is allowed to search for the platform for a maximum time (e.g., 60-90 seconds). If it fails to find the platform, it is gently guided to it.
-
The latency to find the platform and the path length are recorded. A decrease in these measures over days indicates spatial learning.
4. Probe Trial (Day 6):
-
The platform is removed from the pool.
-
The rat is allowed to swim for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is recorded. A significant preference for the target quadrant indicates spatial memory retention.
Data Presentation
This compound Dosage in Rodent Cognitive Studies
| Animal Model | Cognitive Task | Effective Dose Range (i.p.) | Reference |
| Mouse | Passive Avoidance | 3.0 mg/kg | [2] |
| Mouse | Morris Water Maze | 2.0 mg/kg | [2] |
| Mouse | LPS-induced cognitive impairment (MWM and Passive Avoidance) | 4 mg/kg | [9] |
| Mouse | APP/PS1 transgenic model (MWM) | 5 mg/kg (twice daily) | [10] |
| Rat | Tremulous Jaw Movement Induction | 0.75-6.0 mg/kg | [1] |
| Rat | Doxorubicin-induced neurotoxicity | Not specified in abstract | [11] |
| Aged Female Rat | Water Radial Arm Maze | 0.3, 0.6, 1.2 mg/kg/day (ineffective) | [12] |
Mandatory Visualization
This compound's Dual Mechanism of Action
Caption: Dual mechanism of this compound action.
Experimental Workflow for a Typical In Vivo Cognitive Study with this compound
Caption: General experimental workflow.
Signaling Pathway Implicated in this compound-Mediated Cognitive Enhancement
Caption: this compound signaling pathway.
References
- 1. Oral tremor induced by galantamine in rats: a model of the parkinsonian side effects of cholinomimetics used to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of different doses of this compound, a long-acting acetylcholinesterase inhibitor, on memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mmpc.org [mmpc.org]
- 6. explorebioscene.com [explorebioscene.com]
- 7. Aged rats learn Morris Water maze using non-spatial search strategies evidenced by a parameter-based algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Galantamine attenuates amyloid-β deposition and astrocyte activation in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Galantamine mitigates neurotoxicity caused by doxorubicin via reduced neuroinflammation, oxidative stress, and apoptosis in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Galantamine effects on memory, spatial cue utilization, and neurotrophic factors in aged female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cholinergic Side Effects of Galanthamine in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively mitigate the cholinergic side effects of galanthamine in animal models.
Troubleshooting Guides
Issue: Animal exhibits tremors or involuntary muscle contractions after this compound administration.
1. How can I mitigate this compound-induced tremors?
Tremors, often observed as tremulous jaw movements in rats, are a common cholinergic side effect.[1][2] Here are strategies to mitigate them:
-
Co-administration with an Anticholinergic Agent: Administering a muscarinic antagonist like scopolamine can dose-dependently suppress these tremors.[1][2][3]
-
Co-administration with an Adenosine A2A Antagonist: The adenosine A2A antagonist MSX-3 has been shown to significantly attenuate this compound-induced tremulous jaw movements.[1][2]
-
Dose Adjustment: Galantamine-induced tremors are dose-dependent.[1][2] Consider reducing the dose of galantamine to the lowest effective dose for your experimental endpoint.
Quantitative Data on Tremor Mitigation:
| Mitigating Agent | Animal Model | Galantamine Dose | Mitigating Agent Dose | Effect on Tremors |
| Scopolamine | Rat | 3.0 mg/kg (I.P.) | 0.0156-0.25 mg/kg (I.P.) | Dose-dependent suppression of tremulous jaw movements.[1][2][3] |
| MSX-3 | Rat | 3.0 mg/kg (I.P.) | Not specified | Significant attenuation of tremulous jaw movements.[1][2] |
Experimental Protocol: Induction and Mitigation of Tremulous Jaw Movements in Rats
This protocol is adapted from studies on galantamine-induced oral tremors.[1][2]
Objective: To induce and subsequently mitigate tremulous jaw movements in rats.
Materials:
-
Galantamine hydrobromide
-
Scopolamine hydrobromide or MSX-3
-
Sterile saline solution
-
Animal observation chambers
-
Video recording equipment (optional)
-
Electromyography (EMG) equipment (optional, for advanced analysis)
Procedure:
-
Acclimation: Acclimate male Sprague-Dawley rats to the observation chambers for at least 30 minutes before drug administration.
-
Galantamine Administration: Administer galantamine intraperitoneally (I.P.) at a dose known to induce tremors (e.g., 3.0 mg/kg).[1][2]
-
Observation of Tremors: Observe the animals for the onset and severity of tremulous jaw movements. These typically occur within a specific frequency range (3-7 Hz).[1][2] Video recording and EMG can be used for quantitative analysis.
-
Mitigation Strategy:
-
Scopolamine: In a separate cohort of animals, co-administer scopolamine (I.P.) at varying doses (e.g., 0.0156, 0.0312, 0.0625, 0.125, 0.25 mg/kg) with the 3.0 mg/kg dose of galantamine.[1][2]
-
MSX-3: In another cohort, co-administer MSX-3 (dose to be determined based on literature) with the 3.0 mg/kg dose of galantamine.[1][2]
-
-
Data Analysis: Quantify the reduction in the duration and/or frequency of tremulous jaw movements in the co-treated groups compared to the galantamine-only group.
Issue: Animal displays signs of gastrointestinal distress (e.g., diarrhea, increased defecation, abdominal cramping).
1. What strategies can be used to manage gastrointestinal side effects?
Gastrointestinal issues are a well-documented cholinergic side effect of galantamine.[4][5] Here’s how to address them:
-
Slow Dose Escalation: A gradual increase in the dose of galantamine over several days or weeks can help to minimize gastrointestinal adverse events.[5]
-
Administration with Food: Giving galantamine with food can reduce the incidence of nausea and vomiting.[5]
-
Novel Formulations: Consider using alternative formulations that may have a better side effect profile.
-
Anticholinergic Co-administration: While primarily used for tremors, anticholinergic agents may also help in reducing hypermotility of the gut.
Experimental Protocol: Assessment of Gastrointestinal Motility in Rats
This protocol provides a general framework for assessing the impact of galantamine and mitigation strategies on gastrointestinal transit.
Objective: To evaluate the effect of galantamine on gastrointestinal motility and the efficacy of potential mitigating agents.
Materials:
-
Galantamine hydrobromide
-
Test meal (e.g., barium sulfate for X-ray visualization, or a non-absorbable colored marker)
-
Animal gavage needles
-
X-ray equipment (if using barium sulfate)
Procedure:
-
Fasting: Fast the animals overnight (with free access to water) to ensure an empty stomach.
-
Drug Administration: Administer galantamine (and the mitigating agent, if applicable) at the desired doses and route.
-
Test Meal Administration: After a set period (e.g., 30 minutes), administer the test meal via oral gavage.
-
Assessment of Transit:
-
X-ray Method: If using barium sulfate, take X-ray images at specific time points to visualize the progression of the contrast medium through the gastrointestinal tract.[4]
-
Marker Method: If using a colored marker, sacrifice the animals at a predetermined time point and measure the distance the marker has traveled along the small intestine.
-
-
Data Analysis: Compare the gastric emptying time or the intestinal transit distance between the control, galantamine-only, and co-treated groups.
Frequently Asked Questions (FAQs)
Q1: Are there alternative formulations of galantamine with fewer side effects?
A1: Yes, research is ongoing to develop novel formulations of galantamine to reduce its cholinergic side effects. Two promising approaches are:
-
Intranasal (IN) Delivery: IN formulations of galantamine have been developed and tested in rats. This route of administration can achieve systemic blood levels comparable to oral administration and may offer a different side effect profile.[6] One study found that intranasal administration of galantamine hydrobromide significantly increased its concentration in rat brain tissues compared to intragastric and intravenous routes, suggesting enhanced brain targeting.
-
Peptide Derivatives: Novel galantamine-peptide derivatives have been synthesized and show significantly lower toxicity in animal models.[7][8] Acute toxicity studies in mice revealed that these derivatives are about 100 times less toxic than galantamine.[7][8]
Quantitative Data on Novel Galantamine Formulations:
| Formulation | Animal Model | Key Finding |
| Intranasal Galantamine | Rat | Brain AUC was 3.2 and 2.2 times higher than after intragastric and intravenous administration, respectively. |
| Galantamine-Peptide Derivatives | Mouse | Acute toxicity studies show they are approximately 100 times less toxic than galantamine.[7][8] |
Q2: How does the dose of galantamine relate to the severity of its side effects?
A2: The cholinergic side effects of galantamine are generally dose-dependent.[1][2][4] Higher doses are associated with a greater incidence and severity of side effects such as nausea, vomiting, and tremors.[5][9] Therefore, it is crucial to determine the minimal effective dose for your research to minimize these adverse effects. A slow dose-escalation schedule is often recommended in clinical use to improve tolerability.[5]
Q3: What is the underlying mechanism of galantamine's cholinergic side effects?
A3: Galantamine is an acetylcholinesterase (AChE) inhibitor.[10] By inhibiting AChE, it increases the levels of acetylcholine (ACh) in the synaptic cleft, leading to enhanced cholinergic neurotransmission.[10] This increased cholinergic activity is responsible for both its therapeutic effects on cognition and its side effects. The side effects arise from the overstimulation of muscarinic and nicotinic acetylcholine receptors in the peripheral nervous system, which can affect various organs and systems, including the gastrointestinal tract and motor control.[1][2][4]
Visualizations
Caption: Mechanism of this compound action and the origin of its cholinergic side effects.
Caption: Troubleshooting workflow for managing this compound-induced side effects in animal models.
References
- 1. Oral tremor induced by galantamine in rats: a model of the parkinsonian side effects of cholinomimetics used to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Dextran Sodium Sulphate-Induced Gastrointestinal Injury Further Aggravates the Impact of Galantamine on the Gastric Myoelectric Activity in Experimental Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Enhancing Galantamine Distribution in Rat Brain Using Microplasma-Assisted Nose-to-Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New this compound-Peptide Derivatives Designed for Prevention and Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. go.drugbank.com [go.drugbank.com]
improving the yield and purity of synthetic galanthamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of galanthamine. Our aim is to help you improve the yield and purity of your product through detailed experimental protocols, data-driven insights, and clear visual guides.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for producing this compound?
A1: The most prevalent and well-documented strategies for the total synthesis of this compound focus on the construction of its key tetracyclic framework. The two primary approaches are the biomimetic oxidative phenol coupling and the intramolecular Heck reaction to create the quaternary carbon center.[1][2] More recent methods have also explored transition metal-catalyzed reactions and various rearrangement reactions to improve efficiency and yield.[1][2]
Q2: How can I improve the yield of the oxidative phenol coupling step?
A2: The oxidative phenol coupling is a critical step that has been significantly optimized over the years. Initially, yields were quite low, often in the single digits.[2][3] However, substantial improvements have been achieved through a multifactorial analysis of reaction parameters. Key factors to consider for yield improvement include the choice of oxidizing agent, solvent, and reaction temperature. For instance, using [bis(trifluoroacetoxy)iodo]benzene (PIFA) as the oxidant has been shown to increase the yield of the tetracyclic derivative to 60%.[1] On a pilot scale, consistent yields of 40-42% have been achieved.[1][4]
Q3: What is "crystallization-induced dynamic resolution" and why is it important for this compound synthesis?
A3: Crystallization-induced dynamic resolution is a highly efficient method for separating the desired (-)-galanthamine enantiomer from its precursor, racemic (±)-narwedine.[1][3] In this process, the unwanted enantiomer is converted in situ to the desired enantiomer, which then crystallizes from the solution, driving the equilibrium towards the desired product. This technique is crucial for producing enantiomerically pure (-)-galanthamine, which is the biologically active form. The process is highly efficient, with reports of converting 10 g of (±)-narwedine into 9.02 g of (−)-narwedine.[1][3]
Q4: What are the most effective methods for purifying synthetic this compound?
A4: Achieving high purity is critical for pharmaceutical applications. Common purification techniques for this compound include:
-
Recrystallization: This is a standard method for purifying the this compound base or its salts.[5]
-
Column Chromatography: Silica gel chromatography is frequently used to purify intermediates and the final product.[6][7]
-
Centrifugal Partition Chromatography: This is a more advanced liquid-liquid chromatography technique that has been successfully used for this compound purification.[8]
-
Salt Formation and Treatment: Converting the this compound base to its hydrobromide salt, followed by treatment with activated carbon in an aqueous medium, is an effective method for removing impurities and achieving >99% purity by HPLC.[9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in oxidative phenol coupling | - Inefficient oxidizing agent- Suboptimal reaction conditions (solvent, temperature)- Impure starting materials | - Switch to a more effective oxidant such as [bis(trifluoroacetoxy)iodo]benzene (PIFA).[1]- Perform a multifactorial analysis to optimize solvent, temperature, and reaction time.[1]- Ensure the purity of the precursor, 4'-O-methylnorbelladine or its derivatives. |
| Poor enantioselectivity | - Incomplete resolution of (±)-narwedine- Non-stereoselective reduction of the ketone | - Employ crystallization-induced dynamic resolution of (±)-narwedine using a catalytic amount of (−)-narwedine or (+)-galantamine as a seed.[1][3]- Use a stereoselective reducing agent like L-selectride for the ketone reduction instead of LiAlH4, and maintain a low reaction temperature (below -15 °C).[1][3] |
| Incomplete intramolecular Heck reaction | - Inactive palladium catalyst- Unsuitable ligand or solvent- Steric hindrance in the substrate | - Ensure the palladium catalyst is active; consider using a pre-catalyst that is activated in situ.- Screen different phosphine ligands and solvents to find the optimal combination for your specific substrate.- Modify the substrate to reduce steric hindrance near the reaction site, if possible. |
| Presence of impurities in the final product | - Incomplete reactions- Side-product formation- Ineffective purification | - Monitor reaction completion by TLC or HPLC to ensure full conversion.- Optimize reaction conditions to minimize the formation of side products.- Employ a multi-step purification process: initial purification by column chromatography, followed by conversion to the hydrobromide salt, treatment with activated carbon, and recrystallization.[5][9][10] |
Experimental Protocols
Optimized Oxidative Phenol Coupling
This protocol is based on the improved methods for the key coupling reaction.
Materials:
-
N-formyl-4'-O-methylnorbelladine derivative
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the N-formyl-4'-O-methylnorbelladine derivative in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to the optimized temperature (e.g., 0 °C or room temperature, depending on the specific substrate).
-
Add PIFA portion-wise over a period of time to control the reaction rate and temperature.
-
Stir the reaction mixture until completion, monitoring the progress by TLC or HPLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium thiosulfate solution).
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain the tetracyclic dienone.
Crystallization-Induced Dynamic Resolution of (±)-Narwedine
This protocol describes the highly efficient resolution to obtain enantiopure (-)-narwedine.
Materials:
-
(±)-Narwedine
-
Ethanol
-
Triethylamine
-
Seed crystals of (−)-narwedine or (+)-galantamine
Procedure:
-
Dissolve (±)-narwedine in a mixture of ethanol and triethylamine.
-
Add a catalytic amount (e.g., 1-2.5 mol%) of (−)-narwedine or (+)-galantamine seed crystals to the solution.[1][3]
-
Stir the mixture at room temperature to allow for equilibration and crystallization of the desired (-)-enantiomer.
-
Filter the crystalline solid and wash it with cold ethanol.
-
The filtrate, now enriched with the undesired enantiomer, can be subjected to the same process again after concentrating and allowing for racemization, making the process highly atom-economical.
High-Purity this compound Hydrobromide Preparation
This protocol outlines the final purification steps to achieve pharmaceutical-grade this compound.
Materials:
-
Crude this compound base
-
Hydrobromic acid (48%)
-
Ethanol
-
Activated carbon
-
Purified water
Procedure:
-
Dissolve the crude this compound base in ethanol.
-
Slowly add hydrobromic acid to precipitate this compound hydrobromide.
-
Filter the salt and wash it with cold ethanol.
-
Dissolve the this compound hydrobromide in purified water at an elevated temperature (e.g., 80-85 °C).[9][10]
-
Add activated carbon to the hot solution and stir for a short period to remove colored impurities.
-
Filter the hot solution to remove the activated carbon.
-
Allow the solution to cool slowly to crystallize the purified this compound hydrobromide.
-
Filter the pure crystals, wash with a minimal amount of cold water, and dry under vacuum.
Visual Guides
Caption: General workflow for the synthesis of high-purity (-)-galanthamine.
Caption: Troubleshooting logic for improving this compound synthesis outcomes.
References
- 1. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 2. soc.chim.it [soc.chim.it]
- 3. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US6573376B2 - Process for the isolation of this compound - Google Patents [patents.google.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
- 8. FR2879599B1 - USE OF CENTRIFUGAL SHARING CHROMATOGRAPHY FOR THE PURIFICATION OF this compound - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. WO2019222817A1 - Method for preparation of purified galantamine hydrobromide - Google Patents [patents.google.com]
Technical Support Center: Optimizing Bioavailability of Galanthamine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the bioavailability of novel galanthamine derivatives in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted advice to address these issues.
Frequently Asked Questions (FAQs)
Q1: My novel this compound derivative shows good in vitro acetylcholinesterase (AChE) inhibition but has poor oral bioavailability in animal models. What are the likely causes?
A1: Poor oral bioavailability of a this compound derivative, despite promising in vitro activity, can stem from several factors:
-
Low Aqueous Solubility: Chemical modifications to the this compound scaffold can increase lipophilicity, leading to poor dissolution in the gastrointestinal (GI) fluid. For a drug to be absorbed, it must first be in solution.
-
Poor Permeability: The derivative may not efficiently cross the intestinal epithelium to enter the bloodstream. While this compound itself has high permeability, structural changes can negatively impact this property.
-
First-Pass Metabolism: The derivative may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation. The cytochrome P450 enzyme system, particularly CYP2D6 and CYP3A4, is involved in the metabolism of this compound and is likely to affect its derivatives.
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen, limiting its absorption.
Q2: How can I improve the solubility of my this compound derivative?
A2: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble compounds:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug particles, which can lead to a faster dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion. This amorphous form is typically more soluble than the crystalline form.
-
Lipid-Based Formulations: Formulating the derivative in lipids, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS). These systems form fine emulsions in the GI tract, facilitating drug dissolution and absorption.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of a lipophilic drug by encapsulating the non-polar part of the molecule within the cyclodextrin cavity.
Q3: What is a prodrug approach, and can it be useful for my this compound derivative?
A3: A prodrug is an inactive or less active form of a drug that is metabolized (converted) into the active form in the body. This approach can be very effective for overcoming bioavailability challenges. For instance, a lipophilic prodrug of galantamine, Gln-1062, was designed for intranasal administration. This strategy aimed to increase brain penetration and reduce peripheral side effects. By modifying your derivative into a prodrug, you could potentially:
-
Increase aqueous solubility for better dissolution.
-
Enhance permeability across the intestinal membrane.
-
Protect the drug from first-pass metabolism.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of my this compound derivative after oral dosing in rodents.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dissolution | Standardize the formulation. If using a simple suspension, ensure uniform particle size and consistent wetting. Consider advanced formulations like solid dispersions or SEDDS to improve dissolution consistency. |
| Food Effects | Standardize the feeding schedule of the animals. Typically, animals are fasted overnight before oral dosing to reduce variability in gastric emptying and GI fluid composition. |
| Variable First-Pass Metabolism | Determine if your derivative is a substrate for major metabolizing enzymes. If so, consider co-administration with a known inhibitor of that enzyme in a non-clinical setting to understand the extent of metabolism. This is for investigational purposes only. |
| Inconsistent Dosing Technique | Ensure all personnel are proficient in the oral gavage technique to deliver the full dose accurately to the stomach. |
Issue 2: The oral bioavailability of my this compound derivative is significantly lower than expected based on its physicochemical properties.
| Potential Cause | Troubleshooting Steps |
| P-gp Efflux | Conduct in vitro assays (e.g., Caco-2 cell permeability assays with and without a P-gp inhibitor) to determine if your compound is a P-gp substrate. If it is, formulation strategies that inhibit P-gp or bypass this mechanism may be necessary. |
| Gut Wall Metabolism | In addition to hepatic metabolism, metabolism within the intestinal enterocytes can be significant. In situ intestinal perfusion studies in rodents can help quantify the extent of gut wall metabolism. |
| Chemical Instability in GI Tract | Assess the stability of your compound in simulated gastric fluid (pH 1.2-2.5) and simulated intestinal fluid (pH 6.5-7.5) to ensure it is not degrading before it has a chance to be absorbed. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for this compound and a prodrug derivative, Gln-1062. Data for novel experimental derivatives are often not publicly available, but these values provide a useful baseline for comparison.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Oral Bioavailability | 80-100% | |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour (immediate release) | |
| Elimination Half-life (t½) | ~7 hours | |
| Plasma Protein Binding | 18% |
Table 2: Pharmacokinetic Parameters of Gln-1062 (Galantamine Prodrug) in Healthy Elderly Subjects (Intranasal Administration)
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-last (ng.hr/mL) |
| 5.5 mg | 1.83 ± 0.64 | 0.5 | 3.10 ± 0.91 |
| 11 mg | 4.13 ± 1.98 | 0.5 | 7.93 ± 4.74 |
| 22 mg | 8.01 ± 3.42 | 0.5 | 19.3 ± 7.98 |
| Data presented as mean ± standard deviation. Data from a study on the intranasal administration of Gln-1062. |
Experimental Protocols
Protocol: In Vivo Oral Bioavailability Assessment of a Novel Galantamine Derivative in Rats
This protocol provides a general framework. Specific details may need to be adjusted based on the properties of the derivative and institutional guidelines.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old).
-
Housing: Acclimatize animals for at least one week before the experiment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
2. Formulation Preparation:
-
Intravenous (IV) Formulation: Dissolve the derivative in a suitable vehicle (e.g., saline with a co-solvent like DMSO or PEG400, if necessary) to a final concentration for a 1-2 mg/kg dose. The formulation should be sterile-filtered.
-
Oral (PO) Formulation: Prepare a formulation of the derivative (e.g., suspension in 0.5% methylcellulose or a solubilizing formulation) for a dose of 5-10 mg/kg.
3. Study Design:
-
Use a crossover or parallel study design with at least 3-5 rats per group.
-
IV Group: Administer the IV formulation via the tail vein.
-
PO Group: Administer the oral formulation via oral gavage.
-
Fasting: Fast the animals overnight (12-16 hours) before dosing, with free access to water.
4. Dosing and Sample Collection:
-
Weigh each animal before dosing to calculate the precise dose volume.
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at pre-determined time points.
-
IV time points (example): 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO time points (example): 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Process blood samples by centrifugation to obtain plasma, and store the plasma at -80°C until analysis.
5. Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, typically LC-MS/MS, for the quantification of the this compound derivative in plasma.
6. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Visualizations
Technical Support Center: Troubleshooting Inconsistent Results in Galanthamine Efficacy Studies
Welcome to the technical support center for galanthamine efficacy studies. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot the complexities of experimenting with this compound. Inconsistent results in preclinical and clinical studies can arise from a variety of factors. This guide provides a structured approach to identifying and addressing these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: Galantamine has a dual mechanism of action. It is a reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme, which increases the availability of acetylcholine in the synaptic cleft.[1][2][3] Additionally, it acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), enhancing their response to acetylcholine.[1][2] This dual action is thought to contribute to its therapeutic effects in conditions like Alzheimer's disease.[4]
Q2: Why are there inconsistencies in the reported efficacy of galantamine across different studies?
A2: Inconsistencies can stem from several factors including the heterogeneity of patient populations or animal models, variations in drug dosage and duration of treatment, and the use of different criteria for assessing efficacy.[5] The progressive nature of neurodegenerative diseases also means that the underlying cholinergic system, which this compound targets, is constantly changing, potentially leading to varied responses over time.[6]
Q3: What are the known pharmacokinetic variables that can influence study outcomes?
A3: Galantamine's pharmacokinetics can be influenced by several factors. It has a high oral bioavailability of approximately 90%.[6][7] Metabolism is primarily carried out by the liver enzymes CYP2D6 and CYP3A4.[3][4] Genetic variations in these enzymes can lead to differences in metabolism, with some individuals being "poor metabolizers," which can affect drug clearance.[6] Co-administration of drugs that inhibit these enzymes can also increase this compound's bioavailability.[7] Food can delay the time to peak concentration and reduce the maximum concentration, but does not affect the overall absorption.[6][8]
Q4: Can the formulation of this compound impact experimental results?
A4: Yes, the formulation can impact results. Galantamine is available in immediate-release and extended-release tablets, as well as an oral solution.[1] Different formulations will have different absorption profiles, which can influence the timing of peak plasma concentrations and potentially the observed efficacy and side effects. For preclinical studies, the salt form of galantamine (e.g., hydrobromide vs. lactate) can affect solubility, which is a critical factor for certain administration routes like intranasal delivery.[9]
Troubleshooting Guides
Issue 1: Higher Than Expected Variability in Response Within a Treatment Group
| Potential Cause | Troubleshooting Steps |
| Genetic Polymorphisms in Metabolizing Enzymes | Genotype subjects for CYP2D6 to identify "poor metabolizers" who may have altered drug clearance.[6] Account for this variability in the statistical analysis. |
| Drug-Drug Interactions | Review all co-administered medications for known inhibitors of CYP2D6 (e.g., paroxetine, fluoxetine) and CYP3A4 (e.g., ketoconazole, erythromycin) which can increase this compound exposure.[6][7] |
| Inconsistent Drug Administration | Ensure strict adherence to dosing schedules. For oral administration, consider the effect of food, as it can delay absorption.[6][8] For preclinical studies, verify the accuracy of the administered dose and the stability of the this compound solution. |
| Disease Progression Heterogeneity | Stratify the study population based on disease severity at baseline. The efficacy of this compound may be lower in later stages of neurodegenerative diseases due to a greater loss of cholinergic neurons.[6] |
Issue 2: Lack of Efficacy or U-Shaped Dose-Response Curve
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dosing Regimen | Preclinical studies in mice have demonstrated a U-shaped dose-response curve, with optimal effects at specific doses (e.g., 2.0-3.0 mg/kg, IP) and impaired performance at higher doses.[10] Conduct thorough dose-response studies to identify the optimal therapeutic window for your specific model and outcome measure. In some cases, higher doses have been shown to exacerbate deficits.[11] |
| Timing of Assessment | The half-life of galantamine is approximately 7 hours.[3][4] Ensure that the timing of your behavioral or cognitive assessments aligns with the peak plasma concentration of the drug, which is about 1 hour after oral administration without food.[6] |
| Disease Model Selection | The cholinergic deficit varies across different disease models. Galantamine's efficacy may be more pronounced in models with a demonstrated cholinergic deficit.[12] Ensure your chosen model is appropriate for studying the effects of a cholinergic agent. |
| Assay Sensitivity | The chosen cognitive or behavioral assay may not be sensitive enough to detect the effects of galantamine. Consider using a battery of tests that assess different cognitive domains. |
Experimental Protocols & Methodologies
Preparation of Galantamine for Preclinical Studies
-
Form: Galantamine hydrobromide is a common salt form used in research and is a white powder.[2]
-
Solvent: For intraperitoneal (IP) injection in rodents, galantamine hydrobromide can be dissolved in sterile 0.9% saline.
-
Concentration: The concentration of the solution should be calculated based on the desired dose (e.g., mg/kg) and the injection volume appropriate for the animal model (e.g., 10 ml/kg for mice).
-
Storage: Prepare solutions fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C and protect from light.
General Workflow for Preclinical Efficacy Assessment
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Galantamine - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid health technology assessment of galantamine for the treatment of Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Development of a novel high-concentration galantamine formulation suitable for intranasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of different doses of this compound, a long-acting acetylcholinesterase inhibitor, on memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluating the Efficacy of Chronic Galantamine on Sustained Attention and Cholinergic Neurotransmission in A Pre-Clinical Model of Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. No consistent evidence of efficacy of galantamine in vascular cognitive impairment | Cochrane [cochrane.org]
Technical Support Center: Managing Galanthamine-Induced Nausea and Gastrointestinal Issues in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering nausea and gastrointestinal (GI) side effects in animal studies involving galanthamine.
Troubleshooting Guides
Issue: Animals are exhibiting signs of nausea and gastrointestinal distress (e.g., vomiting, diarrhea, pica) after this compound administration.
Solution Workflow:
This workflow provides a step-by-step approach to identifying the cause and implementing a solution for this compound-induced GI issues.
Caption: Troubleshooting workflow for this compound-induced GI issues.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the common gastrointestinal side effects observed with this compound in animal studies?
A1: The most frequently reported GI side effects are nausea, vomiting, diarrhea, decreased appetite, and subsequent weight loss.[1][2][3] These effects are a predictable consequence of this compound's mechanism of action.[1][4]
Q2: Why does this compound cause nausea and gastrointestinal issues?
A2: this compound is a cholinesterase inhibitor, which means it increases the levels of acetylcholine in the body.[5][6] This leads to enhanced cholinergic activity, which can increase gastric acid secretion and gastrointestinal motility, resulting in side effects like nausea and diarrhea.[4][7]
Q3: At what doses are these side effects typically observed?
A3: The incidence and severity of GI side effects are generally dose-dependent.[8] While specific dose-response relationships can vary between species and individual animals, higher doses are more likely to induce these effects.
Troubleshooting & Mitigation
Q4: How can I reduce the incidence of nausea and vomiting in my animal subjects?
A4: Several strategies can be employed:
-
Dose Titration: Start with a lower dose of this compound and gradually increase to the target dose over several days or weeks.[1]
-
Split Dosing: Administer the total daily dose in two or more smaller doses throughout the day.
-
Administration with Food: For oral administration, providing this compound with food may help to reduce gastric irritation.[3]
-
Co-administration of Anti-emetics: In some cases, co-administration with an anti-emetic drug may be necessary. The choice of anti-emetic will depend on the animal model and the specific research question.
Q5: Are there any pharmacological agents that can be co-administered to mitigate these GI effects?
A5: Anticholinergic agents like atropine and ipratropium have been shown to influence the effects of this compound on gastrointestinal smooth muscles in vitro.[7] However, the use of such agents should be carefully considered as they may interfere with the primary effects of this compound being investigated.
Q6: My study uses rodents, which cannot vomit. How can I assess nausea in these animals?
A6: Since rodents do not have an emetic reflex, researchers often use "pica" behavior as a surrogate marker for nausea.[9][10] Pica is the ingestion of non-nutritive substances, such as clay (kaolin). An increase in kaolin consumption is interpreted as a sign of gastrointestinal malaise.[9] Other potential models of nausea in rodents include conditioned taste aversion and reduced food intake.[9][11]
Experimental Design & Protocols
Q7: Can you provide a basic protocol for assessing pica in rats?
A7: Objective: To quantify nausea-like behavior in rats by measuring the consumption of kaolin.
Materials:
-
Standard rat chow
-
Kaolin pellets (hydrated aluminum silicate)
-
Metabolic cages that allow for the separation and measurement of food and kaolin intake
Protocol:
-
Acclimation: House rats individually in metabolic cages for at least 3 days to acclimate them to the environment and the presence of both standard chow and kaolin pellets.
-
Baseline Measurement: For 2-3 days prior to this compound administration, measure the daily consumption of both standard chow and kaolin for each rat to establish a baseline.
-
This compound Administration: Administer this compound according to the study protocol.
-
Post-treatment Measurement: For a predetermined period after administration (e.g., 24-48 hours), continue to measure the daily consumption of both standard chow and kaolin.
-
Data Analysis: Compare the amount of kaolin consumed before and after this compound administration. A significant increase in kaolin consumption post-treatment is indicative of pica and, by extension, nausea.
Quantitative Data
Table 1: Incidence of Common Adverse Reactions with this compound (Human Clinical Trials)
| Adverse Reaction | Galantamine-Treated Patients (%) | Placebo-Treated Patients (%) |
| Nausea | ≥ 5 | < 5 |
| Vomiting | ≥ 5 | < 5 |
| Diarrhea | ≥ 5 | < 5 |
| Dizziness | ≥ 5 | < 5 |
| Headache | ≥ 5 | < 5 |
| Decreased Appetite | ≥ 5 | < 5 |
Data adapted from human clinical trial information, which can provide a general indication of expected cholinergic side effects.[1]
Signaling Pathways and Workflows
Cholinergic Signaling Pathway Leading to GI Issues
The following diagram illustrates the mechanism by which this compound can lead to gastrointestinal side effects.
Caption: this compound's mechanism of inducing GI side effects.
Experimental Workflow for a this compound GI Tolerance Study
This diagram outlines a typical workflow for an animal study designed to assess and manage the gastrointestinal effects of this compound.
Caption: Workflow for a this compound GI tolerance study in animals.
References
- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goodrx.com [goodrx.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Treating disorders across the lifespan by modulating cholinergic signaling with galantamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo and in vitro study of the influence of the anticholinesterase drug galantamine on motor and evacuative functions of rat gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dextran Sodium Sulphate-Induced Gastrointestinal Injury Further Aggravates the Impact of Galantamine on the Gastric Myoelectric Activity in Experimental Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predicting the emetic liability of novel chemical entities: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Why Can’t Rodents Vomit? A Comparative Behavioral, Anatomical, and Physiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Nausea and Vomiting: Current Knowledge and Recent Advances in Intracellular Emetic Signaling Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Galantamine Dose-Escalation Strategies for Improved Tolerability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing galantamine in their studies. The focus is on dose-escalation strategies to enhance the tolerability of galantamine in research subjects.
Troubleshooting Guides
Issue: High Incidence of Nausea and Vomiting During Initial Dosing
Question: We are observing a high rate of nausea and vomiting in our research subjects shortly after initiating galantamine. What strategies can we implement to mitigate these adverse events?
Answer:
Gastrointestinal side effects, particularly nausea and vomiting, are the most common adverse events associated with galantamine, especially during the initial treatment phase and following dose increases.[1][2][3] To improve tolerability, consider the following strategies:
-
Gradual Dose Titration: A slow and steady dose escalation is the most effective method to reduce the incidence and severity of gastrointestinal side effects.[3] A rapid titration can lead to more significant cholinergic side effects.[3]
-
Administration with Food: Administering galantamine with meals can help reduce nausea and vomiting.[3][4] Food can decrease the maximum plasma concentration (Cmax) by 25% and delay the time to reach Cmax by 1.5 hours, which may lessen the intensity of side effects.
-
Adequate Hydration: Ensure subjects maintain adequate fluid intake, as this can help manage gastrointestinal upset.[3]
-
Formulation Choice: The extended-release (ER) formulation of galantamine may be associated with a lower incidence of nausea compared to the immediate-release (IR) formulation, although this is not always statistically significant.[5]
Experimental Protocol: Standard Dose Escalation for Immediate-Release (IR) Galantamine
-
Initiation: Begin with a starting dose of 4 mg twice daily, administered with the morning and evening meals.[3]
-
First Escalation: After a minimum of four weeks, and if the initial dose is well-tolerated, increase the dosage to 8 mg twice daily (a total of 16 mg/day).[3]
-
Second Escalation: Following another minimum period of four weeks on 16 mg/day, a further increase to 12 mg twice daily (a total of 24 mg/day) can be considered based on clinical benefit and tolerability.[3]
Issue: Subject Discontinuation Due to Adverse Events
Question: A significant number of our study participants are discontinuing galantamine treatment due to adverse events. How can we improve subject retention?
Answer:
Discontinuation rates are often linked to the tolerability of the drug. The majority of discontinuations due to adverse events occur during the dose-escalation phase.[1][2] To improve retention:
-
Implement a Flexible Dose-Escalation Strategy: A flexible approach allows for adjustments based on individual subject tolerability.[6][7][8] If a subject experiences bothersome side effects, the dose can be maintained at the current level for a longer period or even reduced temporarily.
-
Slower Titration Regimen: Extending the interval between dose escalations beyond the standard four weeks may improve tolerability for some subjects.[9][10]
-
Proactive Side Effect Management: Educate research subjects about the potential for transient side effects and provide guidance on managing them (e.g., taking medication with food, staying hydrated). The median duration of nausea is often 5-7 days after a dose increase.[1][3]
-
Re-challenge at a Lower Dose: If a subject discontinues treatment for more than three days, it is crucial to restart at the lowest dose and repeat the escalation process.[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended dose-escalation schedules for immediate-release (IR) and extended-release (ER) galantamine?
A1: The standard dose-escalation schedules are as follows:
| Formulation | Starting Dose | First Escalation (after ≥ 4 weeks) | Second Escalation (after ≥ 4 weeks) | Maximum Recommended Dose |
| Immediate-Release (IR) | 4 mg twice daily | 8 mg twice daily (16 mg/day) | 12 mg twice daily (24 mg/day) | 24 mg/day |
| Extended-Release (ER) | 8 mg once daily | 16 mg once daily | 24 mg once daily | 24 mg/day |
Q2: Is a faster dose titration ever appropriate?
A2: While slower titration is generally recommended to improve tolerability, some studies have investigated faster dose-escalation schedules. For instance, a fast titration of 8 mg/week increments has been studied.[11] However, faster titration may be associated with a higher incidence of adverse events, particularly gastrointestinal issues.[2] The choice of titration speed should be carefully considered based on the study protocol and the specific research population.
Q3: How do the side effect profiles of the IR and ER formulations compare during dose escalation?
A3: Both formulations have similar overall side effect profiles. The most common adverse events are nausea, vomiting, diarrhea, dizziness, and headache.[1] Some evidence suggests that the ER formulation may have a slightly more favorable gastrointestinal tolerability profile. A post hoc analysis of a clinical trial found that for subjects reporting nausea, the percentage of days with nausea was lower with the ER formulation compared to the IR formulation.[5]
Q4: What are the discontinuation rates due to adverse events with different galantamine doses?
A4: Discontinuation rates due to adverse events tend to be dose-dependent. In a placebo-controlled trial, the discontinuation rates were as follows:
| Treatment Group | Discontinuation Rate due to Adverse Events |
| Placebo | 9% |
| Galantamine 24 mg/day (lower dose group) | 14% |
| Galantamine 32 mg/day (higher dose group) | 22% |
Data from a multicentre randomised controlled trial.[2]
Q5: What is the incidence of common adverse events during dose escalation?
A5: The incidence of the most common adverse events from pooled double-blind, placebo-controlled clinical trials is summarized below:
| Adverse Event | Galantamine-Treated Patients (%) | Placebo-Treated Patients (%) |
| Nausea | ≥5% | <5% |
| Vomiting | ≥5% | <5% |
| Diarrhea | ≥5% | <5% |
| Dizziness | ≥5% | <5% |
| Headache | ≥5% | <5% |
| Decreased Appetite | ≥5% | <5% |
Specific percentages for each event at different dosages can vary across studies.[1] In one study with a slow-titration regimen, the most frequently reported adverse events were nausea (16.4%), dizziness (9.6%), and vomiting (6.8%).[10]
Experimental Protocols
Protocol: Flexible Dose Escalation of Galantamine
-
Initiation: Begin treatment with the recommended starting dose (4 mg twice daily for IR or 8 mg once daily for ER).
-
Assessment of Tolerability: At each study visit (e.g., weekly or bi-weekly), assess the subject for the presence and severity of adverse events using a standardized questionnaire or interview.
-
Dose Escalation Decision:
-
If the current dose is well-tolerated after a minimum of four weeks, escalate to the next dose level.
-
If the subject experiences mild to moderate, tolerable adverse events, consider maintaining the current dose for an extended period (e.g., an additional 2-4 weeks) before attempting the next escalation.
-
If the subject experiences significant or intolerable adverse events, consider reducing the dose to the previously tolerated level.
-
-
Maintenance Phase: Once the subject reaches the target maintenance dose (e.g., 16 mg/day or 24 mg/day) and demonstrates good tolerability, they can enter the maintenance phase of the study.
Visualizations
Caption: Standard dose-escalation workflows for IR and ER galantamine.
Caption: Relationship between dosing strategies and galanthamine tolerability.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Efficacy and safety of galantamine in patients with mild to moderate Alzheimer's disease: multicentre randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Galantamine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. Post hoc comparison of daily rates of nausea and vomiting with once- and twice-daily galantamine from a double-blind, placebo-controlled, parallel-group, 6-month study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of a flexible galantamine dose in Alzheimer's disease: a randomised, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of a flexible galantamine dose in Alzheimer's disease: a randomised, controlled trial - ProQuest [proquest.com]
- 8. Effects of a flexible galantamine dose in Alzheimer's disease: a randomised, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy study of galantamine in possible Alzheimer's disease with or without cerebrovascular disease and vascular dementia in Thai patients: a slow-titration regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy study of galantamine in possible Alzheimer's disease with or without cerebrovascular disease and vascular dementia in Thai patients: a slow-titration regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two galantamine titration regimens in patients switched from donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of Galanthamine: A Technical Support Guide
For researchers, chemists, and pharmaceutical professionals engaged in the large-scale synthesis of galanthamine, this technical support center provides essential guidance on overcoming common challenges. From troubleshooting low yields to understanding complex reaction mechanisms, this resource offers practical solutions and in-depth information to streamline your synthesis process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions in a straightforward question-and-answer format.
Problem: Low yield in the initial oxidative phenol coupling reaction.
-
Potential Cause 1: Use of harsh or non-specific oxidizing agents. The traditional use of potassium ferricyanide (K3Fe(CN)6) in the biomimetic synthesis of this compound is known for its low yields, often around 1.4%, due to the formation of undesired side-products.[1] This reagent's high toxicity and negative environmental impact are also significant concerns.[1]
-
Solution 1: Explore alternative and milder oxidizing agents. Hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) have been shown to improve yields significantly, with some studies reporting up to 60% for the key oxidative coupling step.[2] Chemoenzymatic approaches using laccase from Trametes versicolor with TEMPO as a redox mediator have also demonstrated high efficiency, achieving yields of 70% for the oxidative coupling product.
-
Potential Cause 2: Unfavorable reaction conditions. The solvent and temperature can dramatically influence the outcome of the oxidative coupling.
-
Solution 2: Optimize reaction parameters. For PIFA-promoted oxidative coupling, trifluoroethanol has been identified as a crucial solvent for achieving high yields.[2] When using enzymatic methods, careful control of pH and temperature is essential for optimal enzyme activity.[3]
Problem: Difficulty in achieving the desired stereoisomer ((-)-galanthamine).
-
Potential Cause 1: The synthesis route produces a racemic mixture of (+)- and (-)-galanthamine or its precursor, narwedine.
-
Solution 1: Implement a chiral resolution step. The industrial synthesis of (-)-galanthamine by Sanochemia effectively utilizes a crystallization-induced dynamic chiral resolution of racemic narwedine.[2] This process uses a catalytic amount of the desired (-)-narwedine or (+)-galanthamine as a seed to induce the crystallization of the desired enantiomer from the racemic mixture in high yield.[2]
-
Potential Cause 2: The final reduction of narwedine to this compound is not stereoselective.
-
Solution 2: Employ a stereoselective reducing agent. The use of L-selectride for the reduction of (-)-narwedine is a key step in ensuring the formation of (-)-galanthamine. This reaction is highly stereoselective, producing the desired S,S,R configuration, especially when the reaction temperature is maintained below -15 °C to prevent the formation of the S,S,S epimer.[4]
Problem: Formation of the epi-galanthamine impurity.
-
Potential Cause: The reduction of the narwedine precursor can lead to the formation of the undesired epimer.
-
Solution: Careful selection of the reducing agent and strict temperature control are crucial. While lithium aluminum hydride has been used, it can result in significant amounts of epi-galanthamine (up to 39%).[5] L-selectride offers much higher stereoselectivity, minimizing the formation of the epimer to as low as 6% when the reaction is carefully controlled.[4]
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for constructing the tetracyclic core of this compound?
A1: The primary strategies include:
-
Biomimetic Oxidative Coupling: This approach mimics the natural biosynthesis of this compound and involves an intramolecular phenol coupling to form the key spirocyclic dienone intermediate.[2]
-
Transition Metal-Catalyzed Reactions: The intramolecular Heck reaction is a powerful tool for constructing the quaternary carbon center and the heterocyclic B ring of the this compound scaffold.[2][6]
-
Rearrangement Reactions: Methods like the semipinacol rearrangement have been successfully employed to create the benzylic quaternary center.[2]
-
Alkylation and Annulation Reactions: Various strategies involving Michael additions and Robinson annulations have been developed to assemble the core structure.[2]
Q2: What is the significance of the Sanochemia industrial process for this compound synthesis?
A2: The Sanochemia process represents a major advancement in the large-scale, economically viable synthesis of (-)-galanthamine.[2][7] Its key innovation is the use of a highly efficient crystallization-induced dynamic chiral resolution of (±)-narwedine, which allows for the production of the enantiomerically pure precursor on a multi-kilogram scale with an overall yield of 12.4%.[2]
Q3: Are there more environmentally friendly alternatives to traditional chemical synthesis?
A3: Yes, significant progress has been made in developing greener synthetic routes.
-
Chemoenzymatic Synthesis: The use of enzymes like laccase for the oxidative coupling step eliminates the need for toxic heavy metal oxidants and proceeds under mild conditions.
-
Electrosynthesis: Anodic oxidative coupling offers a sustainable alternative by using electrons as the primary reagent, thus avoiding stoichiometric chemical oxidants.[2][8]
Quantitative Data Summary
The following tables provide a summary of key quantitative data from various this compound synthesis methodologies for easy comparison.
Table 1: Comparison of Yields for the Key Oxidative Coupling Step
| Oxidizing Agent/Method | Yield (%) | Reference |
| Potassium Ferricyanide (K3Fe(CN)6) | 1.4 | |
| Optimized Oxidative Coupling | 11 | [4] |
| [bis(trifluoroacetoxy)iodo]benzene (PIFA) | 60-85 | |
| Laccase/TEMPO | 70 | |
| Anodic Oxidation (Electrosynthesis) | 55 | [2][8] |
Table 2: Overall Yields for Selected this compound Syntheses
| Synthesis Route/Process | Overall Yield (%) | Scale | Reference |
| Sanochemia Industrial Process | 12.4 | Multi-kilogram | [2] |
| Trost Asymmetric Synthesis | 14.8 | Not specified | [9] |
| Saladino Chemoenzymatic Synthesis | 34 | Not specified | [2] |
| Tu Semipinacol Rearrangement | 12 | Not specified | [2] |
| Brown Enyne RCM/Heck Reaction | 7.3 | Not specified | [2] |
Key Experimental Protocol: Sanochemia Industrial Synthesis of (-)-Galanthamine
This protocol outlines the key stages of the Sanochemia process, a benchmark for the large-scale production of (-)-galanthamine.
-
Preparation of the Precursor: The synthesis begins with the preparation of the key precursor, N-formyl-2-bromo-O-methylnorbelladine, from commercially available starting materials.
-
Oxidative Phenol Coupling: The precursor undergoes an intramolecular oxidative phenol coupling reaction to yield racemic (±)-narwedine.
-
Crystallization-Induced Dynamic Chiral Resolution: This is the pivotal step of the process. Racemic (±)-narwedine is dissolved in a suitable solvent system (e.g., ethanol/triethylamine). A catalytic amount of enantiomerically pure (-)-narwedine is introduced as a seed crystal. The solution is allowed to equilibrate, leading to the preferential crystallization of (-)-narwedine. This process has been successfully scaled up to 7 kg batches.[2]
-
Stereoselective Reduction: The isolated (-)-narwedine is then subjected to a stereoselective reduction using L-selectride at a controlled temperature below -15 °C. This step is critical for minimizing the formation of the epi-galanthamine impurity.[4]
-
Isolation and Purification: The final product, (-)-galanthamine, is isolated, typically as a hydrobromide salt, and purified to meet pharmaceutical standards. The overall process has been reported to yield over 5 kg of the final product with an overall yield of 12.4%.[2]
Visualizations
The following diagrams illustrate key aspects of this compound synthesis and troubleshooting.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Key steps in the biomimetic synthesis of (-)-galanthamine.
References
- 1. Biomimetic synthesis of galantamine via laccase/TEMPO mediated oxidative coupling - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00935K [pubs.rsc.org]
- 2. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 3. Biotechnological Approaches to Optimize the Production of Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 5. soc.chim.it [soc.chim.it]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biomimetic total synthesis of (−)-galanthamine via intramolecular anodic aryl–phenol coupling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00669C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
refining purification protocols to remove impurities from galanthamine extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for galanthamine extracts.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound from plant extracts.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Liquid-Liquid Extraction (LLE) | - High concentration of lipids, fatty acids, or other surfactant-like compounds in the extract.- Vigorous shaking during extraction, causing excessive mixing of the aqueous and organic phases.[1] | - Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact without forming a stable emulsion.[1]- "Salting Out": Add a saturated sodium chloride (brine) solution to the mixture. This increases the ionic strength of the aqueous phase, which can help break the emulsion.[1][2]- Filtration: Pass the emulsified mixture through a pad of Celite or glass wool to physically disrupt the emulsion.[2]- Centrifugation: Centrifuge the mixture to facilitate the separation of the layers.[1]- Solvent Modification: Add a small amount of a different organic solvent to alter the polarity and help break the emulsion.[1] |
| Low Yield of this compound After Extraction | - Incorrect pH: The pH of the aqueous phase may not be optimal for partitioning this compound into the organic solvent. This compound, as an alkaloid, is more soluble in organic solvents in its free base form, which is favored at higher pH.[3]- Insufficient Extraction Cycles: The number of extractions may not be adequate to recover all the this compound.- Inappropriate Solvent Choice: The organic solvent used may not have a high enough partition coefficient for this compound. | - pH Adjustment: Ensure the aqueous phase is made sufficiently alkaline (pH 9-12) before extraction with an organic solvent.[4]- Multiple Extractions: Perform multiple extractions (e.g., 3-4 times) with smaller volumes of the organic solvent rather than a single extraction with a large volume.- Solvent Selection: Consider using solvents like methyl isobutyl ketone, ethyl acetate, or butyl acetate, which have been shown to be effective.[4] |
| Co-elution of Impurities with this compound in Column Chromatography | - Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica gel, alumina) may not provide sufficient selectivity for this compound and closely related impurities.- Incorrect Mobile Phase Composition: The polarity of the solvent system may not be optimal for separating the target compound from impurities. | - Stationary Phase Selection: Test different stationary phases, such as silica gel or alumina. For some applications, ion-exchange chromatography can be effective for separating alkaloids.[5]- Mobile Phase Optimization: Systematically vary the solvent ratios in the mobile phase to improve resolution. A common mobile phase for silica gel chromatography of this compound is a mixture of chloroform, ethyl acetate, and methanol.[6]- Gradient Elution: Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity, to improve the separation of compounds with different polarities. |
| Poor Peak Shape or Resolution in Preparative HPLC | - Column Overloading: Injecting too much sample onto the column can lead to peak broadening and poor separation.[4]- Inappropriate Mobile Phase: The mobile phase may not be strong enough to elute the compound efficiently, or it may not provide adequate separation from impurities.- Sub-optimal Flow Rate: The flow rate may be too high for efficient separation on the preparative column. | - Loading Study: Perform a loading study on an analytical column first to determine the maximum sample amount that can be injected without compromising resolution before scaling up.[4]- Method Optimization on Analytical Scale: Develop and optimize the separation on an analytical HPLC column with the same stationary phase as the preparative column before scaling up.[7]- Flow Rate Adjustment: Scale the flow rate appropriately based on the dimensions of the preparative column.[4] |
| Presence of Fatty Acids in the Purified Extract | - Lipophilic Nature of Plant Extracts: Crude extracts from plant materials, especially bulbs, often contain significant amounts of lipids and fatty acids. | - Defatting Step: Before the primary extraction, pre-extract the plant material with a non-polar solvent like n-hexane to remove a significant portion of the fatty acids.[8]- Liquid-Liquid Extraction: Utilize a hexane-methanol liquid-liquid extraction. Fatty acids will preferentially partition into the hexane phase, while the more polar this compound will remain in the methanolic phase.[8]- Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., silica or aminopropyl) to selectively retain and remove fatty acids. |
Frequently Asked Questions (FAQs)
1. What are the most common impurities found in this compound extracts from natural sources?
Common impurities include other Amaryllidaceae alkaloids such as lycoramine, galantaminone, N-desmethyl this compound, and epi-galanthamine.[9][10] Additionally, depending on the extraction method, residual solvents and degradation products can be present.[11][12]
2. How can I effectively monitor the purity of my this compound sample during the purification process?
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for monitoring purity.[6][13] Key parameters for an HPLC method include:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or ammonium formate) and an organic solvent like acetonitrile is typical.[13][14] A gradient elution can be beneficial for separating multiple impurities.[13]
-
Detection Wavelength: Detection is often performed at approximately 230 nm or 288 nm.[9][13]
3. What is a "green" alternative to traditional solvent-based extraction and purification of this compound?
Supercritical fluid extraction (SFE) using carbon dioxide (scCO2) is a more environmentally friendly alternative.[6] For effective extraction of this compound, the plant material should be pre-treated with a base to convert this compound to its free base form, which is more soluble in scCO2.[15][16]
4. What is the importance of pH control during the extraction and purification of this compound?
pH control is critical. This compound is an alkaloid with a pKa around 7.9.[17]
-
Acidic Conditions (Low pH): In an acidic solution, this compound is protonated and more soluble in the aqueous phase. This is useful for washing the organic extract to remove non-basic impurities.
-
Alkaline Conditions (High pH): In a basic solution (pH > 8), this compound is in its free base form, which is less polar and more soluble in organic solvents. This is essential for efficient extraction from the aqueous phase into an organic solvent.[15][3]
5. I am scaling up my purification process from the lab to a pilot scale. What are some key challenges I should anticipate?
Key challenges in scaling up purification include:
-
Process Reproducibility: Ensuring that the process remains consistent and yields a product of the same quality at a larger scale can be difficult due to variations in equipment and process dynamics.[18]
-
Chromatography Resin Costs: The cost of chromatography resins can become significant at larger scales.[19]
-
Column Packing and Performance: Packing large-scale chromatography columns uniformly is challenging, and column performance can degrade over multiple cycles due to the buildup of impurities.[19]
-
Technology Transfer: Ensuring clear communication and documentation between R&D and manufacturing teams is crucial for a successful scale-up.[18]
Quantitative Data on Purification Methods
| Purification Method | Parameter | Value | Source Material | Reference |
| Liquid-Liquid Extraction (LLE) | Recovery | 75% | Narcissus Bulbs | [1] |
| Solid-Phase Extraction (SPE) - Strata X-C Cartridge | Recovery | 64% | Narcissus Bulbs | [1] |
| Solid-Phase Extraction (SPE) - Oasis MCX Cartridge | Recovery | 82% | Narcissus Bulbs | [1] |
| Patent-Described Multi-Step Purification | Purity (HPLC Grade) | > 99% | Leucojum aestivum or Narcissus | [4] |
| Supercritical CO2 Extraction (Optimized) | Yield | 303 µg/g | Narcissus pseudonarcissus Bulbs | [16] |
Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction (LLE) for this compound Purification
-
Acidic Extraction: a. Macerate the dried and powdered plant material (e.g., Narcissus bulbs) in an acidic aqueous solution (e.g., 1% sulfuric acid) for several hours to extract the alkaloids as their salt forms. b. Filter the mixture to remove solid plant material.
-
Defatting (Optional but Recommended): a. Wash the acidic aqueous extract with a non-polar organic solvent (e.g., n-hexane) to remove lipids and other non-polar impurities. b. Discard the organic phase.
-
Basification: a. Adjust the pH of the aqueous extract to 9-12 with a base (e.g., ammonium hydroxide or sodium carbonate) to convert this compound to its free base.
-
Organic Solvent Extraction: a. Extract the basified aqueous solution multiple times with a suitable organic solvent (e.g., methyl isobutyl ketone or ethyl acetate). b. Combine the organic extracts.
-
Concentration and Crystallization: a. Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate). b. Evaporate the solvent under reduced pressure to obtain the crude this compound extract. c. The crude extract can be further purified by recrystallization from a suitable solvent or by column chromatography.
Protocol 2: Column Chromatography for Further Purification
-
Column Preparation: a. Prepare a slurry of silica gel in the initial mobile phase solvent. b. Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: a. Dissolve the crude this compound extract in a minimal amount of the mobile phase. b. Load the sample onto the top of the silica gel column.
-
Elution: a. Elute the column with a suitable mobile phase, such as a mixture of chloroform, ethyl acetate, and methanol.[6] b. Start with a lower polarity solvent mixture and consider gradually increasing the polarity (gradient elution) to improve separation.
-
Fraction Collection and Analysis: a. Collect fractions as the solvent elutes from the column. b. Analyze the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing pure this compound. c. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: Workflow for this compound Purification.
Caption: Troubleshooting Logic for Emulsion Formation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Workup [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. CN1611502A - Method for separating this compound from plant extract - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. cms.mz-at.de [cms.mz-at.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijrpr.com [ijrpr.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. khu.elsevierpure.com [khu.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
- 18. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 19. bio-rad.com [bio-rad.com]
Technical Support Center: Managing Galanthamine-Induced Bradycardia in Animal Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing bradycardia induced by galanthamine in animal research settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced bradycardia and why does it occur?
A1: this compound-induced bradycardia is a decrease in heart rate below the normal range for the species being studied following the administration of this compound. This occurs because this compound is a reversible acetylcholinesterase inhibitor. By inhibiting the acetylcholinesterase enzyme, it increases the levels and duration of action of acetylcholine (ACh) at the synaptic cleft. In the heart, ACh binds to M2 muscarinic receptors in the sinoatrial (SA) node, the heart's natural pacemaker. This enhanced cholinergic (vagotonic) effect on the SA node slows down the rate of electrical impulse generation, leading to bradycardia.[1] In severe cases, this can progress to atrioventricular (AV) block.
Q2: How common is this compound-induced bradycardia in animal research?
A2: The incidence and severity of this compound-induced bradycardia in animal models are dose-dependent. While specific quantitative data on the dose-response effect on heart rate in many animal models is not extensively published, the pharmacological action of this compound makes bradycardia a known and expected potential side effect. In human clinical trials, bradycardia has been reported.[2] Researchers should anticipate this effect, especially at higher doses, and monitor cardiovascular parameters closely.
Q3: What are the signs of a cholinergic crisis, and how does it relate to bradycardia?
A3: A cholinergic crisis is a state of excessive cholinergic stimulation due to an overabundance of acetylcholine. Bradycardia is a key cardiovascular sign of a cholinergic crisis. Other signs can be remembered by the mnemonic SLUDGE: Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, and Emesis (vomiting).[3][4] In severe cases, muscle weakness, fasciculations, and respiratory distress can occur.[5][6]
Q4: Which agents can be used to reverse this compound-induced bradycardia?
A4: Anticholinergic agents are the primary treatment for this compound-induced bradycardia. Atropine and glycopyrrolate are the most commonly used drugs for this purpose in veterinary medicine.[7] They act as competitive antagonists at muscarinic receptors, thereby blocking the effects of excess acetylcholine on the heart and other organs.
Q5: What are the key differences between atropine and glycopyrrolate for reversing bradycardia?
A5: Both atropine and glycopyrrolate are effective in reversing cholinergic-induced bradycardia. However, they have some key differences:
-
Onset and Duration of Action: Atropine generally has a faster onset of action, making it suitable for emergency situations.[6] Glycopyrrolate has a slightly slower onset but a longer duration of action.[8][9]
-
Central Nervous System (CNS) Effects: Atropine is a tertiary amine that can cross the blood-brain barrier and may cause CNS effects such as sedation or excitement. Glycopyrrolate is a quaternary ammonium compound and does not readily cross the blood-brain barrier, thus having minimal to no CNS effects.[7]
-
Potency and Side Effects: Atropine is more potent and more likely to cause a significant, sometimes excessive, increase in heart rate (tachycardia).[7] Glycopyrrolate is considered less arrhythmogenic and produces a less pronounced tachycardia.[6] Paradoxical bradycardia can occasionally be seen shortly after administration of either drug, especially with low doses of atropine.[7][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Significant drop in heart rate after this compound administration. | This compound-induced cholinergic stimulation. | 1. Confirm bradycardia with ECG or a reliable heart rate monitor. 2. Administer a pre-calculated dose of an anticholinergic agent (atropine or glycopyrrolate) intravenously for rapid effect. See Table 2 for dosing recommendations. 3. Continuously monitor heart rate and rhythm. |
| Bradycardia is not reversing after the initial dose of atropine or glycopyrrolate. | 1. The initial dose was insufficient. 2. The animal is experiencing a severe cholinergic crisis. 3. Other contributing factors (e.g., deep anesthesia, hypothermia). | 1. Re-administer the anticholinergic agent. Atropine can be repeated every 3-5 minutes up to a maximum dose.[11] 2. Assess for other signs of cholinergic crisis (hypersalivation, bronchoconstriction) and provide supportive care. 3. Evaluate anesthetic depth and lighten if possible. Ensure the animal is normothermic.[12] |
| Animal develops tachycardia after administration of a reversal agent. | Over-correction with the anticholinergic agent, especially atropine. | 1. This is a common side effect and is usually transient. 2. Monitor the animal closely. The tachycardia should resolve as the drug is metabolized. 3. In severe or persistent cases, consult with a veterinarian. |
| Bradycardia is accompanied by other signs of cholinergic toxicity (e.g., excessive salivation, respiratory distress). | Systemic cholinergic overstimulation (cholinergic crisis). | 1. Immediately administer an anticholinergic agent (atropine is often preferred in emergencies due to its rapid onset). 2. Provide respiratory support if necessary (e.g., supplemental oxygen, mechanical ventilation). 3. Manage other symptoms as they arise (e.g., suctioning of airway secretions).[5] |
| Uncertainty whether bradycardia is due to this compound or the anesthetic agent. | Both this compound and many anesthetic agents (e.g., alpha-2 agonists, opioids) can cause bradycardia.[12] | 1. Review the timing of drug administration. Bradycardia occurring shortly after this compound administration is likely drug-induced. 2. Assess the depth of anesthesia. If the animal is too deep, lighten the anesthetic plane first. 3. If bradycardia persists after adjusting anesthesia and is clinically significant, treat with an anticholinergic. Caution: Do not use anticholinergics to treat bradycardia caused by alpha-2 agonists without first considering reversal of the alpha-2 agonist, as this can lead to hypertension.[12][13] |
Data Presentation
Table 1: this compound Dosage and Observed Cardiovascular Effects in Animal Models
| Animal Model | This compound Dose | Route of Administration | Observed Cardiovascular Effects | Reference(s) |
| Mice | 2.0 - 3.0 mg/kg | Intraperitoneal (IP) | Primarily assessed for cognitive effects; cardiovascular parameters not detailed. | [14][15] |
| Rats | 0.5 mg/kg | Oral | No significant effect on blood pressure or heart rate reported in one study. | [16] |
| Dogs | Up to 8 mg/kg/day | Oral | Pharmacokinetic studies conducted; specific heart rate changes not detailed. | [17] |
| Humans (for reference) | 16-24 mg/day | Oral | Dose-related increase in the risk of syncope. Bradycardia reported. | [1] |
Note: Specific dose-response data for this compound-induced bradycardia in common laboratory animal models is limited in publicly available literature. Researchers should perform dose-ranging studies and carefully monitor cardiovascular parameters.
Table 2: Recommended Dosages of Atropine and Glycopyrrolate for Reversal of Bradycardia
| Animal Model | Atropine Dosage | Glycopyrrolate Dosage | Route of Administration | Reference(s) |
| Dogs | 0.02 - 0.04 mg/kg | 0.005 - 0.01 mg/kg | IV, IM, SC | [3][7] |
| Cats | 0.02 - 0.04 mg/kg | 0.005 - 0.01 mg/kg | IV, IM | [18] |
| Rats | 0.05 - 0.5 mg/kg | Not widely specified | SQ, IM, IV | [19] |
IV: Intravenous, IM: Intramuscular, SC: Subcutaneous. Doses should be titrated to effect.
Experimental Protocols
Protocol 1: Induction and Monitoring of this compound-Induced Bradycardia in Rats
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane). Anesthesia depth should be monitored and maintained at a stable surgical plane.[20]
-
Place the animal on a heating pad to maintain normothermia.[21]
-
Attach ECG leads (e.g., subcutaneous needle electrodes) for continuous monitoring of heart rate and rhythm.[5] A lead II configuration is standard.
-
-
Baseline Measurement:
-
Allow the animal to stabilize for at least 15-20 minutes after instrumentation.
-
Record a stable baseline ECG and heart rate for a minimum of 5-10 minutes.
-
-
This compound Administration:
-
Administer the desired dose of this compound via the intended route (e.g., intraperitoneal, intravenous, or oral gavage).
-
-
Monitoring:
-
Continuously record the ECG and heart rate.
-
Monitor for the onset and nadir of bradycardia.
-
Note any other physiological changes, such as changes in respiration or the presentation of other cholinergic signs.
-
For telemetry studies in conscious animals, allow for a recovery period after transmitter implantation before beginning the experiment.[22][23]
-
Protocol 2: Reversal of this compound-Induced Bradycardia with Atropine or Glycopyrrolate
-
Induce Bradycardia:
-
Follow Protocol 1 to induce a clinically significant and stable bradycardia with this compound.
-
-
Administer Reversal Agent:
-
Once a stable bradycardic state is achieved, administer a pre-calculated dose of atropine or glycopyrrolate intravenously for rapid effect.
-
-
Post-Reversal Monitoring:
-
Continuously record the ECG and heart rate.
-
Measure the time to onset of heart rate increase and the time to peak heart rate.
-
Monitor the duration of the reversal effect.
-
Observe for any adverse effects, such as excessive tachycardia or arrhythmias.
-
Visualizations
References
- 1. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Galantamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cholinergic crisis - Wikipedia [en.wikipedia.org]
- 5. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cholinergic crisis after neostigmine administration in a dog with acquired focal myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dvm360.com [dvm360.com]
- 8. drugs.com [drugs.com]
- 9. Effect of anticholinergics (atropine, glycopyrrolate) and prokinetics (metoclopramide, cisapride) on gastric motility in beagles and labrador retrievers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. aclsmedicaltraining.com [aclsmedicaltraining.com]
- 12. dvm360.com [dvm360.com]
- 13. Cardiovascular Telemetry Study In Beagle Dogs - Vivotecnia [vivotecnia.com]
- 14. Frontiers | Potential revival of cholinesterase inhibitors as drugs in veterinary medicine [frontiersin.org]
- 15. Effects of different doses of this compound, a long-acting acetylcholinesterase inhibitor, on memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Safety pharmacology in 2022: Taking one small step for cardiovascular safety assay development but one giant leap for regulatory drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Adenosine A1 antagonism attenuates atropine-resistant hypoxic bradycardia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anesthesia protocols in laboratory animals used for scientific purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. az.research.umich.edu [az.research.umich.edu]
- 22. The Effect of Aging on the Specialized Conducting System: A Telemetry ECG Study in Rats over a 6 Month Period | PLOS One [journals.plos.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Galanthamine Solutions for Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of galanthamine solutions for long-term experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound solutions to degrade?
A1: this compound hydrobromide is susceptible to degradation under acidic, photolytic (light exposure), and oxidative conditions.[1][2][3] The main degradation pathways include dehydration, epimerization (a change in the stereochemistry of the molecule), and N-oxidation (the addition of an oxygen atom to the nitrogen).[1][3]
Q2: Under what conditions is this compound considered stable?
A2: Galantamine solutions have been found to be stable under alkaline and elevated temperature conditions.[1][2][3]
Q3: What is the recommended way to prepare a this compound stock solution?
A3: For maximum solubility in aqueous buffers, it is recommended to first dissolve solid this compound in an organic solvent like dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[4] The resulting stock solution can then be diluted with the aqueous buffer of choice.[4] It is advisable to purge the solvent with an inert gas before dissolving the this compound.[4]
Q4: How should I store my this compound stock solutions?
A4: For long-term storage, solid this compound should be stored at -20°C, where it can be stable for at least four years.[4] For stock solutions, it is best to prepare them fresh for each experiment. If storage is necessary, prepare aliquots in tightly sealed vials and store them at -20°C for up to one month or at -80°C for longer periods.[5] Aqueous solutions are not recommended for storage for more than one day.[4] Always protect solutions from light by using amber vials or storing them in the dark.
Q5: Can I use antioxidants to improve the stability of my this compound solution?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | Prepare fresh solutions for each experiment.[5] Ensure proper storage of stock solutions (aliquoted, frozen, protected from light).[5] Verify the purity of solvents and reagents, as impurities can accelerate degradation. |
| Loss of biological activity in experiments | Degradation of this compound leading to lower effective concentration. | Confirm the concentration and purity of your this compound solution using a validated analytical method like HPLC. Prepare fresh solutions from solid material stored under recommended conditions. |
| Color change in the solution | This may indicate oxidation or other degradation pathways. | Discard the solution and prepare a fresh one. Store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Precipitation in aqueous solution | Galantamine has low solubility in aqueous buffers.[4] | Prepare a concentrated stock solution in DMSO or DMF and then dilute it into your aqueous experimental medium.[4] Ensure the final concentration of the organic solvent is compatible with your experimental setup. |
Data on this compound Stability
The following tables summarize the known stability of this compound under various conditions based on available literature.
Table 1: Summary of this compound Stability Under Different Stress Conditions
| Stress Condition | Observation | Primary Degradation Products | Reference |
| Acidic | Degradation occurs. | Dehydration, Epimerization | [1][3] |
| Alkaline | Stable. | - | [1][3] |
| Thermal (Elevated Temperature) | Stable. | - | [1][3] |
| Photolytic (Light Exposure) | Degradation occurs. | Not specified in detail in the provided results. | [1][3] |
| Oxidative | Degradation occurs. | N-Oxidation | [1][3] |
Table 2: Stability of this compound Hydrobromide Solutions for Analytical Use
| Solution Type | Storage Condition | Duration of Stability | Reference |
| Standard Stock Solution in Diluent | Room Temperature | Up to 24 hours | [11] |
| Spiked Sample Solution in Diluent | Room Temperature | Up to 24 hours | [11] |
| Plain Sample Solution in Diluent | Room Temperature | Not stable for 24 hours | [11] |
| Stock Solution in Plasma | -30°C | At least 50 days | [2] |
| Aqueous Solution (e.g., in PBS) | Not specified | Not recommended for more than one day | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Hydrobromide
This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound hydrobromide in a suitable solvent (e.g., methanol or a mixture of buffer and methanol) at a concentration of 1 mg/mL.[11]
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). After incubation, neutralize the solution with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a specified period. After incubation, neutralize the solution with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of a hydrogen peroxide solution (e.g., 3% H₂O₂). Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours).
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter.[12] A dark control sample should be stored under the same conditions but protected from light.
3. Sample Analysis:
-
After exposure to the stress conditions, dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a starting point for a reversed-phase high-performance liquid chromatography (RP-HPLC) method capable of separating this compound from its degradation products. Method optimization may be required based on the specific degradation products formed.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[11]
-
Mobile Phase:
-
A common mobile phase is a mixture of a phosphate buffer and acetonitrile.[13] For example, a gradient elution with Mobile Phase A as a buffer:acetonitrile mixture (97:3 v/v) and Mobile Phase B as a buffer:acetonitrile mixture (25:75 v/v).[11]
-
The buffer can be prepared by dissolving potassium dihydrogen phosphate and dipotassium hydrogen phosphate in water to achieve a specific pH (e.g., pH 7.4).[11]
-
-
Flow Rate: 1.0 mL/min.[13]
-
Injection Volume: 10 µL.[11]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C).[11]
Preparation of Solutions:
-
Diluent: A mixture of the buffer and methanol (e.g., 40:60 v/v).[11]
-
Standard Solution: Accurately weigh a known amount of this compound hydrobromide reference standard and dissolve it in the diluent to prepare a stock solution. Further dilute the stock solution to a working concentration (e.g., 10 µg/mL).
-
Sample Solution: Prepare the sample solution from the forced degradation studies by diluting it with the diluent to a concentration within the linear range of the method.
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (as a blank), followed by the standard solution and the sample solutions.
-
Record the chromatograms and identify the peak for this compound based on the retention time of the standard.
-
New peaks in the chromatograms of the stressed samples indicate the formation of degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the this compound peak.
Visualizations
Caption: Main degradation pathways of this compound under stress conditions.
Caption: General experimental workflow for this compound stability testing.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.vu.nl [research.vu.nl]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Old Things New View: Ascorbic Acid Protects the Brain in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpr.com [ijrpr.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Microwave-Assisted Extraction of Galanthamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing the parameters for microwave-assisted extraction (MAE) of galanthamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound yield is lower than expected. What are the potential causes and how can I improve it?
A1: Low this compound yield can stem from several factors. Consider the following troubleshooting steps:
-
Suboptimal Parameters: The efficiency of MAE is highly dependent on the interplay of several parameters. The optimal conditions can vary based on the plant material and equipment. One study on Lycoris radiata found the best results with a microwave power of 450W, methanol as the solvent, and an 8-minute extraction time[1]. Another study using an ionic liquid solvent identified optimal conditions as 1.5 mol/L 1-butyl-3-methylimidazolium chloride ([bmim]CI) solution, a liquid-to-solid ratio of 15:1 (mL:g), an extraction temperature of 80°C, and a 10-minute extraction time.
-
Improper Solvent Selection: The choice of solvent is critical. Methanol has been shown to be effective for this compound extraction[1]. The solvent should have a high affinity for this compound and efficiently absorb microwave energy.
-
Incorrect Solid-to-Liquid Ratio: A low solid-to-liquid ratio may lead to incomplete extraction. An optimal ratio ensures the entire sample is immersed in the solvent, facilitating efficient heat and mass transfer. For instance, a 15:1 liquid-to-solid ratio was found to be optimal in one study[2]. Increasing the solvent volume can enhance extraction but may also dilute the extract, making downstream processing more challenging.
-
Inadequate Microwave Power: Microwave power directly influences the temperature and pressure inside the extraction vessel. While higher power can improve extraction efficiency, excessive power may lead to the thermal degradation of this compound[3][4]. It is crucial to find a balance that allows for efficient extraction without compromising the integrity of the target compound.
-
Insufficient Extraction Time: The extraction time needs to be sufficient to allow for the disruption of the plant cell walls and the diffusion of this compound into the solvent. However, prolonged exposure to high temperatures can cause degradation[5]. Optimization experiments are necessary to determine the ideal extraction time for your specific setup.
-
Large Particle Size: The particle size of the plant material significantly impacts extraction efficiency. Smaller particles provide a larger surface area for solvent interaction, which can improve yield[6][7]. Grinding the plant material to a fine powder is recommended.
Q2: I am concerned about the degradation of this compound during extraction. What conditions should I avoid?
A2: this compound is susceptible to degradation under certain conditions. A stability study on this compound hydrobromide revealed that it degrades under acidic, photolytic (light), and oxidative conditions[8]. While it was found to be stable at elevated temperatures and under alkaline conditions in that particular study, the high temperatures and pressures in MAE could still pose a risk if not properly controlled[8]. To minimize degradation:
-
Avoid Strong Acids: Do not use strongly acidic solvents or additives during extraction.
-
Protect from Light: While the extraction itself occurs in a closed system, the raw material and the final extract should be protected from light to prevent photolytic degradation.
-
Limit Oxygen Exposure: Consider using degassed solvents or performing the extraction under an inert atmosphere (e.g., nitrogen) to minimize oxidative degradation.
-
Optimize Temperature and Time: Avoid excessively high microwave power and prolonged extraction times to prevent potential thermal degradation[3][4].
Q3: How do I select the appropriate solvent for microwave-assisted extraction of this compound?
A3: The ideal solvent for MAE should:
-
Effectively dissolve this compound.
-
Efficiently absorb microwave energy. Polar solvents like methanol and ethanol are generally good microwave absorbers.
-
Have a low viscosity to allow for good penetration into the plant matrix.
-
Be selective for this compound to minimize the co-extraction of impurities.
Methanol has been successfully used for the MAE of this compound[1]. Ionic liquids have also been explored as environmentally friendly alternatives[2]. The choice of solvent may require empirical testing to determine the best option for your specific plant material and analytical goals.
Q4: What is the importance of the solid-to-liquid ratio and how do I optimize it?
A4: The solid-to-liquid ratio is a critical parameter that affects the extraction efficiency. A higher ratio (i.e., more solvent) can lead to a more complete extraction by ensuring the entire sample is in contact with the solvent and by creating a larger concentration gradient to drive the diffusion of the analyte from the sample matrix into the solvent. However, excessively high ratios can lead to a dilution of the final extract and increased solvent waste[9]. To optimize this parameter, you can perform a series of experiments with varying solid-to-liquid ratios while keeping other parameters constant and measure the this compound yield for each.
Data Presentation: Optimized MAE Parameters for this compound
| Parameter | Optimized Value | Plant Material | Solvent | Reference |
| Microwave Power | 450 W | Lycoris radiata | Methanol | [1] |
| Extraction Time | 8 minutes | Lycoris radiata | Methanol | [1] |
| Solvent | Methanol | Lycoris radiata | - | [1] |
| Liquid-to-Solid Ratio | 15:1 (mL:g) | Lycoris sp. | 1.5 mol/L [bmim]CI | [2] |
| Extraction Temperature | 80 °C | Lycoris sp. | 1.5 mol/L [bmim]CI | [2] |
Experimental Protocols
General Protocol for Microwave-Assisted Extraction of this compound from Lycoris radiata
This protocol is a synthesized methodology based on published literature and general MAE principles.
-
Sample Preparation:
-
Dry the bulbs of Lycoris radiata at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Grind the dried bulbs into a fine powder (e.g., to pass through a 40-60 mesh sieve). A smaller particle size increases the surface area for extraction[6].
-
-
Extraction:
-
Weigh a precise amount of the powdered plant material (e.g., 1.0 g) and place it into a microwave extraction vessel.
-
Add the selected solvent (e.g., methanol) at a predetermined solid-to-liquid ratio (e.g., 1:20 g/mL).
-
Seal the extraction vessel and place it in the microwave extractor.
-
Set the extraction parameters:
-
Start the extraction program.
-
-
Post-Extraction Processing:
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to separate the solid residue from the liquid extract.
-
Wash the solid residue with a small amount of fresh solvent to ensure complete recovery of the extracted this compound.
-
Combine the filtrate and the washings.
-
The resulting solution can then be concentrated under reduced pressure using a rotary evaporator.
-
-
Analysis:
-
The this compound content in the extract can be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
-
Mandatory Visualization
References
- 1. Microwave Assisted Extraction of Galanthamin in Lycoris Radiata [xb.njucm.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. biochemjournal.com [biochemjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of Microwave-Assisted Extraction Process for Production of Polyphenol-Rich Crude Extract from Cinnamomum iners Leaves [mdpi.com]
- 6. Effect of Microwave-Assisted Extraction on the Phenolic Compounds and Antioxidant Capacity of Blackthorn Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Galanthamine Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the blood-brain barrier (BBB) penetration of galanthamine analogues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound and its analogues to the brain?
The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where the neurons reside. Galantamine itself can cross the BBB, but its efficacy can be limited by poor brain penetration and retention, leading to the need for repeated dosing and causing cholinergic side effects.[1] For its analogues, their physicochemical properties, such as high molecular weight or low lipophilicity, can significantly hinder their ability to cross the BBB.
Q2: What are the most promising strategies to enhance the BBB penetration of galantamine analogues?
Several strategies are being explored, including:
-
Nanoparticle-based delivery systems: Encapsulating this compound or its analogues into nanoparticles, such as solid-lipid nanoparticles (SLNs) or polymeric nanoparticles (e.g., chitosan-based), can improve their brain uptake.[2][3]
-
Liposomal formulations: Liposomes can encapsulate hydrophilic and lipophilic drugs and can be surface-modified to target specific receptors at the BBB, facilitating transport into the brain.
-
Prodrug approach: Modifying the chemical structure of galantamine analogues to create more lipophilic prodrugs can enhance their passive diffusion across the BBB. Once in the brain, these prodrugs are metabolized back to the active compound.[4]
-
Hybrid molecules: Designing hybrid molecules that combine galantamine with other moieties, such as curcumin or camphane, can improve BBB permeability and provide additional therapeutic benefits.[5][6]
Q3: How can I assess the BBB permeability of my this compound analogues?
A combination of in vitro and in vivo methods is typically used:
-
In vitro models:
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): A non-cell-based, high-throughput assay that predicts passive diffusion across the BBB.[7]
-
Cell-based assays: Using cell lines like hCMEC/D3 (human cerebral microvascular endothelial cells) grown in a Transwell system to mimic the BBB.[8][9]
-
-
In vivo models:
-
Brain microdialysis: A technique to measure the unbound drug concentration in the brain extracellular fluid of a living animal, providing a direct measure of BBB penetration.
-
Brain-to-plasma concentration ratio (Kp): Determined by measuring the drug concentration in brain homogenate and plasma at a specific time point after administration.
-
Troubleshooting Guides
In Vitro BBB Permeability Assays (PAMPA-BBB & Cell-Based Models)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no permeability detected for a promising analogue. | Compound has low intrinsic passive permeability. | - Modify the chemical structure to increase lipophilicity (e.g., create a prodrug).- Consider if the compound might be a substrate for efflux transporters. |
| Compound is a substrate for efflux transporters (e.g., P-glycoprotein) in cell-based models. | - Use a cell line with inhibited or knocked-out efflux transporters to confirm.- Co-administer with a known efflux transporter inhibitor in the assay. | |
| Poor solubility of the compound in the assay buffer. | - Use a co-solvent (e.g., DMSO), but keep the concentration low (<1%) to avoid affecting membrane integrity.- Determine the compound's solubility limit and work within that range.[10] | |
| High variability between replicate wells. | Inconsistent membrane coating in PAMPA-BBB. | - Ensure the lipid solution is completely dissolved and evenly applied to the filter plate. |
| Inconsistent cell monolayer integrity in cell-based models. | - Monitor transendothelial electrical resistance (TEER) to ensure a consistent and tight monolayer before starting the experiment.- Optimize cell seeding density and culture conditions. | |
| Pipetting errors. | - Use calibrated pipettes and ensure proper technique. | |
| Control compounds show unexpected permeability values. | Issues with the assay setup. | - Verify the integrity of the artificial membrane or cell monolayer.- Ensure the correct buffer composition and pH are used. |
| Degradation of control compounds. | - Use fresh stock solutions of control compounds. |
Nanoparticle Formulation and Delivery
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low encapsulation efficiency of the this compound analogue. | Poor affinity of the drug for the nanoparticle core. | - Modify the formulation by changing the lipid or polymer composition.- Adjust the drug-to-carrier ratio. |
| Drug degradation during the formulation process. | - Optimize the formulation process, for example, by using lower temperatures or protecting the drug from light. | |
| Inconsistent nanoparticle size or high polydispersity index (PDI). | Suboptimal formulation or process parameters. | - Systematically vary parameters such as sonication time, homogenization pressure, and surfactant concentration to optimize for size and PDI. |
| Aggregation of nanoparticles. | - Ensure adequate surface charge (zeta potential) to prevent aggregation.- Use appropriate stabilizers in the formulation. | |
| Poor in vivo brain uptake despite successful in vitro BBB permeability. | Rapid clearance of nanoparticles from circulation by the reticuloendothelial system (RES). | - Modify the nanoparticle surface with polyethylene glycol (PEG) to create "stealth" nanoparticles that can evade the RES. |
| Instability of nanoparticles in the bloodstream. | - Evaluate the stability of the nanoparticles in plasma or serum before in vivo studies. | |
| Nanoparticles are getting trapped in other organs (e.g., liver, spleen). | - This is a common challenge with nanoparticle delivery. Surface modification with targeting ligands specific to BBB receptors can improve brain targeting.[11] |
Quantitative Data Summary
Table 1: Physicochemical Properties and In Vitro Activity of Galantamine-Curcumin Hybrids [5]
| Compound | Molecular Weight ( g/mol ) | logP | logD (pH 7.4) | AChE IC50 (µM) |
| This compound | 287.35[12] | 1.75 | 1.12 | 3.52 |
| Hybrid 4a | 487.62 | 4.86 | 4.21 | 0.046 |
| Hybrid 4b | 459.58 | 4.48 | 3.92 | 0.019 |
| Hybrid 4e | 517.66 | 4.99 | 4.34 | 0.033 |
| Hybrid 4f | 489.62 | 4.61 | 4.05 | 0.033 |
| Hybrid 8b | 473.61 | 4.71 | 4.83 | 0.085 |
Table 2: Brain-to-Plasma Concentration Ratios of Galantamine and a Prodrug
| Compound | Administration Route | Brain Region | Time Post-Dose | Brain/Plasma Ratio | Reference |
| This compound | Intravenous (mice) | Whole Brain | - | ~2.1 | [13] |
| Gln-1062 (Prodrug) | Intranasal (human) | CSF | Multiple | Higher than oral galantamine | [14] |
| This compound (from G-NP) | Intranasal (rat) | Brain | Multiple | Potentiated delivery vs oral | [2][3] |
Experimental Protocols
Protocol 1: Preparation of Galantamine-Loaded Solid-Lipid Nanoparticles (SLNs)
This protocol is adapted from a microemulsification method.[1]
Materials:
-
This compound hydrobromide
-
Glyceryl behenate (Compritol 888 ATO) - solid lipid
-
Pluronic F-127 - surfactant
-
Tween 80 - co-surfactant
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: Dissolve a specific amount of galantamine hydrobromide and Pluronic F-127 in deionized water. Add Tween 80 as a co-surfactant.
-
Lipid Phase Preparation: Melt the glyceryl behenate at a temperature above its melting point (e.g., 70°C).
-
Microemulsion Formation: Add the hot aqueous phase to the melted lipid phase with continuous stirring to form a clear microemulsion.
-
Nanoparticle Formation: Disperse the hot microemulsion in cold deionized water (e.g., 2-4°C) under constant stirring. The rapid cooling of the lipid droplets leads to the formation of solid lipid nanoparticles.
-
Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
-
Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro BBB Permeability Assessment using hCMEC/D3 Cells
This protocol describes a general procedure for assessing permeability using the hCMEC/D3 cell line in a Transwell system.[8][9][15]
Materials:
-
hCMEC/D3 cells
-
Complete cell culture medium
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Collagen-coated inserts
-
Hanks' Balanced Salt Solution (HBSS) or similar assay buffer
-
Test compound (this compound analogue) and control compounds (e.g., caffeine for high permeability, Lucifer yellow for low permeability)
-
Analytical method for quantifying the compound (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Seed hCMEC/D3 cells onto the apical side of collagen-coated Transwell inserts at an appropriate density.
-
Monolayer Formation: Culture the cells for several days until a confluent monolayer is formed. Monitor the integrity of the monolayer by measuring the transendothelial electrical resistance (TEER).
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test compound and control compounds (dissolved in HBSS) to the apical (donor) chamber.
-
At specified time intervals, collect samples from the basolateral (acceptor) chamber.
-
Also, collect a sample from the donor chamber at the beginning and end of the experiment.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation of the compound, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Protocol 3: Quantification of this compound Analogues in Brain Tissue by LC-MS/MS
This is a general workflow for the analysis of small molecules in brain tissue.[16][17]
Materials:
-
Brain tissue sample
-
Homogenization buffer (e.g., phosphate-buffered saline)
-
Protein precipitation solvent (e.g., acetonitrile containing an internal standard)
-
Centrifuge
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Tissue Homogenization: Weigh the brain tissue and homogenize it in a specific volume of ice-cold buffer.
-
Protein Precipitation: Add a known volume of cold acetonitrile (containing the internal standard) to the brain homogenate to precipitate proteins.
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet the precipitated proteins.
-
Sample Preparation: Collect the supernatant and, if necessary, evaporate it to dryness and reconstitute in the mobile phase.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Develop a specific multiple reaction monitoring (MRM) method for the this compound analogue and the internal standard to ensure sensitive and selective quantification.
-
Data Analysis: Construct a calibration curve using standards of known concentrations and determine the concentration of the analogue in the brain tissue sample.
Visualizations
Caption: Experimental workflow for developing and evaluating BBB-penetrating this compound analogues.
Caption: General mechanisms of nanoparticle transport across the blood-brain barrier.
Caption: The prodrug strategy for enhancing brain delivery of this compound analogues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Docking-based design and synthesis of galantamine-camphane hybrids as inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 8. A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. mdpi.com [mdpi.com]
- 12. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound: pharmacokinetics, tissue distribution and cholinesterase inhibition in brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An In Vitro Brain Endothelial Model for Studies of Cryptococcal Transmigration into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Highly sensitive LC-MS/MS method for determination of galantamine in rat plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing variability in plant sources for consistent galanthamine extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and detailed protocols to minimize variability in galanthamine extraction from plant sources.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant batch-to-batch variation in this compound yield from our Leucojum aestivum field crops. What are the likely causes and how can we mitigate this?
A1: Variability in this compound content from field-grown plants is a common challenge. Several factors can contribute to this inconsistency:
-
Genetic Variability: Different populations or chemotypes of Leucojum aestivum can have inherently different capacities for this compound synthesis. The alkaloid profile can vary significantly based on the geographical origin of the plant material.[1]
-
Environmental Conditions: Factors such as light intensity, temperature, water availability, and soil composition significantly impact the biosynthesis of secondary metabolites like this compound.[2][3] Water stress, for instance, has been shown to affect the bioaccumulation of this compound.[4][5]
-
Plant Development Stage: The concentration of this compound can fluctuate depending on the age of the plant and the specific organ being harvested (bulbs, leaves, roots).[6][7] For example, in Narcissus, this compound accumulation is generally higher in bulbs.[6]
-
Harvesting and Post-Harvest Handling: The timing of harvest and the conditions during drying and storage can lead to degradation of the target compound.
Troubleshooting Steps:
-
Standardize Plant Material: If possible, use a single, high-yielding, and genetically stable cultivar for all extractions. For wild populations, careful documentation of the collection site and conditions is crucial.
-
Controlled Cultivation: For long-term projects, consider establishing controlled cultivation environments (greenhouses or hydroponic systems) to minimize the impact of environmental fluctuations.[7]
-
Optimize Harvest Time: Conduct pilot studies to determine the optimal developmental stage for harvesting to maximize this compound content.
-
Consistent Post-Harvest Processing: Implement a standardized protocol for drying, milling, and storing the plant material to prevent alkaloid degradation.
Q2: Our in vitro shoot cultures of Narcissus pseudonarcissus show declining this compound production over successive subcultures. What could be the reason and how can we enhance the yield?
A2: Declining secondary metabolite production in long-term in vitro cultures is a known phenomenon, often attributed to somaclonal variation or undifferentiated cell growth. Here are some potential solutions:
-
Elicitation: The application of elicitors can stimulate the plant's defense response and enhance the production of secondary metabolites.[8][9][10] Methyl jasmonate and salicylic acid are commonly used elicitors for increasing this compound production.[8][11][12]
-
Precursor Feeding: Supplying the culture medium with precursors of the this compound biosynthetic pathway, such as phenylalanine and tyrosine, can boost production.[13]
-
Media Optimization: The composition of the culture medium, particularly the type and concentration of plant growth regulators and the carbon source (e.g., sucrose), plays a critical role in both biomass growth and alkaloid synthesis.[8][14] For instance, increasing sucrose concentration has been shown to enhance this compound content in N. confusus shoot-clumps.[1]
-
Culture System: The type of in vitro system can influence this compound yield. Temporary immersion systems and bioreactors can improve aeration and nutrient uptake, leading to higher biomass and this compound production compared to static cultures.[15][16]
Troubleshooting Steps:
-
Introduce Elicitors: In your next subculture, experiment with adding methyl jasmonate or salicylic acid to the culture medium at various concentrations and exposure times to find the optimal conditions for your specific cell line.
-
Supplement with Precursors: Add phenylalanine and tyrosine to the culture medium to see if this enhances this compound biosynthesis.
-
Re-evaluate Media Components: Systematically test different concentrations of auxins and cytokinins, as well as varying sucrose levels, to identify the optimal medium composition for this compound production.
-
Consider a Bioreactor: If feasible, transitioning to a temporary immersion system or a bubble column bioreactor could significantly improve your yields.[15][16]
Q3: We are having trouble with the reproducibility of our HPLC quantification of this compound. What are the critical parameters to control for a robust and validated method?
A3: Reproducibility issues in HPLC analysis often stem from variations in sample preparation and chromatographic conditions. For reliable quantification of this compound, consider the following:
-
Extraction Method: The choice of extraction method and solvent is critical. Acid-base extraction is a common and effective method for alkaloids like this compound.[17] The pH of the extraction solvent must be carefully controlled.[18]
-
Chromatographic Conditions: Key parameters to standardize include:
-
Column: A C18 reversed-phase column is commonly used.[19][20]
-
Mobile Phase: The composition and pH of the mobile phase must be consistent. A mixture of acetonitrile and a buffer is often employed.[19][21]
-
Detection Wavelength: this compound is typically detected at around 230 nm or 282 nm.[17][19]
-
Flow Rate and Temperature: These should be kept constant throughout the analysis.
-
Troubleshooting Steps:
-
Validate Your Method: If you haven't already, perform a full method validation according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[19][22]
-
Use an Internal Standard: Incorporating an internal standard can help to correct for variations in sample injection volume and detector response.
-
Ensure Complete Extraction: Verify that your extraction procedure is exhaustive. You can test this by performing sequential extractions of the same sample until no more this compound is detected.
-
Sample Preparation: Ensure that your sample extracts are properly filtered (e.g., through a 0.2 µm filter) before injection to prevent column clogging and pressure fluctuations.[23]
Quantitative Data Summary
Table 1: Effect of Elicitors on this compound Production in Narcissus pseudonarcissus Callus Cultures
| Elicitor | Concentration | This compound Yield (µg/g FW) | Fold Increase vs. Control |
| Control | - | 7.88 | - |
| Methyl Jasmonate | Not Specified | ~44.13 | ~5.6 |
| Chitosan | Not Specified | ~23.64 | ~3 |
| Sucrose | 25% | ~15.76 | ~2 |
Data synthesized from a study on Narcissus pseudonarcissus callus cultures.[11]
Table 2: this compound Content in Different Narcissus Cultivars
| Cultivar | This compound Content (µg/g) |
| Fortune | 285 ± 47 |
| Carlton | 452 ± 73 |
| Ice Follies | 69 ± 17 |
| Galilee | 1–20 |
| Ziva | 1–20 |
Data from a study on Narcissus bulbs grown in Israel.[6][24]
Experimental Protocols
Protocol 1: this compound Extraction from Plant Material for HPLC Analysis
This protocol is a generalized acid-base extraction method suitable for the quantification of this compound in dried plant material.
Materials:
-
Dried and powdered plant material (e.g., Leucojum aestivum bulbs)
-
0.1% Trifluoroacetic acid (TFA) in water
-
Ammonium hydroxide (25%)
-
Dichloromethane (DCM) or Chloroform
-
Anhydrous sodium sulfate
-
Methanol (HPLC grade)
-
Vortex mixer, sonicator, centrifuge, rotary evaporator
-
pH meter
-
HPLC system
Procedure:
-
Acidic Extraction:
-
Weigh approximately 200 mg of dried, powdered plant material into a centrifuge tube.
-
Add 10 mL of 0.1% TFA in water.[17]
-
Vortex for 3 minutes and sonicate for 30 minutes.[17]
-
Centrifuge at 4000 rpm for 20 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process on the plant material pellet two more times, combining the supernatants.
-
-
Basification and Liquid-Liquid Extraction:
-
Adjust the pH of the combined acidic extract to 9-10 with 25% ammonium hydroxide.[17]
-
Transfer the basified extract to a separatory funnel.
-
Add an equal volume of DCM or chloroform and shake vigorously for 2 minutes, periodically releasing the pressure.
-
Allow the layers to separate and collect the organic (lower) layer.
-
Repeat the extraction of the aqueous layer with the organic solvent two more times.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Sample Preparation for HPLC:
-
Re-dissolve the dried extract in a known volume of the HPLC mobile phase (e.g., 1 mL).
-
Filter the solution through a 0.2 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
-
Protocol 2: Establishment of Leucojum aestivum In Vitro Shoot Cultures for this compound Production
This protocol outlines the basic steps for initiating shoot cultures from bulb explants.
Materials:
-
Leucojum aestivum bulbs
-
70% Ethanol
-
10% Sodium hypochlorite solution with a few drops of Tween-20
-
Sterile distilled water
-
Murashige and Skoog (MS) medium supplemented with sucrose (30 g/L), plant agar (5.5 g/L), 1-naphthaleneacetic acid (NAA), and 6-benzylaminopurine (BAP).
-
Sterile scalpels, forceps, and petri dishes
-
Laminar flow hood
-
Growth chamber with controlled temperature and light conditions
Procedure:
-
Explant Sterilization:
-
Wash the bulbs thoroughly under running tap water.
-
In a laminar flow hood, immerse the bulbs in 70% ethanol for 1 minute.
-
Transfer the bulbs to a 10% sodium hypochlorite solution and shake for 20 minutes.
-
Rinse the bulbs three times with sterile distilled water.
-
-
Explant Preparation and Inoculation:
-
Aseptically remove the outer layers of the bulbs.
-
Excise thin slices of leaves or bulb scales to be used as explants.[23]
-
Place the explants onto the surface of the MS medium in petri dishes. The optimal concentrations of NAA and BA will need to be determined experimentally, but a starting point could be 10 µM NAA and 0.5 µM BA.[23][25]
-
-
Incubation and Subculture:
-
Seal the petri dishes and place them in a growth chamber at a constant temperature (e.g., 25°C) with a 16-hour photoperiod.
-
Monitor the explants for signs of contamination and culture development (callus formation, shoot initiation).
-
Subculture the developing shoots onto fresh medium every 4-6 weeks.
-
Visualizations
Caption: Workflow for this compound Extraction and Analysis.
Caption: Factors Influencing this compound Yield Variability.
References
- 1. DSpace [diposit.ub.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. How does water stress affect the bioaccumulation of this compound and lycorine, growth performance, phenolic content and defense enzyme activities in summer snowflake (Leucojum aestivum L.)? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] How does water stress affect the bioaccumulation of this compound and lycorine, growth performance, phenolic content and defense enzyme activities in summer snowflake (Leucojum aestivum L.)? | Semantic Scholar [semanticscholar.org]
- 6. Galantamine Quantity and Alkaloid Profile in the Bulbs of Narcissus tazetta and daffodil cultivars (Amaryllidaceae) Grown in Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biotechnological Approaches to Optimize the Production of Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tissue-Specific Natural Synthesis of Galanthaminein Zephyranthes Species and Its Accumulation in Different In Vitro-Grown Organs Following Methyl Jasmonate Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rau.repository.guildhe.ac.uk [rau.repository.guildhe.ac.uk]
- 12. Elicitation of this compound production by Leucojum aestivum shoots grown in temporary immersion system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound production by Leucojum aestivum cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In sito this compound extraction during the cultivation of Leucojum aestivum L. shoot culture in two‐phase bubble column cultivation system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. SUstainable PROduction of this compound by both in vitro and agricultural crops of highly this compound-containing plants | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 19. ijrpr.com [ijrpr.com]
- 20. Quantification of Galantamine in Sternbergia Species by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. ijpras.com [ijpras.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
addressing galanthamine tolerance development in long-term studies
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating galanthamine tolerance in long-term studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound tolerance and why is it a concern in long-term studies?
A: this compound is a drug used to treat mild to moderate Alzheimer's disease. It works in two main ways: by inhibiting the enzyme acetylcholinesterase (AChE) and by modulating nicotinic acetylcholine receptors (nAChRs).[1] While initial treatment often shows cognitive benefits, long-term studies in some patient populations have shown a gradual decline in efficacy, which may be attributed to the development of tolerance or disease progression.[2] In a research context, understanding and addressing this tolerance is crucial for developing more effective long-term therapeutic strategies.
Q2: What are the primary molecular mechanisms thought to underlie this compound tolerance?
A: The development of tolerance to this compound is a complex process that is not yet fully understood. Current research points towards several potential mechanisms:
-
Nicotinic Acetylcholine Receptor (nAChR) Desensitization: Prolonged exposure to this compound, which acts as a positive allosteric modulator of nAChRs, can lead to receptor desensitization. This means the receptors become less responsive to stimulation by acetylcholine.[3][4] This desensitization is thought to be a key contributor to the development of tolerance at a cellular level.[3]
-
Downregulation of Downstream Signaling: Chronic activation of nAChRs by galantamine may lead to the downregulation of intracellular signaling pathways. This can result in diminished cellular responses even if the receptors themselves are still functional.[3]
-
Changes in nAChR Expression: The role of nAChR upregulation in this compound tolerance is complex and somewhat controversial. Some studies suggest that chronic this compound treatment can lead to an initial upregulation of nAChR binding sites in the brain. However, other research indicates that this upregulation may not be sustained with very long-term therapy, or may not occur at all in certain cell types.[3][5] This suggests that changes in receptor number may not be the primary mechanism of tolerance.
Q3: Is there evidence for behavioral tolerance to this compound in preclinical models?
A: Interestingly, some preclinical studies in mice have shown a lack of behavioral tolerance to the cognitive-enhancing effects of this compound, even with repeated dosing over a two-week period.[5] In fact, some research suggests that prior doses of this compound might even have a priming effect on subsequent performance.[5] This discrepancy between cellular and behavioral findings highlights the complexity of tolerance and suggests that compensatory mechanisms may be at play in a whole-organism system.
Troubleshooting Guides
Problem: I am not observing the expected cognitive enhancement in my animal model after acute galantamine administration.
Possible Causes and Solutions:
-
Incorrect Dosage: this compound often exhibits a U-shaped dose-response curve, where optimal effects are seen at a specific dose, with diminished or even impaired performance at higher or lower doses.[5]
-
Timing of Administration: The timing of drug administration relative to behavioral testing is critical.
-
Troubleshooting Step: Administer galantamine at a time point that allows for peak brain concentration during the behavioral task. For i.p. administration in mice, peak performance has been observed around four hours post-injection.[1]
-
-
Behavioral Task Sensitivity: The chosen behavioral paradigm may not be sensitive enough to detect the cognitive-enhancing effects of galantamine.
-
Troubleshooting Step: Consider using well-validated tasks for assessing learning and memory in your model, such as the Morris water maze or a passive avoidance task.[5]
-
Problem: I am trying to induce this compound tolerance in my rodent model but am not seeing a clear reduction in its effect over time.
Possible Causes and Solutions:
-
Insufficient Duration or Dose of Chronic Treatment: Inducing tolerance likely requires a sustained period of drug exposure.
-
Troubleshooting Step: Implement a chronic dosing regimen. While specific protocols for inducing this compound tolerance are not extensively documented, a starting point could be daily administration for at least 21 to 27 days. Doses used in chronic studies in rats have ranged from 0.5 to 5.0 mg/kg i.p. daily.[6]
-
-
Lack of Behavioral Tolerance: As mentioned in the FAQs, behavioral tolerance to this compound may not readily develop in some preclinical models.[5]
-
Troubleshooting Step: Shift your focus to cellular and molecular markers of tolerance. Assess for nAChR desensitization or changes in downstream signaling pathways in brain tissue from chronically treated animals.
-
Experimental Protocols
Protocol 1: Induction of this compound Tolerance in a Rodent Model
This protocol provides a general framework for inducing a state of reduced responsiveness to this compound.
Materials:
-
This compound hydrobromide
-
Sterile saline solution (0.9% NaCl)
-
Rodents (e.g., male Sprague Dawley rats or C57BL/6 mice)
-
Appropriate housing and husbandry facilities
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week before the start of the experiment.
-
Group Assignment: Randomly assign animals to a control group (vehicle) and a chronic galantamine treatment group.
-
Dosing Regimen:
-
Chronic Galantamine Group: Administer galantamine daily via intraperitoneal (i.p.) injection for a period of 21 to 28 days. A suggested dose range is 2.0 - 5.0 mg/kg.[6] Prepare fresh solutions regularly.
-
Control Group: Administer an equivalent volume of sterile saline daily via i.p. injection for the same duration.
-
-
Washout Period: After the chronic treatment period, implement a washout period of 24-48 hours before behavioral testing or tissue collection to allow for the clearance of the last administered dose.
-
Assessment of Tolerance: Proceed with behavioral and/or biochemical assays to assess the development of tolerance (see Protocols 2, 3, and 4).
Protocol 2: Assessing Cognitive Performance using the Morris Water Maze
This protocol is adapted for assessing spatial learning and memory in the context of this compound tolerance.
Materials:
-
Morris water maze apparatus (circular pool, escape platform, tracking software)
-
Opaque, non-toxic substance to make the water cloudy (e.g., non-fat dry milk powder)
-
Water heater to maintain water temperature at 20-22°C
-
Chronically treated and control animals from Protocol 1
Procedure:
-
Habituation (Day 0): Place each animal in the pool for 60 seconds without the escape platform to allow for habituation to the maze.
-
Cued Training (Visible Platform; Day 1):
-
Place the platform in one of the four quadrants, with a visible cue on top.
-
Conduct 4 trials per animal, with the starting position varied for each trial.
-
If the animal does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
-
Acquisition Phase (Hidden Platform; Days 2-5):
-
Submerge the platform 1-2 cm below the water surface in a fixed quadrant.
-
Conduct 4 trials per animal per day, with varied starting positions.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
Tolerance Assessment: On each day of the acquisition phase, administer an acute challenge dose of galantamine (e.g., 3 mg/kg i.p.) or vehicle to both the chronically treated and control groups 30-60 minutes before the first trial. Compare the performance of the chronically galantamine-treated group receiving an acute galantamine challenge to the control group receiving an acute galantamine challenge. A diminished cognitive-enhancing effect in the chronically treated group would suggest tolerance.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow each animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Protocol 3: Quantification of Acetylcholinesterase (AChE) Activity
This protocol, based on the Ellman method, measures AChE activity in brain tissue.
Materials:
-
Brain tissue (e.g., hippocampus, cortex) from chronically treated and control animals
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
Acetylthiocholine iodide (substrate)
-
Spectrophotometer
Procedure:
-
Tissue Homogenization: Homogenize brain tissue in cold phosphate buffer.
-
Reaction Mixture: In a cuvette, mix the brain homogenate with phosphate buffer and DTNB solution.
-
Initiate Reaction: Add acetylthiocholine iodide to start the enzymatic reaction.
-
Spectrophotometric Measurement: Immediately measure the change in absorbance at 412 nm over time. The rate of change is proportional to AChE activity.
-
Data Analysis: Calculate AChE activity and express it as units per milligram of protein. Compare the level of AChE inhibition after an acute this compound challenge in chronically treated versus control animals. A reduced level of inhibition in the chronically treated group could indicate a form of tolerance.
Protocol 4: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This protocol uses radioligand binding to quantify the number of nAChRs in brain tissue.
Materials:
-
Brain tissue from chronically treated and control animals
-
[³H]epibatidine (radioligand for high-affinity nAChRs)
-
Binding buffer
-
Unlabeled nicotine (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from brain tissue homogenates by centrifugation.
-
Binding Reaction: Incubate the membrane preparations with varying concentrations of [³H]epibatidine in the presence (for non-specific binding) or absence (for total binding) of a high concentration of unlabeled nicotine.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard analysis to determine the maximal number of binding sites (Bmax) and the dissociation constant (Kd). Compare Bmax values between chronically treated and control groups to assess for changes in receptor density.
Quantitative Data Summary
| Study Type | Animal Model | This compound Dose & Duration | Key Findings | Reference |
| Behavioral | nBM-lesioned mice | 2.0-3.0 mg/kg i.p. (acute, repeated) | No behavioral tolerance observed over 2 weeks of repeated dosing. | [5] |
| Cellular | SH-SY5Y cells | 1 µM for 4 days | Decreased Ca²+ responses and [³H]noradrenaline release upon acute nicotine stimulation. No significant change in [³H]epibatidine binding sites. | [3] |
| In Vivo | Older rabbits | 3.0 mg/kg s.c. for 15 days | Increased nicotinic receptor binding. | [5] |
| In Vivo | Older rabbits | 1.0 or 3.0 mg/kg s.c. for 15 weeks | Attenuation of the initial upregulation of nicotinic receptor binding sites. | [5] |
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflow to investigate this compound tolerance.
Caption: Putative signaling pathway for nAChR desensitization.
References
- 1. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. GRK2: multiple roles beyond G protein-coupled receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. personal.utdallas.edu [personal.utdallas.edu]
- 5. Effects of different doses of this compound, a long-acting acetylcholinesterase inhibitor, on memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GRK2: multiple roles beyond G protein-coupled receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of the Neuroprotective Effects of Galantamine and Memantine
In the landscape of neuroprotective agents for neurodegenerative diseases, particularly Alzheimer's disease, galantamine and memantine stand out as two widely prescribed therapeutics. While both aim to mitigate neuronal damage, they operate through distinct molecular mechanisms. This guide provides an objective in vitro comparison of their neuroprotective efficacy, supported by experimental data, detailed protocols, and visual representations of their signaling pathways and experimental workflows.
Quantitative Comparison of Neuroprotective Efficacy
The following table summarizes the key in vitro findings on the neuroprotective effects of galantamine and memantine from various studies. These studies utilize different cellular models and neurotoxic insults to evaluate the protective capacity of each compound.
| Drug | In Vitro Model | Neurotoxic Insult | Effective Concentration | Key Findings |
| Galantamine | Rat hippocampal slices | Oxygen-Glucose Deprivation (OGD) | 1-10 µM | Showed a wider neuroprotective window than memantine in this model. |
| Rat cortical neurons | NMDA-induced excitotoxicity | 5 µM | Completely reversed NMDA toxicity.[1][2] | |
| Hippocampal slices | Anoxia/Reoxygenation | 15 µM | Reduced cell death to almost control levels.[3] | |
| BV-2 microglia and HT-22 hippocampal neurons | Lipopolysaccharide (LPS) | 10 µM | Prevented the upregulation of NF-κB p65, indicating anti-inflammatory effects.[4] | |
| Memantine | Rat hippocampal slices | Oxygen-Glucose Deprivation (OGD) | 1-10 µM | Reduced LDH release by 13-40% depending on concentration and re-oxygenation time.[5] |
| Rat cortical neurons | NMDA-induced excitotoxicity | 2.5-5 µM | Fully effective in reversing NMDA toxicity.[1][2] | |
| Primary neuronal cultures | Amyloid-beta (Aβ) 1-42 | 1-10 µM | Attenuated Aβ-induced neuronal death.[6] | |
| Primary midbrain neuron-glia cultures | Lipopolysaccharide (LPS) | Not specified | Protected dopaminergic neurons by increasing GDNF release from astroglia and inhibiting microglial activation.[7][8] | |
| Combination | Rat cortical neurons | NMDA-induced excitotoxicity | Galantamine (1 µM) + Memantine (0.1 µM) | Produced synergistic neuroprotective effects at concentrations where individual drugs were inactive.[1][2][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison.
Oxygen-Glucose Deprivation (OGD) in Hippocampal Slices
This protocol simulates ischemic conditions in vitro to assess the neuroprotective effects of compounds.
-
Slice Preparation: Male Wistar rats are decapitated, and the brain is rapidly removed and placed in ice-cold, oxygenated Krebs-Ringer solution. The hippocampus is dissected, and 400 µm thick transverse slices are prepared using a McIlwain tissue chopper.
-
OGD Induction: Slices are incubated in a chamber with a continuous flow of artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 for a stabilization period. To induce OGD, the glucose in the aCSF is replaced with sucrose, and the gas mixture is switched to 95% N2 / 5% CO2. This condition is maintained for a specific duration (e.g., 30 minutes).
-
Drug Treatment: Galantamine or memantine is added to the aCSF at the desired concentrations before, during, or after the OGD period, depending on the experimental design.
-
Reoxygenation: After OGD, the slices are returned to standard aCSF containing glucose and saturated with 95% O2 / 5% CO2 for a reoxygenation period (e.g., 1-3 hours).
-
Assessment of Neuronal Damage: Cell death is quantified by measuring the release of lactate dehydrogenase (LDH) into the incubation medium. The LDH activity is determined spectrophotometrically.
NMDA-Induced Excitotoxicity in Cortical Neurons
This assay evaluates the ability of a compound to protect neurons from excessive stimulation of N-methyl-D-aspartate (NMDA) receptors, a key mechanism in excitotoxicity.
-
Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured in a neurobasal medium supplemented with B27 and glutamine. The cells are plated on poly-D-lysine coated plates and maintained for 7-10 days before the experiment.
-
NMDA Exposure: The culture medium is replaced with a salt solution, and the neurons are exposed to a toxic concentration of NMDA (e.g., 100 µM) for a defined period (e.g., 3 hours).
-
Drug Application: Galantamine, memantine, or a combination is co-administered with NMDA at various concentrations.
-
Assessment of Cell Viability:
-
MTT Assay: The medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product, which is then solubilized and quantified by measuring its absorbance.
-
LDH Assay: The amount of LDH released into the culture medium from damaged cells is measured as described in the OGD protocol.
-
Aβ-Induced Neurotoxicity Assay
This protocol assesses the protective effects of drugs against the neurotoxic effects of amyloid-beta peptides, a hallmark of Alzheimer's disease.
-
Cell Culture: Primary neuronal cultures are prepared as described above.
-
Aβ Preparation: Aβ1-42 peptide is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to the desired final concentration (e.g., 3 µM). The solution is often aggregated by incubation at 37°C for a period before being added to the cells.
-
Drug Treatment: Cells are pre-incubated with different concentrations of galantamine or memantine for a specific time before the addition of the aggregated Aβ1-42.
-
Incubation: The cells are incubated with the drug and Aβ1-42 for an extended period (e.g., 48 hours).
-
Assessment of Neuronal Death:
-
LDH Assay: As described previously.
-
Calcein AM/Propidium Iodide (PI) Staining: Live cells are stained with Calcein AM (green fluorescence), while dead cells are stained with PI (red fluorescence). The cells are visualized using fluorescence microscopy, and the percentage of live and dead cells is quantified.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of galantamine and memantine and a typical experimental workflow for evaluating their neuroprotective effects.
Caption: Signaling pathways of galantamine and memantine.
Caption: General experimental workflow for in vitro neuroprotection studies.
References
- 1. Galantamine potentiates the neuroprotective effect of memantine against NMDA‐induced excitotoxicity [escholarship.org]
- 2. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galantamine elicits neuroprotection by inhibiting iNOS, NADPH oxidase and ROS in hippocampal slices stressed with anoxia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. joseroda.com [joseroda.com]
- 6. oatext.com [oatext.com]
- 7. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel neuroprotective mechanisms of memantine: increase in neurotrophic factor release from astroglia and anti-inflammation by preventing microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kops.uni-konstanz.de [kops.uni-konstanz.de]
Unlocking Synergistic Neuroprotection: A Comparative Guide to Galanthamine and Memantine Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The complex pathophysiology of Alzheimer's disease (AD), characterized by both cholinergic and glutamatergic dysregulation, has propelled the investigation of combination therapies. This guide provides a comprehensive comparison of the synergistic effects of galanthamine, an acetylcholinesterase inhibitor (AChEI) with a unique secondary mechanism, and memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist. We delve into the preclinical and clinical evidence, presenting quantitative data, detailed experimental protocols, and the underlying signaling pathways to validate the therapeutic potential of this combination.
Preclinical Evidence: Unveiling Synergy in Neuroprotection and Cognition
Preclinical studies in various animal and cellular models have consistently demonstrated the synergistic benefits of combining this compound and memantine, particularly in models of neurotoxicity and cognitive impairment.
Neuroprotective Effects Against NMDA-Induced Excitotoxicity
A key preclinical validation of the synergistic interaction between this compound and memantine comes from studies on NMDA-induced excitotoxicity in primary rat cortical neurons.[1][2] When administered individually, both drugs exhibited neuroprotective effects at higher concentrations. However, when combined, full neuroprotection was achieved at concentrations where each drug alone was inactive, indicating a potent synergistic effect.[1][2]
| Treatment Group | Concentration (µM) | Neuronal Viability (% of Control) |
| NMDA Control | 100 | ~50% |
| Memantine | 2.5 | ~100% |
| This compound | 5 | ~100% |
| Memantine + this compound | 0.1 + 1 | ~100% |
Table 1: Synergistic Neuroprotection in Primary Rat Cortical Neurons. Data extracted from Lopes et al. (2013).[1]
Further preclinical evidence from a study on rat hippocampal slices subjected to oxygen-glucose deprivation showed that this compound was more efficacious than memantine in reducing neuronal cell death, as measured by lactate dehydrogenase (LDH) release.[3]
| Treatment Group | Concentration (µM) | LDH Release Reduction (%) |
| Memantine | 10 | ~40% |
| This compound | 5 | Significant reduction |
| This compound | 15 | Significant reduction |
Table 2: Comparative Neuroprotection in Rat Hippocampal Slices. Data extracted from Lorenzo et al. (2009).[3]
Amelioration of Scopolamine-Induced Amnesia in Mice
In a well-established animal model of cognitive impairment, the scopolamine-induced amnesia model in mice, the combination of sub-active doses of this compound and memantine successfully rescued memory deficits in both the spontaneous alternation and object recognition tasks.[4][5] This provides strong evidence for a synergistic enhancement of cognitive function.
| Treatment Group | Spontaneous Alternation (%) | Discrimination Index (Object Recognition) |
| Vehicle | ~70% | ~0.4 |
| Scopolamine | ~50% | ~0.1 |
| Scopolamine + this compound (0.1 mg/kg) | ~55% | ~0.15 |
| Scopolamine + Memantine (0.5 mg/kg) | ~55% | ~0.15 |
| Scopolamine + this compound (0.1 mg/kg) + Memantine (0.5 mg/kg) | ~70% | ~0.4 |
Table 3: Synergistic Cognitive Enhancement in Scopolamine-Induced Amnesia Model in Mice. Data adapted from Tassone et al. (2012).[4][5]
Clinical Evidence: A Mixed but Promising Landscape
Clinical trials investigating the this compound and memantine combination have yielded more nuanced results compared to the consistent preclinical findings.
Randomized Controlled Trials (RCTs)
One notable RCT involving patients with prodromal AD demonstrated a significant cognitive benefit for the combination therapy compared to this compound alone.[6] However, a separate RCT in patients with mild-to-moderate AD did not find a statistically significant advantage for the combination treatment over this compound monotherapy.[7][8]
| Study | Patient Population | Treatment Groups | Primary Outcome (ADAS-cog Change) | Result |
| Peters et al. (2012) | Prodromal AD | Galantamine + Memantine vs. Galantamine | Median: +2.5 vs. +1 | Significant Improvement with Combination [6] |
| Peters et al. (2015) | Mild-to-Moderate AD | Galantamine-CR + Memantine vs. Galantamine-CR | No significant difference | No Significant Advantage for Combination [7][8] |
Table 4: Comparison of Key Randomized Controlled Trials.
Retrospective Cohort Study
A retrospective study provided evidence suggesting the superiority of the this compound-memantine combination over the donepezil-memantine combination in improving cognitive function in AD patients.[6]
| Cognitive Score | Galantamine + Memantine (Change from Baseline) | Donepezil + Memantine (Change from Baseline) | p-value |
| MMSE (at 3 months) | +2.0 | -1.0 | <0.05 |
| HDS-R (at 12 months) | +1.0 | -1.0 | <0.05 |
| FAB (at 3 months) | +1.0 | -1.0 | <0.05 |
Table 5: Retrospective Comparison of this compound-Memantine vs. Donepezil-Memantine Combinations. Data from Matsuzono et al. (2015).[6]
Experimental Protocols
Scopolamine-Induced Amnesia Model in Mice
This protocol is widely used to induce a reversible cognitive deficit, primarily affecting cholinergic pathways, making it relevant for testing cholinomimetic drugs and their combinations.
-
Animals: Male Swiss albino mice are commonly used.
-
Drug Administration:
-
Scopolamine (1 mg/kg) is administered intraperitoneally (i.p.) 30 minutes before the behavioral test to induce amnesia.[4][5]
-
This compound (e.g., 0.1 mg/kg) is administered subcutaneously (s.c.) 30 minutes before the behavioral test.[4][5]
-
Memantine (e.g., 0.5 mg/kg) is administered i.p. 30 minutes before the behavioral test.[4][5]
-
-
Behavioral Testing:
-
Spontaneous Alternation Task (Y-maze): This task assesses spatial working memory. The mouse is placed in a Y-shaped maze and allowed to explore freely for a set period. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternations.
-
Novel Object Recognition Task: This task evaluates recognition memory. Mice are first familiarized with two identical objects in an open field. After a retention interval, one of the objects is replaced with a novel object, and the time spent exploring each object is measured. A discrimination index is calculated to quantify memory.[9]
-
Experimental workflow for the scopolamine-induced amnesia model.
In Vitro Neuroprotection Assay
This protocol assesses the ability of compounds to protect neurons from excitotoxic insults.
-
Cell Culture: Primary cortical neurons are harvested from rat embryos and cultured.
-
Induction of Excitotoxicity: N-methyl-D-aspartate (NMDA) is added to the culture medium to induce excitotoxicity and neuronal cell death.
-
Drug Treatment: Neurons are pre-incubated with this compound, memantine, or their combination before the addition of NMDA.
-
Assessment of Neuronal Viability: Cell viability is quantified using assays such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.[1][2]
Signaling Pathways: The Molecular Basis of Synergy
The synergistic effects of this compound and memantine are rooted in their complementary actions on the cholinergic and glutamatergic systems, particularly through the modulation of α7 nicotinic acetylcholine receptors (nAChRs) and NMDA receptors.[10][11] A key aspect of this synergy involves counteracting the inhibitory effects of kynurenic acid, an endogenous antagonist of both these receptors, which is often elevated in AD.[12]
Proposed synergistic signaling pathways of this compound and memantine.
References
- 1. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. joseroda.com [joseroda.com]
- 4. Synergistic effects of galantamine and memantine in attenuating scopolamine-induced amnesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Galantamine-memantine combination effective in dementia: Translate to dementia praecox? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined treatment with memantine and galantamine-CR compared with galantamine-CR only in antidementia drug naïve patients with mild-to-moderate Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP [mdpi.com]
- 10. Nicotinic α7 receptors enhance NMDA cognitive circuits in dorsolateral prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Nicotinic α7 receptor activation selectively potentiates the function of NMDA receptors in glutamatergic terminals of the nucleus accumbens [frontiersin.org]
- 12. Galantamine-memantine combination superior to donepezil-memantine combination in Alzheimer’s disease: critical dissection with an emphasis on kynurenic acid and mismatch negativity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Trial Showdown: Galantamine Versus Other Cholinesterase Inhibitors in Alzheimer's Disease
A comprehensive analysis of comparative clinical trial data reveals nuanced differences in the efficacy and tolerability profiles of galantamine, donepezil, and rivastigmine for the treatment of mild to moderate Alzheimer's disease. While all three cholinesterase inhibitors demonstrate a modest benefit over placebo, head-to-head trials suggest subtle but potentially significant distinctions in cognitive outcomes and adverse event profiles that can inform clinical decision-making and future drug development.
For researchers and drug development professionals navigating the landscape of Alzheimer's therapeutics, understanding the comparative performance of established treatments is paramount. This guide provides a detailed comparison of galantamine against other leading cholinesterase inhibitors, drawing on data from key head-to-head clinical trials.
Efficacy Outcomes: A Comparative Analysis
Direct comparisons between galantamine and other cholinesterase inhibitors have yielded mixed but informative results. While meta-analyses often conclude that there are no clear efficacy differences between the drugs, individual head-to-head trials have highlighted potential advantages for specific patient subgroups or cognitive domains.
A 52-week, rater-blinded, randomized, parallel-group study by Wilcock and colleagues (2003) compared galantamine (24 mg/day) with donepezil (10 mg/day).[1] In the overall population, there was no statistically significant difference in the mean change from baseline on the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog/11).[1][2] However, in a sub-group of patients with Mini-Mental State Examination (MMSE) scores of 12-18, those treated with galantamine showed a significantly smaller decline in ADAS-cog/11 scores compared to the donepezil group.[1][2] Furthermore, while MMSE scores for galantamine-treated patients did not significantly differ from baseline at 52 weeks, donepezil-treated patients showed a significant deterioration.[1][2][3]
In contrast, a 12-week, open-label, randomized study by Jones and colleagues (2004) reported that donepezil (up to 10 mg/day) was associated with significantly greater improvements in cognition (ADAS-cog) and activities of daily living compared to galantamine (up to 24 mg/day).[4][5]
When comparing rivastigmine and donepezil, a 2-year double-blind, randomized, controlled trial by Bullock and colleagues (2005) found similar effects on cognition and behavior between the two drugs.[6]
The following table summarizes the key efficacy findings from these head-to-head trials:
| Clinical Trial | Comparison | Duration | Key Efficacy Outcomes |
| Wilcock et al. (2003) | Galantamine (24 mg/day) vs. Donepezil (10 mg/day) | 52 Weeks | ADAS-cog/11: No significant difference in the total population. In patients with MMSE 12-18, galantamine showed a significantly smaller increase (worsening) from baseline (1.61 vs. 4.08 for donepezil, p ≤ 0.05).[1][2] MMSE: Galantamine group showed no significant change from baseline (-0.52), while the donepezil group significantly deteriorated (-1.58).[1][2][3] |
| Jones et al. (2004) | Galantamine (up to 24 mg/day) vs. Donepezil (up to 10 mg/day) | 12 Weeks | ADAS-cog & MMSE: Donepezil showed a significant improvement in cognition compared to galantamine (p<0.05).[4] Disability Assessment for Dementia (DAD): Donepezil showed significant improvement in activities of daily living compared to galantamine (p<0.05).[4] |
| Bullock et al. (2005) | Rivastigmine (3-12 mg/day) vs. Donepezil (5-10 mg/day) | 2 Years | Cognition and Behavior: Rivastigmine and donepezil had similar effects.[6] |
Safety and Tolerability Profiles
The safety and tolerability of cholinesterase inhibitors are critical factors in treatment adherence. Head-to-head trials provide valuable insights into the comparative adverse event profiles of these medications.
In the Wilcock et al. (2003) study, both galantamine and donepezil were generally well-tolerated, with most adverse events being transient and of mild-to-moderate intensity.[1][2] The rates of withdrawal due to adverse events were similar between the two groups.[7]
The Jones et al. (2004) trial reported a higher incidence of adverse events with galantamine compared to donepezil (73% vs. 67%), with gastrointestinal problems being particularly more common in the galantamine group (46% vs. 25%).[4]
A systematic review of 'real-world' evidence also suggested that donepezil-treated patients had a lower risk of gastrointestinal adverse events and were more adherent to therapy compared to those treated with rivastigmine or galantamine.[8] However, a separate real-world data study indicated that galantamine use was associated with a lower risk of cardiovascular serious adverse events and entry into a residential care facility compared with low-dose donepezil.[9][10][11]
The following table summarizes the key safety and tolerability findings:
| Clinical Trial / Study | Comparison | Key Safety and Tolerability Outcomes |
| Wilcock et al. (2003) | Galantamine vs. Donepezil | Both treatments were well tolerated.[1][2] Similar rates of withdrawal due to adverse events (13.4% for galantamine vs. 13.2% for donepezil).[7] |
| Jones et al. (2004) | Galantamine vs. Donepezil | Adverse events were more common with galantamine (73% vs. 67% for donepezil).[4] Gastrointestinal adverse events were notably higher with galantamine (46% vs. 25%).[4] |
| Bullock et al. (2005) | Rivastigmine vs. Donepezil | Adverse events, primarily gastrointestinal, were the most frequent reason for discontinuation in both groups.[6] Adverse events were more frequent in the rivastigmine group during the titration phase but similar in the maintenance phase.[6] |
| Real-World Evidence (Gale et al., 2020) | Galantamine vs. Donepezil vs. Rivastigmine | Compared with low-dose donepezil, galantamine was associated with a lower risk of cardiovascular serious adverse events and entry into a residential care facility.[9][10][11] |
| Systematic Review (Gauthier et al., 2009) | Donepezil vs. Rivastigmine vs. Galantamine | Donepezil was associated with fewer withdrawals due to adverse events and a lower incidence of gastrointestinal side effects compared to rivastigmine and galantamine.[8] |
Experimental Protocols of Key Head-to-Head Trials
A detailed understanding of the methodologies employed in these trials is crucial for interpreting their findings.
Wilcock et al. (2003): Galantamine vs. Donepezil
-
Study Design: A 52-week, rater-blinded, randomized, parallel-group, multicenter study conducted at 18 outpatient clinics in the UK.[1]
-
Participants: 182 patients with Alzheimer's disease were randomized to receive either galantamine (n=94) or donepezil (n=88).[1]
-
Intervention:
-
Galantamine: Dose was escalated to a target maintenance dose of 24 mg/day.
-
Donepezil: Administered at a dose of 10 mg/day.[1]
-
-
Outcome Measures:
-
Primary: Bristol Activities of Daily Living Scale (BrADL).
-
Secondary: Mini-Mental State Examination (MMSE), Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog/11), Neuropsychiatric Inventory (NPI), and Screen for Caregiver Burden.[1]
-
Jones et al. (2004): Donepezil vs. Galantamine
-
Study Design: A 12-week, multinational, randomized, open-label study.[12]
-
Participants: Patients with mild to moderate Alzheimer's disease were randomized to receive either donepezil (n=64) or galantamine (n=56).[12]
-
Intervention:
-
Donepezil: Up to 10 mg once daily.
-
Galantamine: Up to 12 mg twice daily, administered according to the approved product labeling.[12]
-
-
Outcome Measures:
Bullock et al. (2005): Rivastigmine vs. Donepezil
-
Study Design: A 2-year, double-blind, randomized, controlled, multicenter trial.[6]
-
Participants: 994 patients with moderate to moderately-severe Alzheimer's disease were randomized to receive either rivastigmine (n=495) or donepezil (n=499).[6]
-
Intervention:
-
Rivastigmine: 3-12 mg/day.
-
Donepezil: 5-10 mg/day.[6]
-
-
Outcome Measures: Assessments of cognition, activities of daily living, global functioning, and behavioral symptoms.[6]
Visualizing the Clinical Trial Workflow and Drug Comparison
To better illustrate the design and comparative nature of these clinical trials, the following diagrams are provided.
References
- 1. A long-term comparison of galantamine and donepezil in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. An open-label, comparative study of rivastigmine, donepezil and galantamine in a real-world setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer’s disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rivastigmine and donepezil treatment in moderate to moderately-severe Alzheimer's disease over a 2-year period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Appendix Table G.3, Primary outcomes summary low and medium risk of bias studies: galantamine versus donepezil - Diagnosis and Treatment of Clinical Alzheimer’s-Type Dementia: A Systematic Review - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Effectiveness and Cost-Effectiveness of Donepezil, Galantamine, Rivastigmine and Memantine for the Treatment of Alzheimer's Disease (Review of Technology Appraisal No. 111): A Systematic Review and Economic Model - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Appendix Table G.1, Characteristics of eligible studies: galantamine versus donepezil - Diagnosis and Treatment of Clinical Alzheimer’s-Type Dementia: A Systematic Review - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Comparison of cholinesterase inhibitor safety in real-world practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A multinational, randomised, 12-week study comparing the effects of donepezil and galantamine in patients with mild to moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Galantamine in Patients with Alzheimer's Disease Non-Responsive to Donepezil: A Comparative Guide
For researchers and professionals in drug development, understanding the therapeutic options for Alzheimer's disease (AD) patients who do not respond to initial treatments is of paramount importance. This guide provides a comprehensive comparison of the efficacy of galantamine in patients who have not responded to donepezil, supported by experimental data and detailed methodologies.
Executive Summary
Galantamine presents a viable alternative for Alzheimer's disease patients who do not respond to donepezil. Its dual mechanism of action, combining acetylcholinesterase (AChE) inhibition with allosteric modulation of nicotinic acetylcholine receptors (nAChRs), may offer clinical benefits in this patient population. Several studies have indicated that switching from donepezil to galantamine can lead to improvements or stabilization in cognitive function and activities of daily living. While direct head-to-head trials in confirmed donepezil non-responders are limited, the available evidence suggests that a therapeutic switch is a reasonable clinical strategy.
Comparative Efficacy Data
The following tables summarize the quantitative data from key studies comparing the effects of galantamine and donepezil on cognitive function, primarily measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) and the Mini-Mental State Examination (MMSE).
Table 1: Cognitive Outcomes in Head-to-Head Comparison Studies
| Study | Treatment Arms | Duration | Key Cognitive Outcomes (Change from Baseline) |
| Wilcock et al. | Galantamine (24 mg/day) vs. Donepezil (10 mg/day) | 52 weeks | MMSE: Galantamine: -0.52; Donepezil: -1.58. ADAS-cog (in patients with MMSE 12-18): Galantamine: +1.61; Donepezil: +4.08 (lower score indicates better cognition)[1] |
| Jones et al. | Donepezil vs. Galantamine | 12 weeks | Significantly greater improvements in ADAS-cog for donepezil.[2] |
| Open-label trial | Donepezil vs. Galantamine | 52 weeks | No statistically significant differences in ADAS-cog between groups.[3] |
Table 2: Efficacy of Galantamine in Patients Switched from Donepezil
| Study | Patient Population | Duration | Key Cognitive Outcomes |
| Study on Donepezil Non-Responders | Patients with mild-to-moderate AD who failed to respond to donepezil | 52 weeks | Response rates on cognition for galantamine were 58.3% at 26 weeks and 41.6% at 52 weeks. No significant difference in the pattern of change on ADAS-cog compared to a treatment-naïve group.[4] |
| Galantamine Switch Study | Patients with mild to moderate AD receiving donepezil for >6 months | 28 weeks | Agitation improved in both 16 mg and 24 mg galantamine groups compared to baseline.[5] |
Experimental Protocols
While protocols vary between studies, a representative methodology for assessing the efficacy of galantamine in donepezil non-responders can be synthesized as follows.
Representative Clinical Trial Protocol: Switching from Donepezil to Galantamine
1. Study Design: A multicenter, randomized, double-blind, parallel-group study.
2. Participant Selection:
-
Inclusion Criteria: Patients diagnosed with mild-to-moderate Alzheimer's disease who have been treated with a stable dose of donepezil (e.g., 10 mg/day) for at least 6 months and have shown no clinically meaningful improvement or have experienced a decline in cognitive function as assessed by a standardized scale (e.g., MMSE score decline of ≥2 points over 6 months).
-
Exclusion Criteria: Patients with other neurological or psychiatric conditions that could significantly contribute to cognitive impairment.
3. Treatment Protocol:
-
Washout Period: A 7-day washout period after discontinuing donepezil is often implemented.[6]
-
Randomization: Patients are randomized to receive either galantamine or a placebo (or continue with donepezil in a comparator arm).
-
Titration: Galantamine is initiated at a low dose (e.g., 8 mg/day) and titrated up to the target maintenance dose (e.g., 16 or 24 mg/day) over several weeks to improve tolerability.[4][6]
4. Efficacy Assessments:
-
Primary Outcome Measures: Change from baseline in the ADAS-cog score.
-
Secondary Outcome Measures:
-
Change from baseline in the MMSE score.
-
Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-plus).
-
Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) inventory.
-
Neuropsychiatric Inventory (NPI).
-
5. Assessment Schedule: Assessments are typically conducted at baseline, and at regular intervals throughout the study (e.g., weeks 4, 12, 26, and 52).
Signaling Pathways and Mechanisms of Action
The differential efficacy of galantamine in some donepezil non-responders may be attributed to its unique dual mechanism of action.
Donepezil: Acetylcholinesterase Inhibition
Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, donepezil increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.
Galantamine: Dual Mechanism of Action
Galantamine also inhibits AChE, but it possesses an additional mechanism: allosteric modulation of nicotinic acetylcholine receptors (nAChRs). This means that galantamine binds to a site on the nAChR that is different from the acetylcholine binding site, and in doing so, it enhances the receptor's response to acetylcholine.[5] This positive allosteric modulation can lead to increased neuronal excitability and enhanced neurotransmitter release, which may provide a therapeutic advantage in patients whose cholinergic deficit is not sufficiently addressed by AChE inhibition alone.
Experimental Workflow for Assessing Efficacy
The logical flow for evaluating the efficacy of galantamine in donepezil non-responders in a clinical trial setting is outlined below.
Conclusion
Switching from donepezil to galantamine is a clinically relevant strategy for managing Alzheimer's disease in patients who do not respond to initial therapy with donepezil. The dual mechanism of action of galantamine, involving both acetylcholinesterase inhibition and positive allosteric modulation of nicotinic acetylcholine receptors, provides a pharmacological rationale for its potential efficacy in this population. While more large-scale, controlled trials specifically designed for donepezil non-responders are needed to definitively establish the superiority of this switching strategy, the existing evidence supports its consideration in clinical practice. Researchers and clinicians should consider the individual patient's profile and the available clinical data when making therapeutic decisions.
References
- 1. A long-term comparison of galantamine and donepezil in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multinational, randomised, 12-week study comparing the effects of donepezil and galantamine in patients with mild to moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Galantamine on Cognition in Mild-to-Moderate Alzheimer's Dementia after Failure to Respond to Donepezil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Galanthamine's Effects on Nicotinic Acetylcholine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of galanthamine on various nicotinic acetylcholine receptor (nAChR) subtypes. Galantamine, a drug approved for the treatment of Alzheimer's disease, exhibits a dual mechanism of action: inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nAChRs.[1][2] This document focuses on its interaction with nAChR subtypes, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.
Data Presentation: this compound's Interaction with nAChR Subtypes
The following table summarizes the quantitative effects of this compound on different nAChR subtypes. It is important to note that there is some conflicting evidence in the literature regarding the positive allosteric modulator (PAM) activity of this compound on certain subtypes, particularly α4β2 and α7.[3][4][5]
| Receptor Subtype | Effect of this compound | Concentration Range | Quantitative Data (EC50, IC50, Ki) | Reference |
| α4β2 | Allosteric Potentiating Ligand (APL) / Positive Allosteric Modulator (PAM) | Potentiation: 0.1 - 1 µM | Specific EC50 for potentiation not consistently reported. | [6] |
| Inhibition | > 10 µM | Specific IC50 for inhibition not consistently reported. | [6] | |
| α7 | Allosteric Potentiating Ligand (APL) / Positive Allosteric Modulator (PAM) | Potentiation: ~0.1 µM | Shifts ACh EC50 from 305 µM to 189 µM (at 100 nM Galantamine).[7] Maximum potentiation of 22% at 250 µM ACh.[7][8] | [7][8] |
| Inhibition | > 1 µM | Specific IC50 for inhibition not consistently reported. | [7] | |
| α3β4 | Allosteric Potentiating Ligand (APL) | Potentiation: 0.1 - 1 µM | Specific EC50 for potentiation not reported. | [6] |
| Inhibition | > 10 µM | Specific IC50 for inhibition not reported. | [6] | |
| α6β4 | Allosteric Potentiating Ligand (APL) | Potentiation: 0.1 - 1 µM | Specific EC50 for potentiation not reported. | [6] |
| Inhibition | > 10 µM | Specific IC50 for inhibition not reported. | [6] | |
| Muscle-type (Torpedo) | Allosteric Potentiation & Low-efficacy Agonist | Potentiation: ~1 µM | Shifts ACh EC50 from 79 µM to 46 µM (at 1 µM Galantamine).[7] Maximum potentiation of 35% at 50 µM ACh.[7][9] | [7][9][10] |
Note: The conflicting reports on the PAM activity of galantamine may be due to differences in experimental systems and conditions. Some studies suggest that at higher concentrations, the inhibitory effects of galantamine can mask its potentiating actions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to characterize the effects of galantamine on nAChRs.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a ligand (in this case, galantamine) to a receptor.
Objective: To determine if galantamine binds to the orthosteric (agonist-binding) site or an allosteric site on nAChR subtypes.
Generalized Protocol:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the nAChR subtype of interest in a cold buffer solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the pellets and resuspend them in an appropriate assay buffer.
-
-
Binding Reaction:
-
Incubate the membrane preparation with a radiolabeled ligand known to bind to the orthosteric site of the specific nAChR subtype (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).
-
Add increasing concentrations of unlabeled galantamine to the incubation mixture.
-
Incubate at a specific temperature for a set period to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of galantamine.
-
Calculate the IC50 value (the concentration of galantamine that inhibits 50% of the specific binding of the radioligand). If galantamine does not displace the radioligand, it suggests binding to an allosteric site.
-
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity, providing insights into how galantamine modulates receptor function.
Objective: To characterize the effects of galantamine on the ion currents mediated by nAChR subtypes.
Generalized Protocol:
-
Cell Preparation:
-
Use cells (e.g., Xenopus oocytes, HEK293 cells) expressing a specific nAChR subtype.
-
Place the cells in a recording chamber on the stage of an inverted microscope.
-
-
Recording Setup:
-
Fabricate glass micropipettes and fill them with an appropriate internal solution.
-
Establish a high-resistance seal (giga-seal) between the micropipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential (e.g., -70 mV).
-
Apply the nAChR agonist (e.g., acetylcholine) to the cell to evoke an inward current.
-
Co-apply the agonist with various concentrations of galantamine and record the changes in the current amplitude, activation, and desensitization kinetics.
-
-
Data Analysis:
-
Measure the peak amplitude of the evoked currents in the absence and presence of galantamine.
-
Construct dose-response curves to determine the EC50 for potentiation or IC50 for inhibition.
-
Calcium Imaging Assays
These assays measure changes in intracellular calcium concentrations, a downstream effect of nAChR activation.
Objective: To assess the functional consequences of galantamine's modulation of nAChR activity.
Generalized Protocol:
-
Cell Loading:
-
Culture cells (e.g., SH-SY5Y neuroblastoma cells) that endogenously express nAChRs.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Stimulation and Imaging:
-
Place the coverslip with the loaded cells in a perfusion chamber on a fluorescence microscope.
-
Stimulate the cells with an nAChR agonist.
-
Record the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium levels.
-
Co-apply the agonist with different concentrations of galantamine to observe its modulatory effects.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity as a measure of the intracellular calcium response.
-
Compare the responses in the presence and absence of galantamine to determine its potentiating or inhibitory effects.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's allosteric potentiation of presynaptic nAChRs enhances neurotransmitter release.
Caption: Workflow for key experiments to study this compound's effects on nAChRs.
Caption: Logical relationship between nAChR subtype, this compound's effect, and physiological outcome.
References
- 1. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic Cholinergic Modulation: Galantamine as a Prototype [ouci.dntb.gov.ua]
- 3. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.hi.is [iris.hi.is]
- 5. researchgate.net [researchgate.net]
- 6. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosterism of Nicotinic Acetylcholine Receptors: Therapeutic Potential for Neuroinflammation Underlying Brain Trauma and Degenerative Disorders [mdpi.com]
- 9. Effect of galantamine on the human alpha7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Galantamine activates muscle-type nicotinic acetylcholine receptors without binding to the acetylcholine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Galanthamine Treatment Response: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, identifying robust biomarkers to predict and monitor the efficacy of galanthamine in Alzheimer's disease is a critical unmet need. This guide provides a comparative analysis of leading biomarker candidates, supported by experimental data and detailed methodologies, to aid in the selection and validation of biomarkers for clinical and research applications.
This compound, an acetylcholinesterase inhibitor (AChEI) and positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), offers symptomatic relief for some patients with mild to moderate Alzheimer's disease.[1][2][3] However, patient response is variable, with only 20-40% showing significant clinical improvement.[4][5] This variability underscores the need for validated biomarkers to identify likely responders, monitor treatment effects, and elucidate the underlying mechanisms of action.
This guide compares three promising categories of biomarkers for assessing this compound treatment response: cerebrospinal fluid (CSF) cholinergic markers, quantitative electroencephalography (qEEG), and neuroimaging of the cholinergic system.
Comparative Analysis of Biomarkers
The following tables summarize quantitative data from studies evaluating CSF cholinergic markers and qEEG as predictors or indicators of this compound treatment response.
Table 1: Cerebrospinal Fluid (CSF) Cholinergic Biomarkers
| Biomarker | Baseline/Control Value (mean ± SD) | Post-Galanthamine Treatment Value (mean ± SD) | Key Findings | Reference |
| CSF AChE Activity Inhibition (%) | N/A | 2.1% | This compound showed minimal direct inhibition of CSF AChE activity compared to other AChEIs like rivastigmine (42.6% inhibition).[6] | Darreh-Shori et al. (2008)[6] |
| CSF AChE Protein Level Increase (%) | N/A | 51.2% | This compound treatment led to a significant increase in CSF AChE protein levels.[6] | Darreh-Shori et al. (2008)[6] |
| CSF ChAT Activity (pmol/min/µg) | Placebo: ~1.2 | This compound (3 months): ~1.5 | A mild, non-significant increase in choline acetyltransferase (ChAT) activity was observed after 3 months of this compound treatment.[7] | Karami et al. (2019)[7][8] |
| CSF Cholinergic Index (ChAT/AChE Ratio) | Placebo: ~1.0 | This compound (3 months): ~1.6 | The Cholinergic Index significantly increased by approximately 60% after 3 months of this compound treatment compared to baseline and the placebo group.[7][8] | Karami et al. (2019)[7][8] |
Table 2: Quantitative Electroencephalography (qEEG) as a Predictive Biomarker
| qEEG Parameter (Acute Change after single 16mg dose) | Responders (n=11) (mean change; 95% CI) | Non-Responders (n=32) (mean change; 95% CI) | Predictive Value | Reference |
| Absolute Frontal Alpha Power | -20.4; [-31.6, -7.47] | -12.7; [-19.5, -5.8] | Acute decrease in alpha power was significantly greater in long-term responders. | Baakman et al. (2022)[4] |
| Absolute Frontal Beta Power | -15.7; [-28.3, -0.93] | -11.4; [-18.7, -4.0] | Acute decrease in beta power was significantly greater in long-term responders. | Baakman et al. (2022)[4] |
| Absolute Frontal Theta Power | -25.9; [-38.4, -10.9] | -14.8; [-22.3, -7.3] | Acute decrease in theta power was significantly greater in long-term responders. | Baakman et al. (2022)[4] |
| Relative Frontal Theta Power (%) | -3.27; [-5.96, -0.58] | -0.9; [-2.4, 0.6] | Acute decrease in relative frontal theta power significantly distinguished responders from non-responders. | Baakman et al. (2022)[4] |
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action
This compound enhances cholinergic neurotransmission through two primary mechanisms: competitive and reversible inhibition of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).[1][2][3] This dual action increases the availability of acetylcholine in the synaptic cleft and enhances the sensitivity of nAChRs to acetylcholine.
Dual mechanism of this compound action.
Experimental Workflow for CSF Cholinergic Biomarker Validation
The validation of CSF cholinergic biomarkers involves several key steps, from patient selection and sample collection to biochemical analysis.
Workflow for CSF biomarker validation.
Logical Relationship for Predictive qEEG Biomarkers
The predictive utility of qEEG lies in its ability to measure an acute physiological response to a single dose of this compound, which then correlates with long-term clinical outcomes.
Logic of predictive qEEG biomarkers.
Experimental Protocols
CSF Cholinergic Biomarker Analysis
-
Patient Selection and CSF Collection: Patients with a diagnosis of mild to moderate Alzheimer's disease are recruited. Following informed consent, a baseline lumbar puncture is performed to collect cerebrospinal fluid. A second lumbar puncture is performed after a defined period of this compound or placebo treatment (e.g., 3 months).[8]
-
Sample Processing: CSF samples are collected in polypropylene tubes, centrifuged to remove cells, and stored at -80°C until analysis.[1]
-
Choline Acetyltransferase (ChAT) Activity and Protein Assay: ChAT activity in CSF is measured using a colorimetric assay. This method can be adapted to sequentially quantify both enzyme activity and the amount of ChAT protein.[1]
-
Acetylcholinesterase (AChE) Activity and Protein Assay: AChE activity and protein levels in CSF are determined using an ELISA-like assay.[6]
-
Calculation of Cholinergic Index: The Cholinergic Index is calculated as the ratio of ChAT activity to AChE activity in the CSF.[7][8]
Quantitative Electroencephalography (qEEG) Protocol
-
Pharmacodynamic Challenge: In a double-blind, placebo-controlled crossover design, patients receive a single oral dose of 16 mg this compound or a placebo.[4]
-
EEG Recording: Resting-state EEG is recorded for a specified duration (e.g., 5 minutes with eyes closed) at baseline and at multiple time points up to 5 hours post-dose using a standardized electrode cap (e.g., 10-20 system).[4]
-
Data Processing and Analysis: The raw EEG data is pre-processed to remove artifacts. Quantitative analysis involves spectral analysis to calculate the power in different frequency bands (delta, theta, alpha, beta, gamma). The acute change in power spectra after this compound administration compared to placebo is calculated.[4]
-
Long-Term Follow-up: Patients are then treated with open-label galantamine for a period of 6 months. Clinical response is assessed using scales such as the Mini-Mental State Examination (MMSE), Neuropsychiatric Inventory (NPI), and Disability Assessment for Dementia (DAD). Patients are categorized as responders or non-responders based on predefined criteria.[4]
-
Predictive Analysis: The acute qEEG changes are then correlated with the long-term clinical response to determine their predictive value.[4]
Neuroimaging of the Cholinergic System (PET)
-
Radiotracer Selection and Administration: Positron Emission Tomography (PET) imaging of the cholinergic system can be performed using radiotracers that bind to acetylcholinesterase, such as [11C]PMP or [11C]MP4A. The radiotracer is administered intravenously.[9]
-
PET Scanning: Dynamic PET scans are acquired over a specific duration to measure the distribution and binding of the radiotracer in the brain.[9]
-
Image Analysis: The PET images are co-registered with anatomical MRI scans for accurate localization of brain regions. The rate of radiotracer hydrolysis is calculated to provide a measure of AChE activity in different cortical regions.[9]
-
Assessing Treatment Effects: To assess the effect of this compound, PET scans are performed before and after a period of treatment. The percentage of AChE inhibition in various brain regions can then be quantified.[9]
Conclusion
The validation of biomarkers for this compound treatment response is a dynamic field of research with the potential to significantly impact clinical practice and drug development.
-
CSF Cholinergic Markers , particularly the "Cholinergic Index," offer a direct measure of the biochemical effects of this compound on the cholinergic system. The significant increase in this index post-treatment suggests its utility as a pharmacodynamic biomarker.[7][8]
-
Quantitative EEG has demonstrated strong potential as a predictive biomarker. The ability of acute changes in EEG power to predict long-term clinical response could enable early identification of patients most likely to benefit from this compound, thereby personalizing treatment and avoiding unnecessary side effects in non-responders.[4]
-
Neuroimaging with PET provides a powerful in vivo tool to visualize and quantify the target engagement of this compound by measuring the degree of acetylcholinesterase inhibition in the brain. This can be crucial in dose-finding studies and for understanding the relationship between target engagement and clinical efficacy.[9]
While each of these biomarker modalities shows promise, a multi-modal approach combining information from CSF, qEEG, and neuroimaging may ultimately provide the most comprehensive and predictive assessment of this compound treatment response. Further research, including head-to-head comparative studies in well-characterized patient cohorts, is needed to fully validate these biomarkers and facilitate their integration into routine clinical use and as endpoints in clinical trials.
References
- 1. CSF and Plasma Cholinergic Markers in Patients With Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spectroscopic Determination of Acetylcholine (ACh): A Representative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute response to cholinergic challenge predicts long‐term response to galantamine treatment in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerebrospinal fluid biomarkers predict frontotemporal dementia trajectory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Cholinesterase Inhibitor Effects on CSF Cholinesterases in Alzheimer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. Cholinergic imaging in dementia spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Galanthamine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of galanthamine is critical for pharmacokinetic studies, quality control of pharmaceutical formulations, and analysis of biological and plant matrices. This guide provides a comparative overview of various analytical methods, presenting their performance data and experimental protocols to aid in the selection of the most suitable technique for specific research needs.
A variety of analytical techniques have been successfully developed and validated for the determination of this compound. The most prominent methods include High-Performance Liquid Chromatography (HPLC) with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Zone Electrophoresis (CZE). Each method offers a unique set of advantages in terms of sensitivity, selectivity, speed, and applicability.
Comparative Performance of Analytical Methods
The choice of an analytical method is often dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the key performance parameters of different validated methods for this compound quantification, providing a basis for objective comparison.
Table 1: Performance Characteristics of Liquid Chromatography-Based Methods
| Method | Linearity Range | LLOQ/LOD | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| RP-HPLC | 6-30 µg/mL | - / - | Intra-day & Inter-day: <2% | 99.2-99.43% | [1] |
| RP-HPLC | 1-10 µg/mL | - / - | <2% | ~100% | |
| RP-HPLC | 8 µg/mL (start) | - / - | Within acceptable limits | Within acceptable limits | [2] |
| LC-MS/MS | 0.12-525 ng/mL | 0.12 ng/mL (LLOQ) | Intra-day: 4.73-11.7%, Inter-day: 5.83-8.64% | - | [3] |
| LC-MS/MS | 0.39–62.50 ng/mL | - / - | - | High | [4] |
| LC-MS/MS | 4-240 ng/mL | 4 ng/mL (LLOQ) | - | - | [5][6] |
| UPLC-ESI-MS | - | 20 ng/mL (LOQ), 5 ng/mL (LOD) | Intra-day: 5.7-8.1%, Inter-day: 1.3-8.4% | 87.5-96.2% | [7] |
Table 2: Performance Characteristics of Other Analytical Methods
| Method | Linearity Range | LLOQ/LOD | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| GC-MS | 15-800 µ g/sample | - / - | <3% | >95% | [8][9] |
| Capillary Zone Electrophoresis (CZE) | 0.25-15.00 µg/mL | 0.081 µg/mL (LOQ), 0.027 µg/mL (LOD) | - | High | [10][11] |
| Spectrofluorimetry | 2-14 µg/mL | 0.89 µg/mL (LOQ), 0.29 µg/mL (LOD) | Intra-day: 0.18-0.35%, Inter-day: 0.13-0.46% | 98.12-99.67% | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are summaries of the experimental protocols for the key techniques discussed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is widely used for the routine quality control of this compound in pharmaceutical formulations.
-
Sample Preparation: For capsules, the powder equivalent to a specific amount of this compound hydrobromide is dissolved in the mobile phase, sonicated, and filtered through a 0.45 µm nylon membrane filter before injection[1].
-
Chromatographic Conditions:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex biological matrices like plasma.
-
Sample Preparation: A simple liquid-liquid extraction is commonly employed. For instance, this compound and an internal standard (e.g., phenacetin) are extracted from plasma using acetonitrile[3].
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of this compound in plant materials.
-
Sample Preparation: A small amount of the plant sample (e.g., 50 mg) is extracted with methanol for 2 hours. Aliquots of the extract are then silylated before analysis[8][9].
-
GC-MS Conditions: The specific column, temperature program, and mass spectrometry parameters would be optimized for the separation and detection of the silylated this compound derivative.
Capillary Zone Electrophoresis (CZE)
CZE provides a cost-effective and efficient alternative for the determination of this compound in pharmaceutical and plant samples.
-
Sample Preparation: Ultrasonic assisted extraction can be used for plant materials[10].
-
Electrophoretic Conditions:
Workflow and Validation
The cross-validation of analytical methods involves a systematic process to ensure that the chosen method is reliable, reproducible, and fit for its intended purpose. The following diagram illustrates a general workflow for the validation of an analytical method for this compound quantification.
Caption: Workflow for analytical method validation and comparison.
References
- 1. scispace.com [scispace.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Highly sensitive LC-MS/MS method for determination of galantamine in rat plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a GC-MS method for rapid determination of this compound in Leucojum aestivum and Narcissus ssp.: a metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a capillary zone electrophoretic method for rapid and sensitive determination of this compound: Application in plant and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of galantamine hydrobromide in bulk drug and pharmaceutical dosage form by spectrofluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of galanthamine's impact on cerebral blood flow
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of galanthamine's effect on cerebral blood flow (CBF) relative to other leading acetylcholinesterase inhibitors (AChEIs), donepezil and rivastigmine. The following analysis is based on experimental data from clinical trials and research studies, offering a comprehensive overview for researchers, scientists, and professionals in drug development.
Executive Summary
This compound, a dual-action acetylcholinesterase inhibitor and positive allosteric modulator of nicotinic acetylcholine receptors, has been shown to positively influence cerebral blood flow in patients with dementia.[1] This guide synthesizes quantitative data from multiple studies to compare its efficacy against other common AChEIs. Overall, studies suggest that while all three drugs—this compound, donepezil, and rivastigmine—can improve or maintain cerebral perfusion, there are regional differences in their effects. This compound and donepezil have been noted to improve mean flow velocity in cerebral arteries. Some evidence suggests that this compound may inhibit the reduction of cerebral blood flow in the prefrontal area.
Comparative Data on Cerebral Blood Flow
The following tables summarize quantitative data from various studies investigating the impact of this compound and other AChEIs on cerebral blood flow.
Table 1: Changes in Mean Flow Velocity in Cerebral Arteries
| Drug | Artery | Dosage | Treatment Duration | Outcome | p-value | Reference |
| Galantamine | Posterior Cerebral Arteries (PCAs) | 8 mg/day | 3 months | Significant increase in Mean Flow Velocity | p=0.001 | [2] |
| Donepezil | Posterior Cerebral Arteries (PCAs) | 10 mg/day | 3 months | Significant increase in Mean Flow Velocity | p=0.001 | [2] |
| Rivastigmine | Posterior Cerebral Arteries (PCAs) | 6 mg/day | 3 months | Significant increase in Mean Flow Velocity | p=0.003 | [2] |
| Rivastigmine | Anterior Cerebral Arteries (ACAs) | 6 mg/day | 3 months | Significant increase in Mean Flow Velocity | p=0.045 | [2] |
Table 2: Regional Cerebral Blood Flow (rCBF) Changes Observed with SPECT
| Drug | Brain Region | Dosage | Treatment Duration | Outcome | Reference |
| Galantamine | Prefrontal Area | Not Specified | 24 weeks | Tendency to reduce oxyhemoglobin suppression (indicative of maintained blood flow) | [3] |
| Donepezil | Left Frontal and Temporal Regions | Not Specified | 6 months | Relative maintenance of CBF compared to placebo | [4] |
| Donepezil | Right & Left Anterior Cingulate Gyri, Right Middle Temporal Gyrus, Right Inferior Parietal Lobules, Prefrontal Cortex | Not Specified | 12 months | Significantly preserved rCBF compared to placebo | [5] |
| Rivastigmine | Inferior Frontal Lobe | 3-6 mg/day | 6 months | No significant change in most brain regions, except for the inferior frontal lobe | [6] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are summaries of key experimental protocols cited in this guide.
Study 1: Comparative Effect on Mean Flow Velocity (Transcranial Doppler)
-
Objective: To evaluate the effects of donepezil, memantine, rivastigmine, and galantamine on mean flow velocity in patients with vascular dementia.
-
Study Design: A three-month, double-blind clinical trial.
-
Participants: 44 patients diagnosed with vascular dementia based on DSM-V criteria.
-
Intervention: Patients were treated with one of the following: donepezil (10 mg/d), memantine (10 mg/d), galantamine (8 mg/d), or rivastigmine (6 mg/d).
-
Data Collection: Mini-Mental State Examination (MMSE) and color Doppler ultrasound were performed at baseline and after three months of treatment to measure mean flow velocity in cerebral arteries.
-
Key Findings: Rivastigmine, galantamine, and donepezil significantly increased mean flow velocity in certain cerebral arteries.[2]
Study 2: Near-Infrared Spectroscopy (NIRS) Comparison of Galantamine and Donepezil
-
Objective: To compare the effects of galantamine and donepezil on cognitive function, behavioral symptoms, and cerebral blood flow in patients with Alzheimer's disease.
-
Study Design: A 24-week comparative study.
-
Participants: Two groups of patients with Alzheimer's disease; the donepezil group (n=14) and the galantamine group (n=13).
-
Data Collection: Cognitive and behavioral assessments were performed at weeks 0, 4, 12, and 24. Near-Infrared Spectroscopy (NIRS) was used to measure changes in brain blood flow, specifically observing oxyhemoglobin levels.
-
Key Findings: The NIRS measurements indicated that galantamine tended to reduce the suppression of oxyhemoglobin in the superior frontal gyrus, suggesting it may inhibit the reduction of cerebral blood flow in this region.[3]
Study 3: SPECT Imaging of Rivastigmine's Effect on rCBF
-
Objective: To detect brain perfusion changes and the effects of rivastigmine on regional cerebral blood flow (rCBF) using SPECT.
-
Study Design: A 6-month study with a pre- and post-treatment design.
-
Participants: 15 patients with mild to moderate probable Alzheimer's disease.
-
Intervention: Patients received rivastigmine 3 mg/day for the first 4 weeks, which was then increased to 6 mg/day.
-
Data Collection: All patients underwent baseline SPECT scans for evaluation of 25 different brain regions. MMSE and SPECT were repeated 6 months after the start of treatment.
-
Key Findings: Rivastigmine treatment did not significantly change brain perfusion as observed on SPECT in most regions, with the exception of the inferior frontal lobe, despite stabilization or improvement in MMSE scores.[6]
Visualizing Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows.
Signaling Pathway of Acetylcholinesterase Inhibitors
Caption: Mechanism of action for acetylcholinesterase inhibitors.
Experimental Workflow for Assessing CBF Changes
Caption: General experimental workflow for clinical trials assessing CBF.
This compound's Dual Mechanism of Action
Caption: this compound's dual mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. jkmu.kmu.ac.ir [jkmu.kmu.ac.ir]
- 3. PT596. The comparison with galantamine and donepezil on Alzheimer’s Disease patients and its relationship with cerebral blood flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Donepezil effects on cerebral blood flow in older adults with mild cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Donepezil hydrochloride preserves regional cerebral blood flow in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of rivastigmine on regional cerebral blood flow in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pro-Cognitive Potential of Galanthamine Beyond Alzheimer's: A Comparative Analysis in Non-AD Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of galanthamine's pro-cognitive effects in non-Alzheimer's disease (non-AD) models, supported by experimental data. We delve into its performance against other cognitive enhancers and provide detailed methodologies for key experiments.
This compound, a well-established treatment for Alzheimer's disease, is gaining attention for its potential cognitive-enhancing effects in a broader range of applications. Its dual mechanism of action—inhibiting the acetylcholinesterase (AChE) enzyme and allosterically modulating nicotinic acetylcholine receptors (nAChRs)—positions it as a compelling candidate for addressing cognitive deficits in various non-AD-related conditions.[1][2][3] This guide synthesizes findings from preclinical studies in established non-AD models of cognitive impairment, such as those induced by scopolamine and MK-801, to provide a clear comparison of this compound's efficacy against other nootropic agents.
Comparative Efficacy in Preclinical Models
This compound has been extensively evaluated in rodent models designed to mimic cognitive dysfunction. These models often utilize pharmacological agents to induce amnesia or cognitive deficits, providing a platform to assess the restorative effects of potential cognitive enhancers.
Scopolamine-Induced Amnesia Model
Scopolamine, a muscarinic receptor antagonist, induces transient memory impairments, offering a robust model for evaluating cholinomimetic drugs.[4][5] Studies consistently demonstrate this compound's ability to reverse scopolamine-induced deficits in learning and memory tasks.
Table 1: this compound vs. Alternatives in the Scopolamine-Induced Amnesia Model
| Compound/Treatment | Animal Model | Behavioral Test | Key Findings |
| This compound | Mice | Spontaneous Alternation | A low dose (0.1 mg/kg, s.c.) of this compound, which was inactive on its own, in combination with an inactive dose of memantine (0.5 mg/kg, i.p.), significantly rescued scopolamine-induced memory impairment.[6][7] |
| This compound | Mice | Object Recognition Task | The combination of low-dose this compound (0.1 mg/kg, s.c.) and memantine (0.5 mg/kg, i.p.) reversed the memory deficits induced by scopolamine.[6][7] |
| This compound Derivatives (Gal 43, Gal 44, Gal 46) | Mice | Step-through Inhibitory Avoidance, T-maze, Hole-board test | These derivatives, particularly Gal 46, were more effective than this compound in improving both short- and long-term memory.[8] |
| Memantine | Mice | Spontaneous Alternation, Object Recognition Task | Inactive at a low dose (0.5 mg/kg, i.p.) when used alone.[6][7] |
| Donepezil | Rats | Water Maze | Both galantamine and donepezil enhanced spatial learning in aged rats.[9] |
| Rivastigmine | Drosophila | Climbing Ability, Lifespan, AChE activity | Galantamine was a more potent inhibitor of acetylcholinesterase, while rivastigmine was more effective at reducing oxidative stress and improving climbing ability in a Drosophila model of AD.[7] |
MK-801-Induced Cognitive Deficit Model
MK-801 (dizocilpine), a non-competitive NMDA receptor antagonist, is used to model cognitive impairments associated with psychosis and schizophrenia.[10] this compound has shown promise in ameliorating the cognitive deficits induced by MK-801.
Table 2: this compound in the MK-801-Induced Cognitive Deficit Model
| Compound/Treatment | Animal Model | Behavioral Test | Key Findings |
| This compound | Rats | Prepulse Inhibition (PPI) | This compound (dose not specified) significantly improved PPI deficits induced by adolescent MK-801 treatment. |
| This compound | Rats | Spatial Working Memory | Systemic administration of galantamine (1mg/kg) significantly improved working memory deficits in adult rats treated with MK-801 neonatally. |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for two of the most common behavioral assays used to evaluate the pro-cognitive effects of this compound.
Morris Water Maze (MWM)
The Morris Water Maze is a widely used test to assess spatial learning and memory.
-
Apparatus: A circular pool (typically 1.5-2 meters in diameter) filled with opaque water. A hidden platform is submerged just below the water's surface in one of the four quadrants. Various extra-maze cues are placed around the room to serve as spatial references.
-
Procedure:
-
Acquisition Phase: The animal is placed in the water at one of four starting positions and must find the hidden platform. If the animal fails to find the platform within a set time (e.g., 60-120 seconds), it is gently guided to it. The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the surrounding cues. This is repeated for several trials per day over several days.
-
Probe Trial: After the acquisition phase, the platform is removed from the pool, and the animal is allowed to swim freely for a set duration. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
-
Drug Administration: In the context of scopolamine- or MK-801-induced deficit models, the amnesic agent is typically administered 30-60 minutes before the training or probe trial. The test compound (e.g., this compound) is administered at a specified time before the amnesic agent.
Passive Avoidance Test
The passive avoidance test evaluates fear-motivated learning and memory.
-
Apparatus: A two-chambered box with a light compartment and a dark compartment, connected by a small opening. The floor of the dark compartment is equipped to deliver a mild foot shock.
-
Procedure:
-
Acquisition Trial: The animal is initially placed in the light compartment. Due to rodents' innate preference for dark environments, they will typically enter the dark compartment. Upon entry, the door between the compartments is closed, and a mild, brief foot shock is delivered.
-
Retention Trial: After a set interval (e.g., 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency to enter the dark compartment is indicative of better memory of the aversive experience.
-
-
Drug Administration: Similar to the MWM, the amnesic agent (e.g., scopolamine or MK-801) is administered before the acquisition or retention trial, and the test compound is given at a predetermined time prior to the amnesic agent.
Signaling Pathways and Experimental Workflow
The cognitive-enhancing effects of this compound are attributed to its unique dual mechanism of action. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating pro-cognitive drugs.
Caption: Dual mechanism of action of this compound.
Caption: Workflow for preclinical cognitive drug testing.
References
- 1. researchgate.net [researchgate.net]
- 2. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of rivastigmine and galantamine on the transgenic Drosophila model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic acetylcholine receptors and learning and memory deficits in Neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of galantamine and donepezil for effects on nerve growth factor, cholinergic markers, and memory performance in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Approaches to Comparing Efficacy in Galanthamine Clinical Trials for Alzheimer's Disease
A guide for researchers and drug development professionals.
This guide provides a comparative overview of the statistical methodologies employed in pivotal clinical trials assessing the efficacy of galanthamine for the treatment of mild to moderate Alzheimer's disease. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering insights into trial design, data interpretation, and the visualization of experimental workflows and biological pathways.
Comparative Efficacy of this compound: A Tabular Summary
The following tables summarize the quantitative outcomes from key randomized, double-blind, placebo-controlled clinical trials of this compound. These trials form the foundation of our understanding of this compound's efficacy profile.
Table 1: Change in Cognitive Function (ADAS-cog Score) from Baseline
The Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) is a primary endpoint in most Alzheimer's clinical trials, measuring cognitive functions such as memory, language, and praxis. A lower score indicates better cognitive function.
| Clinical Trial | Treatment Group | N | Baseline Mean (SD) | Mean Change from Baseline (SD/SEM) | Treatment Effect vs. Placebo (95% CI) | p-value |
| GAL-INT-1 (6 months) | Placebo | 215 | - | - | - | - |
| Galantamine 24 mg/day | 220 | - | - | 2.9 (1.6, 4.1) | <0.001[1] | |
| Galantamine 32 mg/day | 217 | - | - | 3.1 (1.9, 4.4) | <0.001[1][2] | |
| USA-1 (6 months) | Placebo | - | - | 2.2 | - | - |
| Galantamine 24 mg/day | - | - | -1.7 | 3.9 | <0.001[3][4] | |
| Galantamine 32 mg/day | - | - | -1.6 | 3.8 | <0.001[3][4] | |
| USA-10 (5 months) | Placebo | - | - | 1.8 | - | <0.001[5] |
| Galantamine 8 mg/day | - | - | - | 1.7 | <0.05[5] | |
| Galantamine 16 mg/day | - | - | -1.5 (0.6) | 3.3 | <0.001[5][6][7] | |
| Galantamine 24 mg/day | - | - | -1.8 (0.6) | 3.6 | <0.001[5][6][7] |
SD: Standard Deviation; SEM: Standard Error of the Mean. A negative change from baseline indicates improvement.
Table 2: Change in Global Function (CIBIC-plus Score) from Baseline
The Clinician's Interview-Based Impression of Change-plus caregiver input (CIBIC-plus) provides a global assessment of the patient's change in clinical status.
| Clinical Trial | Treatment Group | Outcome | p-value |
| GAL-INT-1 (6 months) | Galantamine 24 mg/day | Significantly better than placebo | <0.05[1] |
| Galantamine 32 mg/day | Significantly better than placebo | <0.05[1] | |
| USA-1 (6 months) | Galantamine 24 mg/day | Significantly better than placebo | <0.05[3][4] |
| Galantamine 32 mg/day | Significantly better than placebo | <0.05[3][4] | |
| USA-10 (5 months) | Galantamine 16 mg/day | Significantly better than placebo | - |
| Galantamine 24 mg/day | Significantly better than placebo | - |
Table 3: Change in Activities of Daily Living (DAD/ADCS-ADL Score) from Baseline
The Disability Assessment for Dementia (DAD) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scales assess a patient's ability to perform daily tasks. A higher score on the DAD and a smaller decrease on the ADCS-ADL indicate better function.
| Clinical Trial | Endpoint | Treatment Group | Mean Change from Baseline (SD) | Treatment Effect vs. Placebo (95% CI) | p-value |
| GAL-INT-1 (6 months) | DAD | Galantamine 32 mg/day | - | 3.4 | <0.05[1] |
| 2-Year Study | DAD | Placebo | -10.81 (18.27) | - | - |
| Galantamine | -8.16 (17.25) | 2.65 | 0.002[8][9][10][11] | ||
| USA-10 (5 months) | ADCS-ADL | Placebo | - | - | - |
| Galantamine 16 mg/day | - | Significantly smaller decrease | <0.01[5] | ||
| Galantamine 24 mg/day | - | Significantly smaller decrease | <0.01[5] |
Table 4: Change in Cognitive Function (MMSE Score) from Baseline in a 2-Year Study
The Mini-Mental State Examination (MMSE) is another widely used tool to assess cognitive function.
| Timepoint | Treatment Group | N | Baseline Mean (SD) | Mean Change from Baseline (SD) | p-value vs. Placebo |
| 24 Months | Placebo | 1021 | 19.0 (4.08) | -2.14 (4.34) | - |
| Galantamine | 1024 | 19.0 (4.08) | -1.41 (4.05) | <0.001[8][9][10][11] |
Experimental Protocols and Statistical Methodologies
The this compound clinical trials cited above share a common framework of a randomized, double-blind, placebo-controlled, parallel-group design.
Key Methodological Components:
-
Patient Population: Participants typically had a diagnosis of probable Alzheimer's disease of mild to moderate severity, often defined by specific score ranges on the Mini-Mental State Examination (MMSE) and the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) at screening.[12]
-
Treatment Phases:
-
Screening and Washout: A period to determine eligibility and discontinue any prohibited medications.
-
Placebo Run-in (Single-Blind): A phase where all patients receive a placebo to establish a baseline and identify placebo responders or those intolerant to the study procedures.
-
Randomization: Eligible patients are randomly assigned to receive either galantamine at a specific dose or a matching placebo.
-
Dose Escalation (Titration): Galantamine doses are gradually increased over several weeks to the target maintenance dose to improve tolerability.[2]
-
Maintenance Phase: Patients continue on their assigned maintenance dose for the remainder of the study's treatment period (typically 3 to 6 months, with some studies extending to 2 years).
-
Follow-up: A period after the treatment phase to monitor for any lasting effects or adverse events.
-
Statistical Analysis:
The primary statistical approach in these trials was to compare the change from baseline in the primary efficacy endpoints between the galantamine and placebo groups. Key statistical methods included:
-
Analysis of Covariance (ANCOVA): This was a common method for analyzing the change from baseline in continuous efficacy measures like the ADAS-cog and DAD scores. The model typically included treatment and country/center as factors and the baseline score as a covariate.
-
Dunnett's Test: Used for pairwise comparisons between each galantamine dose group and the placebo group following a significant overall result from the ANCOVA, controlling for multiple comparisons.[4]
-
Van Elteren Test: A non-parametric test, stratified by country or center, used to analyze the CIBIC-plus scores, which are ordinal in nature.[4]
-
Cochran-Mantel-Haenszel (CMH) Test: Employed for analyzing categorical outcomes, such as the proportion of responders, while controlling for country or center.[4]
-
Intention-to-Treat (ITT) Analysis: The primary analysis population included all randomized patients who received at least one dose of the study medication. Missing data were often handled using the Last Observation Carried Forward (LOCF) method.[13]
-
Observed Case (OC) Analysis: A secondary analysis that included only those patients with a valid assessment at the specific time point being analyzed.[13]
-
Cox Proportional Hazards Model: Utilized in longer-term studies to analyze time-to-event data, such as mortality.[8][9][10][11]
-
Mixed-Effects Models for Repeated Measures (MMRM): A more advanced approach to analyzing longitudinal data that can account for missing data more effectively than LOCF.
Visualizing the Process and Mechanism
To better understand the clinical trial process and the biological underpinnings of galantamine's action, the following diagrams are provided.
References
- 1. Efficacy and safety of galantamine in patients with mild to moderate Alzheimer's disease: multicentre randomised controlled trial. Galantamine International-1 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Appendix Table E.14, Primary outcomes summary low and medium risk of bias studies: galantamine versus placebo - Diagnosis and Treatment of Clinical Alzheimer’s-Type Dementia: A Systematic Review - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Galantamine in AD: A 6-month randomized, placebo-controlled trial with a 6-month extension. The Galantamine USA-1 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. jacobimed.org [jacobimed.org]
- 6. A 5-month, randomized, placebo-controlled trial of galantamine in AD. The Galantamine USA-10 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. Effects of galantamine in a 2-year, randomized, placebo-controlled study in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of galantamine in a 2-year, randomized, placebo-controlled study in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. researchgate.net [researchgate.net]
- 12. yoda.yale.edu [yoda.yale.edu]
- 13. Galantamine for Alzheimer's disease and mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Disease-Modifying Potential of Galanthamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the disease-modifying potential of galanthamine and its derivatives in the context of Alzheimer's disease. It delves into their unique dual mechanism of action, neuroprotective effects, and contrasts their performance with other established acetylcholinesterase inhibitors, supported by experimental data.
Core Mechanism of Action: Beyond Acetylcholinesterase Inhibition
This compound and its derivatives distinguish themselves from other Alzheimer's disease therapeutics through a dual mechanism of action.[1] While they share the common trait of inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, their unique feature lies in the allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).[1][2] This positive allosteric modulation enhances the receptor's sensitivity to acetylcholine, amplifying cholinergic neurotransmission beyond what is achieved by AChE inhibition alone.[3] This dual action is a key differentiator from other AChE inhibitors like donepezil and rivastigmine, which do not exhibit this nicotinic potentiating activity.[1]
Signaling Pathway of this compound's Neuroprotective Effects
The neuroprotective effects of this compound are mediated through the activation of nAChRs, which in turn triggers several downstream signaling cascades.
Caption: this compound's neuroprotective signaling cascade.
Comparative Efficacy: this compound Derivatives vs. Standard of Care
The therapeutic potential of this compound has prompted the development of numerous derivatives with improved efficacy and safety profiles. These derivatives often exhibit enhanced AChE inhibitory activity and, in some cases, additional neuroprotective properties.
Acetylcholinesterase (AChE) Inhibition
The primary therapeutic target for symptomatic relief in Alzheimer's disease is the inhibition of AChE. The following table summarizes the in vitro AChE inhibitory activity (IC50) of this compound, its derivatives, and competitor drugs. Lower IC50 values indicate greater potency.
| Compound | AChE IC50 (nM) | Source |
| This compound | 680 | [4] |
| This compound Derivatives | ||
| Compound 3e (N-hexyl-benzyl piperidine derivative) | 5.62 | [5] |
| Competitor Drugs | ||
| Donepezil | 6.7 | [6] |
| Rivastigmine | ~450 | [2] |
Note: IC50 values can vary depending on the experimental conditions and the source of the enzyme.
Nicotinic Acetylcholine Receptor (nAChR) Potentiation
The allosteric potentiation of nAChRs is a key differentiator for this compound. This action enhances cholinergic signaling and contributes to its neuroprotective effects.
| Compound | nAChR Subtype | Potentiation Effect | Source |
| This compound | α4β2, α7 | Potentiation at 0.1-1 µM | [1][7] |
| Donepezil | α4β2 | No potentiation, inhibition at higher concentrations | [1][6] |
| Rivastigmine | α4β2 | No potentiation | [1] |
Quantitative EC50 values for nAChR potentiation by this compound derivatives are currently limited in publicly available literature and represent an area for further research.
Inhibition of Amyloid-β Aggregation
A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques. This compound and some of its derivatives have been shown to interfere with this process.
| Compound | Aβ Species | Inhibition of Aggregation | Source |
| This compound | Aβ(1-40), Aβ(1-42) | Concentration-dependent inhibition | [8] |
Further quantitative data on the percentage of inhibition at various concentrations for specific derivatives is an active area of investigation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity by measuring the production of thiocholine from the substrate acetylthiocholine.
Caption: Workflow for the AChE inhibition assay.
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Dissolve AChE (from electric eel) in the phosphate buffer to a final concentration of 0.1 U/mL.
-
Prepare a 10 mM stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer.
-
Prepare a 14 mM stock solution of the substrate, acetylthiocholine iodide (ATCI), in deionized water.
-
Dissolve this compound, its derivatives, and competitor drugs in a suitable solvent (e.g., DMSO) to create stock solutions, followed by serial dilutions in the phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of the test compound solution at various concentrations.
-
Add 10 µL of the AChE enzyme solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 5-10 minutes, or as an endpoint reading after a fixed time.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Nicotinic Acetylcholine Receptor Potentiation Assay (Whole-Cell Patch-Clamp)
This electrophysiological technique measures the ion currents through nAChRs in response to an agonist, with and without the presence of a potentiator.
Caption: Workflow for the nAChR potentiation assay.
-
Cell Preparation:
-
Use a cell line stably expressing the nAChR subtype of interest (e.g., SH-SY5Y cells for endogenous α7 and α4β2 receptors, or HEK293 cells transfected with specific nAChR subunits).
-
Culture the cells on glass coverslips suitable for microscopy and electrophysiology.
-
-
Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external recording solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose, pH 7.3).
-
Fabricate patch pipettes from borosilicate glass capillaries and fill them with an internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, pH 7.3).
-
Under visual control, approach a single cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Apply a sub-maximal concentration of an nAChR agonist (e.g., acetylcholine or nicotine) to the cell using a rapid perfusion system and record the resulting inward current.
-
After a washout period, co-apply the agonist with varying concentrations of the test compound (this compound or its derivatives) and record the potentiated current.
-
Record currents using an appropriate amplifier and digitize the data for analysis.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward currents in the absence and presence of the test compound.
-
Calculate the percentage of potentiation as the increase in current amplitude in the presence of the compound relative to the control current.
-
Plot the percentage of potentiation against the logarithm of the compound concentration and fit the data to determine the EC50 value for potentiation.
-
Amyloid-β Aggregation Inhibition Assay (Thioflavin T)
This fluorescence-based assay monitors the formation of amyloid fibrils by measuring the fluorescence of Thioflavin T (ThT), a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures.[9]
Caption: Workflow for the Aβ aggregation inhibition assay.
-
Reagent Preparation:
-
Prepare a stock solution of Aβ(1-42) or Aβ(1-40) peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol) to ensure a monomeric state, then lyophilize and resuspend in a buffer such as 10 mM phosphate buffer (pH 7.4).
-
Prepare a stock solution of Thioflavin T (ThT) in the same buffer.
-
Dissolve this compound, its derivatives, or other test compounds in an appropriate solvent and prepare serial dilutions.
-
-
Aggregation Assay:
-
In a 96-well black plate with a clear bottom, mix the Aβ peptide solution (final concentration typically 10-20 µM) with different concentrations of the test compounds.
-
Include a control well with Aβ peptide and vehicle, and a blank well with buffer only.
-
Incubate the plate at 37°C with gentle shaking to promote aggregation.
-
At various time points, or at the end of the incubation period (e.g., 24-48 hours), add the ThT solution to each well (final concentration typically 10-20 µM).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence of the blank from all readings.
-
Calculate the percentage of inhibition of Aβ aggregation for each compound concentration by comparing the fluorescence intensity to that of the Aβ-only control.
-
Plot the percentage of inhibition against the compound concentration to determine the inhibitory potency.
-
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with the potential for disease modification in Alzheimer's disease. Their unique dual mechanism of action, involving both AChE inhibition and allosteric potentiation of nAChRs, sets them apart from other cholinesterase inhibitors.[1] Furthermore, their ability to interfere with amyloid-beta aggregation and exert neuroprotective effects through various signaling pathways highlights their multifaceted therapeutic potential.[8][10]
The development of novel this compound derivatives with enhanced potency for AChE inhibition and potentially stronger nAChR modulation and anti-aggregation properties is a key area of ongoing research. Future studies should focus on:
-
Quantitative structure-activity relationship (QSAR) studies to design more potent and selective derivatives.
-
In-depth investigation of the nAChR potentiation effects of new derivatives to optimize this unique mechanism of action.
-
Comprehensive preclinical evaluation of promising derivatives in animal models of Alzheimer's disease to assess their in vivo efficacy and disease-modifying potential.
By continuing to explore the rich pharmacology of this compound and its analogs, the scientific community can pave the way for the development of more effective and truly disease-modifying therapies for Alzheimer's disease.
References
- 1. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of cholinesterase inhibitors on rat nicotinic receptor levels in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of this compound derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Donepezil modulates nicotinic receptors of substantia nigra dopaminergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of galantamine on the human alpha7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galantamine inhibits beta-amyloid aggregation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thioflavin T spectroscopic assay [assay-protocol.com]
- 10. Antioxidant activity of galantamine and some of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Galanthamine Formulations: A Guide for Researchers
A detailed analysis of immediate-release, extended-release, and transdermal formulations of galanthamine, providing key pharmacokinetic data and experimental insights for drug development professionals.
This compound, a reversible acetylcholinesterase inhibitor, is a cornerstone in the symptomatic treatment of Alzheimer's disease. The therapeutic efficacy and safety profile of this compound are intrinsically linked to its pharmacokinetic properties. Various formulations have been developed to optimize its delivery, including immediate-release (IR) tablets, extended-release (ER) capsules, and transdermal patches. This guide offers a comparative overview of the pharmacokinetics of these formulations, supported by experimental data to inform researchers, scientists, and drug development professionals.
Key Pharmacokinetic Parameters: A Comparative Summary
The pharmacokinetic profiles of this compound's different formulations exhibit distinct characteristics in terms of absorption, distribution, metabolism, and excretion. These differences are crucial in determining dosing frequency, patient compliance, and the incidence of adverse effects. The following table summarizes the key pharmacokinetic parameters for immediate-release, extended-release, and transdermal patch formulations of this compound.
| Pharmacokinetic Parameter | Immediate-Release (IR) Tablet | Extended-Release (ER) Capsule | Transdermal Patch |
| Maximum Plasma Concentration (Cmax) | 84 ng/mL[1] | 63 ng/mL[1] | Lower than oral formulations (specific values in comparative human studies are limited) |
| Time to Maximum Plasma Concentration (Tmax) | 1.2 hours[1] | 4.4 hours[1] | Sustained release over 24 hours (specific values in comparative human studies are limited) |
| Area Under the Curve (AUC) | Bioequivalent to ER formulation[1] | Bioequivalent to IR formulation[1] | High absolute bioavailability (around 80%)[2] |
| Elimination Half-Life (t½) | Approximately 7-8 hours[3] | Approximately 7-8 hours[3] | Data from direct comparative human studies is limited |
| Bioavailability | ~90%[4] | ~90%[4] | ~80% (in vivo studies)[2] |
| Effect of Food | Decreased Cmax by 25% and delayed Tmax by 1.5 hours, but no effect on AUC[5][6] | No significant effect on bioavailability[1] | Not applicable |
Experimental Protocols: A Methodological Overview
The data presented in this guide are derived from clinical studies employing rigorous methodologies to assess the pharmacokinetic profiles of different this compound formulations. A typical experimental design for a comparative pharmacokinetic study is outlined below.
Study Design
A common approach is a single-center, open-label, randomized, crossover study.[1] This design allows for the comparison of different formulations within the same subjects, minimizing inter-individual variability.
Subjects
Studies are typically conducted in healthy adult volunteers, with a balanced representation of males and females.[1]
Dosing and Administration
-
Immediate-Release (IR) Tablets: Administered orally, typically twice daily (e.g., 12 mg bid).[1]
-
Extended-Release (ER) Capsules: Administered orally, once daily (e.g., 24 mg qd).[1]
-
Transdermal Patches: Applied to the skin for a specified duration, providing continuous drug delivery.
Pharmacokinetic Sampling
Blood samples are collected at predetermined time points before and after drug administration to characterize the plasma concentration-time profile.
Bioanalytical Method
Plasma concentrations of this compound are determined using a validated analytical method, such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study of this compound formulations.
Figure 1. Experimental workflow for a comparative pharmacokinetic study.
Discussion of Pharmacokinetic Profiles
Immediate-Release (IR) vs. Extended-Release (ER) Formulations
Clinical studies have demonstrated that while the total drug exposure (AUC) of IR and ER formulations is bioequivalent, their absorption profiles differ significantly.[1] The IR formulation leads to a rapid attainment of peak plasma concentration (Tmax of approximately 1.2 hours), resulting in a higher Cmax (around 84 ng/mL).[1] In contrast, the ER formulation is designed for a slower release, leading to a delayed Tmax (approximately 4.4 hours) and a lower Cmax (around 63 ng/mL).[1] This smoother pharmacokinetic profile of the ER formulation may be associated with improved tolerability, particularly a reduction in gastrointestinal side effects that can be linked to sharp peaks in plasma concentration.
Transdermal Patch Formulation
The transdermal delivery of this compound represents an alternative approach aimed at providing continuous and controlled drug administration. In vivo studies have shown that an optimized transdermal patch can achieve high absolute bioavailability, estimated to be around 80%.[2] This route of administration avoids first-pass metabolism in the liver, which can contribute to variability in plasma concentrations. While direct comparative human pharmacokinetic data for Cmax and Tmax against oral formulations is limited, the principle of transdermal delivery suggests a significantly prolonged Tmax and a blunted Cmax, leading to more stable plasma concentrations over the application period. A study in a rat model indicated that a this compound transdermal patch enhanced bioavailability by 1.76-fold compared to oral delivery.
The following diagram illustrates the theoretical plasma concentration-time profiles for the different this compound formulations.
Figure 2. Theoretical plasma concentration-time profiles.
Conclusion
The choice of this compound formulation has significant implications for its pharmacokinetic profile and, consequently, its clinical use. The extended-release formulation offers a smoother plasma concentration-time course compared to the immediate-release version, which may enhance tolerability. The transdermal patch holds promise for providing even more consistent drug delivery, potentially improving patient adherence and further reducing side effects. However, there is a need for more direct comparative pharmacokinetic studies in humans to fully elucidate the profile of the transdermal patch relative to the oral formulations. Researchers and drug development professionals should consider these pharmacokinetic differences when designing new formulations or clinical trials for this compound.
References
- 1. Pharmacokinetics and bioequivalence studies of galantamine hydrobromide dispersible tablet in healthy male Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacokinetics of galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Galanthamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of galanthamine and its associated waste is a critical component of laboratory safety and regulatory compliance. this compound, a tertiary alkaloid used in the treatment of Alzheimer's disease, is classified as a toxic substance and requires specific handling and disposal procedures to prevent environmental contamination and ensure personnel safety.[1][2][3][4] This guide provides essential, step-by-step information for the safe disposal of this compound.
Regulatory Framework
Disposal of this compound must adhere to local, regional, and national hazardous waste regulations.[2][5] In the United States, the Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[6][7][8] It is imperative to consult these regulations to ensure complete and accurate classification and disposal of this compound waste.
Disposal Procedures
The primary recommended method for this compound disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9] Under no circumstances should this compound be disposed of down the sewer system or mixed with household garbage.[3][5][9]
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
All this compound waste, including expired or unused medication, contaminated personal protective equipment (PPE), and experimental materials, should be collected in designated, clearly labeled, and suitable closed containers.[9][10]
-
Store these containers in a secure, locked-up, and well-ventilated area, away from incompatible materials and foodstuffs.[9]
-
-
Container Management:
-
Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.
-
Containers can be triple-rinsed with an appropriate solvent (or equivalent) and the rinsate collected as hazardous waste.[9]
-
Alternatively, packaging can be punctured to render it unusable for other purposes before disposal in a sanitary landfill, if permitted by local regulations.[9]
-
-
Accidental Spills:
-
In the event of a spill, evacuate personnel from the immediate area.[9]
-
Wear appropriate PPE, including gloves, protective clothing, and eye/face protection.[5][10]
-
Contain the spill and collect the material using spark-proof tools and explosion-proof equipment.[9]
-
Clean the spill area thoroughly. The non-recoverable remainder can be washed with a sodium hypochlorite solution.[5]
-
All cleanup materials must be collected and disposed of as hazardous waste.[9]
-
-
Transportation and Final Disposal:
-
This compound waste is classified as a toxic solid for transport under various UN numbers, such as UN2811, UN3249, and UN1544.[2][3][4][11][12]
-
Arrange for a licensed hazardous waste transporter for off-site disposal.
-
Ensure a hazardous waste manifest is completed to track the waste from its point of origin to its final disposal facility.[6]
-
Quantitative Data for Disposal
While specific quantitative limits for routine disposal are not broadly defined and depend on local regulations, the transportation and classification of this compound waste are guided by international standards.
| Parameter | Specification | Reference |
| UN Number | UN2811, UN3249, UN1544 | [2][3][4][11][12] |
| Proper Shipping Name | Toxic solid, organic, n.o.s. (this compound) | [3] |
| Hazard Class | 6.1 (Toxic substances) | [3] |
| Limited Quantity (IMDG) | 5 kg | [5] |
Experimental Decontamination Protocol
A key cited procedure for the decontamination of surfaces after a this compound spill involves the use of sodium hypochlorite.
Methodology for Surface Decontamination:
-
Initial Containment and Removal: Following a spill, physically remove all visible this compound powder or liquid using absorbent materials.
-
Preparation of Decontaminating Solution: Prepare a fresh solution of sodium hypochlorite (household bleach) typically diluted with water. A 1:10 dilution of bleach to water is a common starting point, but facility-specific protocols should be followed.
-
Application: Liberally apply the sodium hypochlorite solution to the contaminated surface area.
-
Contact Time: Allow the solution to remain in contact with the surface for a sufficient duration (e.g., 10-15 minutes) to ensure deactivation of the alkaloid.
-
Rinsing: Thoroughly rinse the surface with water to remove the bleach residue.
-
Waste Collection: All materials used in the decontamination process (absorbent pads, wipes, etc.) must be collected and disposed of as hazardous waste.
This compound Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. danielshealth.com [danielshealth.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. slaterunpharma.com [slaterunpharma.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. lgcstandards.com [lgcstandards.com]
Essential Safety and Logistical Information for Handling Galanthamine
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with galanthamine. Adherence to these procedures is vital to ensure personal safety and minimize environmental contamination.
This compound is a tertiary alkaloid that is toxic if swallowed or inhaled and can cause damage to organs through prolonged or repeated exposure.[1][2][3][4] It is also known to cause skin and serious eye irritation and may lead to an allergic skin reaction.[2][3][5] Therefore, stringent safety measures are imperative during its handling.
Summary of Hazards
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed.[3][4] |
| Acute Toxicity, Inhalation (Category 3) | Toxic if inhaled.[2][3] |
| Skin Irritation (Category 2) | Causes skin irritation.[2][3][5] |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[2][5] |
| Skin Sensitization (Category 1) | May cause an allergic skin reaction.[2][3][4] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure.[1][2][4] |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects.[2][6] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended equipment.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields.[3][5] | Conforming to EN 166 (EU) or NIOSH (US).[5][6][7] |
| Face shield for full-face protection.[6][7] | Use in conjunction with safety goggles.[8] | |
| Skin | Chemical-impermeable gloves.[5][6] | Inspected prior to use.[6] |
| Impervious clothing or a complete protective suit.[3][6] | To prevent any skin contact. | |
| Respiratory | Full-face respirator with appropriate cartridges. | Use if exposure limits are exceeded or if dust/aerosols are generated.[5] Recommended for N99 (US) or P2 (EN 143) respirator cartridges.[6] |
| Supplied-air respirator. | If the respirator is the sole means of protection.[6] |
Operational Plans: Handling and Storage
All handling of this compound should occur in a designated area, preferably within a chemical fume hood or an exhaust booth equipped with a high-efficiency particulate air (HEPA) filter to minimize inhalation exposure.[1][9]
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. All necessary PPE should be inspected and worn correctly. An emergency eyewash station and safety shower must be readily accessible.[3]
-
Weighing : When weighing solid this compound, perform the task in a ventilated enclosure to control dust. Use non-sparking tools to avoid ignition sources.[5]
-
Solution Preparation : To prepare a solution, slowly add the solid this compound to the solvent to avoid splashing. If using organic solvents like ethanol, DMSO, or DMF, ensure adequate ventilation due to solvent flammability.[10]
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[3][9] Decontaminate all work surfaces.
Storage Plan
This compound should be stored in a cool, dry, and well-ventilated area.[5][9] The container must be tightly sealed to prevent contamination.[5] It is crucial to store it in a locked-up, secure location, away from incompatible materials.[1][3][4][9]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental harm and ensure regulatory compliance.
-
Waste Classification : Chemical waste generators are responsible for determining if the waste is hazardous and must adhere to local, regional, and national regulations for proper classification.[9]
-
Container Disposal : Dispose of the contents and container at an approved waste disposal plant.[1][9] Do not dispose of it via drains, as it is very toxic to aquatic life.[5][6]
-
Spill Cleanup : In case of a spill, evacuate the area. Wearing full PPE, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[9] For liquid spills, absorb with an inert material.[3]
Visualized Workflows
The following diagrams illustrate the safe handling workflow and the decision-making process for PPE selection when working with this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: Decision tree for selecting appropriate PPE when handling this compound.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cuip.cz [cuip.cz]
- 7. angenechemical.com [angenechemical.com]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
